molecular formula C10H9NO B091872 5-Methyl-3-phenylisoxazole CAS No. 1008-74-8

5-Methyl-3-phenylisoxazole

Cat. No.: B091872
CAS No.: 1008-74-8
M. Wt: 159.18 g/mol
InChI Key: UCGIIOJWRLQBRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-phenylisoxazole, also known as this compound, is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74482. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-3-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8-7-10(11-12-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGIIOJWRLQBRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50143517
Record name Isoxazole, 5-methyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008-74-8
Record name Isoxazole, 5-methyl-3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-3-phenylisoxazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74482
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoxazole, 5-methyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-3-phenyl-1,2-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Methyl-3-phenylisoxazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YU45G8ZUK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methyl-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthetic pathways leading to 5-methyl-3-phenylisoxazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the field of drug development, this document delves into the core synthetic strategies, mechanistic underpinnings, and practical experimental protocols. Our focus is on providing not just procedural steps, but a deeper understanding of the chemical logic that informs the selection of reagents and reaction conditions, ensuring a robust and reproducible synthesis.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component in the design of novel therapeutic agents. This compound, in particular, serves as a key building block for more complex molecules, and its efficient synthesis is a critical step in the exploration of new chemical entities.

Primary Synthesis Pathway: [3+2] Cycloaddition of Benzonitrile Oxide and Propyne

The most prevalent and versatile method for the synthesis of this compound is the Huisgen 1,3-dipolar cycloaddition.[1][2] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[1] For the target molecule, this translates to the reaction between benzonitrile oxide and propyne.

Mechanistic Insights

The reaction proceeds via a concerted, pericyclic mechanism, where the 4π-electron system of the nitrile oxide and the 2π-electron system of the alkyne interact to form a five-membered ring in a single step.[2][3] The regioselectivity of the cycloaddition, which dictates the formation of the 3,5-disubstituted isoxazole over the 3,4-disubstituted isomer, is governed by both steric and electronic factors. Frontier Molecular Orbital (FMO) theory can be employed to rationalize the observed regioselectivity, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other is considered.[4]

In-situ Generation of Benzonitrile Oxide

Benzonitrile oxide is highly reactive and prone to dimerization, and is therefore almost always generated in situ.[5] A common and effective method for its generation is the oxidation of benzaldehyde oxime.[3] Various oxidizing agents can be employed, with sodium hypochlorite (household bleach) and N-Chlorosuccinimide (NCS) being popular choices due to their accessibility and mild reaction conditions.[6]

The process begins with the formation of benzaldehyde oxime from benzaldehyde and hydroxylamine hydrochloride in the presence of a base.[7] The subsequent oxidation of the oxime generates the transient benzonitrile oxide, which is immediately trapped by the dipolarophile, propyne, present in the reaction mixture.

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: In-situ Nitrile Oxide Generation cluster_2 Step 3: [3+2] Cycloaddition Benzaldehyde Benzaldehyde Benzaldehyde Oxime Benzaldehyde Oxime Benzaldehyde->Benzaldehyde Oxime + NH2OH·HCl, Base Benzaldehyde->Benzaldehyde Oxime Benzonitrile Oxide Benzonitrile Oxide Benzaldehyde Oxime->Benzonitrile Oxide Oxidant (e.g., NaOCl) Benzaldehyde Oxime->Benzonitrile Oxide This compound This compound Benzonitrile Oxide->this compound + Propyne Benzonitrile Oxide->this compound

Figure 1: Overall workflow for the primary synthesis pathway.
Experimental Protocol: 1,3-Dipolar Cycloaddition

The following protocol is a representative procedure for the synthesis of this compound via the in-situ generation of benzonitrile oxide from benzaldehyde oxime.

Materials:

  • Benzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Propyne (or a suitable precursor/source)

  • Sodium hypochlorite solution (commercial bleach)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Step 1: Synthesis of Benzaldehyde Oxime

  • In a round-bottom flask, dissolve benzaldehyde (1.0 eq) in a suitable solvent like ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield benzaldehyde oxime, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve benzaldehyde oxime (1.0 eq) and a source of propyne (e.g., bubbling propyne gas or using a propyne surrogate) in dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium hypochlorite (1.5 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.[6]

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.[6]

  • Separate the organic layer and extract the aqueous layer with dichloromethane.[6]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure this compound.

Characterization Data:

  • ¹H NMR (CDCl₃): δ 7.75-7.72 (m, 2H, ArH), 7.45-7.39 (m, 3H, ArH), 6.34 (s, 1H, isoxazole-H), 2.34 (s, 3H, CH₃).[8]

  • ¹³C NMR (CDCl₃): δ 169.4, 160.2, 129.8, 128.7, 127.4, 125.5, 100.0, 11.4.[8]

Alternative Synthesis Pathway: Electrophilic Cyclization of an Alkynone O-Methyl Oxime

An alternative and powerful strategy for the synthesis of 3,5-disubstituted isoxazoles involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes.[9][10] This method offers a different retrosynthetic approach and can be advantageous in certain contexts, particularly for the synthesis of highly substituted isoxazoles.[11]

Mechanistic Rationale

This pathway commences with the synthesis of a 2-alkyn-1-one, in this case, 1-phenylbut-2-yn-1-one. This intermediate is then converted to its corresponding O-methyl oxime. The crucial step is the electrophilic cyclization of this oxime. Treatment with an electrophile, such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂), induces a 5-endo-dig cyclization onto the alkyne, followed by elimination to form the aromatic isoxazole ring.[10] This method often proceeds with high regioselectivity.[9]

G cluster_0 Step 1: Ynone Synthesis cluster_1 Step 2: O-Methyl Oxime Formation cluster_2 Step 3: Electrophilic Cyclization Benzoyl Chloride Benzoyl Chloride 1-Phenylbut-2-yn-1-one 1-Phenylbut-2-yn-1-one Benzoyl Chloride->1-Phenylbut-2-yn-1-one + Propyne, Pd/Cu catalyst Benzoyl Chloride->1-Phenylbut-2-yn-1-one 1-Phenylbut-2-yn-1-one O-methyl oxime 1-Phenylbut-2-yn-1-one O-methyl oxime 1-Phenylbut-2-yn-1-one->1-Phenylbut-2-yn-1-one O-methyl oxime + MeONH2·HCl, Pyridine 1-Phenylbut-2-yn-1-one->1-Phenylbut-2-yn-1-one O-methyl oxime This compound This compound 1-Phenylbut-2-yn-1-one O-methyl oxime->this compound Electrophile (e.g., ICl) 1-Phenylbut-2-yn-1-one O-methyl oxime->this compound

Figure 2: Workflow for the alternative electrophilic cyclization pathway.
Experimental Protocol: Electrophilic Cyclization

Step 1: Synthesis of 1-Phenylbut-2-yn-1-one

The requisite ynone can be prepared via a Sonogashira coupling of benzoyl chloride with propyne, catalyzed by palladium and copper complexes.[11]

Step 2: Synthesis of 1-Phenylbut-2-yn-1-one O-Methyl Oxime

  • Dissolve 1-phenylbut-2-yn-1-one (1.0 eq) in methanol.

  • Add methoxylamine hydrochloride (1.2 eq) and pyridine (1.2 eq).[9]

  • Stir the mixture at room temperature until the starting ynone is consumed, as monitored by TLC.

  • Remove the solvent under reduced pressure and partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the O-methyl oxime, which may be a mixture of E/Z isomers.[11]

Step 3: Electrophilic Cyclization to this compound

  • Dissolve the 1-phenylbut-2-yn-1-one O-methyl oxime (1.0 eq) in a chlorinated solvent like dichloromethane.

  • Cool the solution to 0 °C.

  • Add a solution of the electrophile (e.g., ICl, 1.1 eq) in the same solvent dropwise.

  • Stir the reaction at room temperature for a few hours, monitoring by TLC.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, dry, and concentrate.

  • Purify the crude product by column chromatography to obtain this compound.

Comparative Analysis of Synthetic Pathways

Parameter[3+2] CycloadditionElectrophilic Cyclization
Starting Materials Benzaldehyde, PropyneBenzoyl Chloride, Propyne
Key Intermediates Benzonitrile Oxide2-Alkyn-1-one O-methyl oxime
Reagent Considerations Use of potentially hazardous oxidantsRequires organometallic catalysts for ynone synthesis
Regioselectivity Generally good, but can be influenced by substituentsTypically high
Scalability Well-established for large-scale synthesisCan be scaled up, but may require catalyst optimization
Overall Yield Moderate to high, depending on conditionsGood to excellent[10]

Conclusion

The synthesis of this compound is most commonly and reliably achieved through the 1,3-dipolar cycloaddition of in situ-generated benzonitrile oxide with propyne. This method is versatile and benefits from readily available starting materials. For instances where a different substitution pattern is desired or for the construction of more complex isoxazole libraries, the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes presents a robust and highly regioselective alternative. The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, available resources, and the desired purity of the final product. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize this important heterocyclic building block.

References

  • Chondrogianni, et al. (2014). Microwave-assisted metal-free synthesis of 3,5-disubstituted isoxazoles. Tetrahedron Letters, 55(1), 235-238.
  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.
  • Tiwari, R. K., et al. (2015). A highly regioselective synthesis of novel 3,5-disubstituted isoxazole-linked glyco-conjugates via [3+2] cycloaddition reaction.
  • Nakamura, I., & Yamamoto, Y. (2018). Recent Progress in the Synthesis of Functionalized Isoxazoles. Chemical Reviews, 118(15), 7544-7584.
  • Li, J., et al. (2020). Metal-Catalyzed Cyclization/Functionalization of Alkynes for the Synthesis of Isoxazoles. Accounts of Chemical Research, 53(5), 1081-1097.
  • Waldo, J. P., & Larock, R. C. (2007). Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647.
  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205.
  • Praveen, C., Kalyanasundaram, A., & Perumal, P. T. (2010). AuCl3-Catalyzed Cycloisomerization of α,β-Acetylenic Oximes: A New Protocol for the Synthesis of Substituted Isoxazoles. Synlett, 2010(05), 777-781.
  • Duan, M., et al. (2022). Copper-Catalyzed Aerobic Oxidative Cyclization of Propargylamines to Isoxazoles. The Journal of Organic Chemistry, 87(17), 11222–11225.
  • Supporting Information for an unspecified article, providing NMR data for 3-methyl-5-phenylisoxazole. Source details not fully available in the provided search results.
  • SpectraBase. (n.d.). 5-Methyl-3-phenyl-4-isoxazolecarboxylic acid. Retrieved from [Link]

  • B. Vyakaranahal, et al. (2021). A New Series of 1,3,4-Oxadiazole Linked Quinolinyl-Pyrazole/Isoxazole Derivatives: Synthesis and Biological Activity Evaluation.
  • van Mersbergen, D., Wijnen, J. W., & Engberts, J. B. F. N. (1998). 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. The Journal of Organic Chemistry, 63(24), 8801–8805.
  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Pentamethylbenzaldehyde as a Precursor in Isoxazoline Synthesis. BenchChem.
  • F. Himo, et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study of the Mechanism of Cycloaddition of Acetylides to Azides and Nitrile Oxides. Journal of the American Chemical Society, 127(1), 210-216.
  • Chemical Science Review and Letters. (n.d.). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Retrieved from [Link]

  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • BenchChem. (2025). Synthesis Protocol for 3-Methyl-5-(oxazol-5-yl)
  • OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl.
  • precisionFDA. (n.d.). 3-METHYL-5-PHENYLISOXAZOLE. Retrieved from [Link]

  • Huisgen, R. (1960s). Work on 1,3-dipolar cycloadditions.
  • BenchChem. (2025).
  • Fleming, I. (1976). Frontier Orbitals and Organic Chemical Reactions.
  • IUPAC. Compendium of Chemical Terminology.
  • Google Patents. (n.d.). US3536729A - Process for the purification of 3-amino-5-methylisoxazole.
  • ChemSynthesis. (2025). 1-phenyl-2-butyn-1-ol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]

  • Pearson+. (n.d.). How would you synthesize 1-phenylbut-2-yn-1-ol starting from benz... | Study Prep. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024). Synthesis of 1-phenyl-2-buten-1-one using an aldol condensation. Retrieved from [Link]

  • D'auria, M., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry.
  • Lee, S., et al. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. Molecules, 22(3), 466.
  • C. Li, et al. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 15, 2368–2375.
  • RSC Publishing. (2024). Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles. Journal of the Chemical Society, Perkin Transactions 1, 1974, 1729-1733.

Sources

An In-depth Technical Guide to 5-Methyl-3-phenylisoxazole: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Methyl-3-phenylisoxazole (CAS No. 1008-75-9), a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its synthesis, physicochemical properties, spectroscopic characterization, and a key application in the context of enzyme inhibition, providing researchers, scientists, and drug development professionals with a robust resource for their work with this versatile scaffold.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3][4][5] Its prevalence in numerous biologically active compounds stems from its unique electronic properties, metabolic stability, and its ability to act as a versatile pharmacophore, participating in various non-covalent interactions with biological targets. This compound, in particular, serves as a valuable building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications.[1][2][4]

Synthesis of this compound: A Mechanistic Approach

The construction of the this compound core is typically achieved through a [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry. A common and efficient method involves the reaction of a nitrile oxide with an alkyne or a suitable enolate. Here, we present a well-established synthetic route starting from benzaldehyde oxime and ethyl acetoacetate, which contains the requisite functionality for the formation of the isoxazole ring.[6][7]

Synthetic Workflow

The synthesis can be conceptualized as a two-step process: in-situ generation of the nitrile oxide from the aldoxime, followed by its cycloaddition with the enolate of the β-ketoester.

G cluster_synthesis Synthesis Workflow start Starting Materials: Benzaldehyde Oxime & Ethyl Acetoacetate step1 In-situ Generation of Benzonitrile Oxide start->step1 Oxidizing Agent (e.g., Chloramine-T) step2 [3+2] Cycloaddition with Enolate of Ethyl Acetoacetate start->step2 Base step1->step2 intermediate Ethyl this compound-4-carboxylate step2->intermediate step3 Hydrolysis intermediate->step3 Base (e.g., NaOH) step4 Decarboxylation step3->step4 Heat product This compound step4->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of the isoxazole core, adapted from established methods for similar derivatives.[6]

Materials:

  • Benzaldehyde oxime

  • Ethyl acetoacetate

  • Chloramine-T

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for elution)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde oxime (1.0 eq) and ethyl acetoacetate (2.0 eq) in ethanol.

  • Nitrile Oxide Generation and Cycloaddition: Cool the mixture in an ice bath. Slowly add a solution of Chloramine-T (1.0 eq) in ethanol. The Chloramine-T acts as an oxidizing agent to generate the benzonitrile oxide in situ, which then undergoes a 1,3-dipolar cycloaddition with the enolate of ethyl acetoacetate.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, remove the ethanol under reduced pressure. Add water to the residue and extract the product with dichloromethane.

  • Purification of Intermediate: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product, ethyl this compound-4-carboxylate, can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Hydrolysis: To the purified ester, add a solution of sodium hydroxide in a mixture of water and ethanol. Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

  • Decarboxylation and Final Product Isolation: Cool the reaction mixture and acidify with dilute hydrochloric acid. The resulting carboxylic acid intermediate will readily decarboxylate upon heating. Extract the final product, this compound, with dichloromethane. Wash the organic layer, dry, and concentrate to yield the pure product. Further purification can be achieved by recrystallization or column chromatography.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed through a combination of physical and spectroscopic methods.

Physicochemical Properties
PropertyValue
CAS Number 1008-75-9
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol
Appearance White to off-white solid
Melting Point 63-64 °C
Spectroscopic Data

The following spectroscopic data are characteristic of this compound:[8]

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.76–7.70 (m, 2H, Ar-H), 7.46–7.37 (m, 3H, Ar-H), 6.33 (s, 1H, isoxazole-H), 2.33 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 169.4, 160.2, 129.8, 128.7, 127.4, 125.5, 100.0, 11.4.

  • Infrared (IR) Spectroscopy: Characteristic peaks for C=N stretching, C=C stretching of the aromatic ring, and C-H stretching.

  • Mass Spectrometry (MS): Molecular ion peak (M+) at m/z = 159.

Application in Drug Discovery: In Vitro α-Glucosidase Inhibition Assay

The isoxazole scaffold is a common feature in molecules designed to interact with various enzymes. One important class of enzymes in the context of metabolic disorders is the α-glucosidases.[9][10][11][12][13] These enzymes are involved in the breakdown of carbohydrates in the small intestine, and their inhibition can help manage postprandial hyperglycemia in diabetic patients.[11][12] Phenylisoxazole derivatives have shown promise as inhibitors of these enzymes.

Rationale and Mechanism

α-Glucosidase inhibitors act by competitively and reversibly inhibiting the enzymes that hydrolyze complex carbohydrates into absorbable monosaccharides. This delays carbohydrate digestion and absorption, leading to a smaller and slower rise in blood glucose levels after meals.

G cluster_assay α-Glucosidase Inhibition Assay Workflow start Prepare Enzyme and Substrate Solutions step1 Incubate Enzyme with This compound (Test Compound) start->step1 step2 Add Substrate (p-Nitrophenyl-α-D-glucopyranoside) step1->step2 step3 Incubate and Allow Enzymatic Reaction step2->step3 step4 Stop Reaction (e.g., with Na₂CO₃) step3->step4 product Measure Absorbance of p-Nitrophenol at 405 nm step4->product

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Detailed Experimental Protocol for α-Glucosidase Inhibition Assay

This protocol provides a general framework for assessing the α-glucosidase inhibitory activity of this compound.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (dissolved in DMSO)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare serial dilutions of this compound and acarbose in DMSO.

  • Assay Setup in a 96-well Plate:

    • Test Wells: Add a small volume of the test compound solution to the wells.

    • Control Wells: Add the same volume of DMSO to the control wells.

    • Blank Wells: Add phosphate buffer instead of the enzyme solution.

  • Enzyme Incubation: Add the α-glucosidase solution to the test and control wells. Incubate the plate at 37°C for a short period (e.g., 10 minutes).

  • Substrate Addition: Add the pNPG solution to all wells to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

  • Stopping the Reaction: Add a solution of sodium carbonate to each well to stop the reaction. The basic conditions also induce a color change in the p-nitrophenol product.

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a valuable heterocyclic compound with a straightforward synthesis and a wide range of potential applications in drug discovery and development. Its stable and versatile scaffold makes it an attractive starting point for the design of novel therapeutic agents. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of this and related isoxazole derivatives.

References

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). Molecules. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

  • A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. (2022). ResearchGate. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). Medicinal Chemistry Research. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). Semantic Scholar. [Link]

  • Ethyl this compound-4-carboxylate. (2013). Acta Crystallographica Section E. [Link]

  • This compound-4-carboxylic acid. (2013). ResearchGate. [Link]

  • Supporting Information for "Aerobic Oxidative Annulation of Aldoximes and Alkynes for the Synthesis of Isoxazoles". (n.d.). Synfacts. [Link]

  • 5-Methyl-3-phenyl-4-isoxazolecarboxylic acid - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules. [Link]

  • A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. (2018). Indian Journal of Chemistry. [Link]

  • Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. (2023). Asian Journal of Chemical Sciences. [Link]

  • α-Glucosidase inhibition activities of the isolated compounds. (2013). ResearchGate. [Link]

  • An efficient Synthesis of an isoxazole-5(4H)-one's derivatives in presence of sodium hypophosphite as a catalyst using microwave irradiation. (2021). Chemistry & Biology Interface. [Link]

  • In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents. (2023). Scientific Reports. [Link]

  • α-Glucosidase Inhibition Mechanism and Anti-Hyperglycemic Effects of Flavonoids from Astragali Radix and Their Mixture Effects. (2024). Molecules. [Link]

  • A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes. (2020). RSC Advances. [Link]

  • Design, synthesis, in vitro anti-α-glucosidase evaluations, and computational studies of new phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides as potential anti-diabetic agents. (2023). Scientific Reports. [Link]

Sources

Spectroscopic Data of 5-Methyl-3-phenylisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Methyl-3-phenylisoxazole. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a detailed understanding of the structural characterization of this molecule. The guide will delve into the analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental methodologies and the interpretation of the spectral features that define the molecular architecture of this compound.

Introduction to this compound

This compound is a substituted aromatic heterocyclic compound belonging to the isoxazole family. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The unique arrangement of atoms in the isoxazole ring, coupled with the presence of phenyl and methyl substituents, imparts specific physicochemical properties to the molecule, making its unambiguous structural elucidation through spectroscopic methods crucial for its application in medicinal chemistry and materials science. This guide will serve as a practical reference for the spectroscopic signature of this compound.

Molecular Structure and Key Spectroscopic Correlations

The structural framework of this compound forms the basis for interpreting its spectroscopic data. The key structural features include the isoxazole ring, a phenyl group at the 3-position, and a methyl group at the 5-position.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

Experimental Protocol: A typical ¹H NMR spectrum is acquired by dissolving a few milligrams of the sample in a deuterated solvent, such as deuterated chloroform (CDCl₃), and recording the spectrum on a 300 or 400 MHz NMR spectrometer.

Data Interpretation: Based on the analysis of related isoxazole structures, the expected ¹H NMR spectrum of this compound would exhibit the following key resonances:

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Phenyl-H (ortho)7.70 - 7.80Multiplet
Phenyl-H (meta, para)7.40 - 7.50Multiplet
Isoxazole-H4~6.40Singlet
Methyl-H (C5)~2.50Singlet
  • Phenyl Protons: The protons on the phenyl ring are expected to appear in the aromatic region (7.40-7.80 ppm). The ortho protons are typically deshielded due to the proximity to the isoxazole ring and would resonate at a slightly higher chemical shift.

  • Isoxazole Proton (H4): The single proton on the isoxazole ring at position 4 is anticipated to be a singlet around 6.40 ppm.

  • Methyl Protons: The three protons of the methyl group at position 5 would give a characteristic singlet signal at approximately 2.50 ppm.

For comparison, the reported ¹H NMR data for the isomer, 3-Methyl-5-phenylisoxazole , shows a singlet for the isoxazole proton at 6.33 ppm and a singlet for the methyl protons at 2.33 ppm in CDCl₃. The aromatic protons appear as a multiplet between 7.46-7.70 ppm.[1]

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is typically recorded on the same instrument as the ¹H NMR, using a larger number of scans to achieve a good signal-to-noise ratio.

Data Interpretation: The predicted ¹³C NMR spectrum of this compound would display distinct signals for each carbon atom:

CarbonExpected Chemical Shift (δ, ppm)
C=O (analogue)~170
C3 (isoxazole)~162
C5 (isoxazole)~160
Phenyl-C (ipso)~129
Phenyl-C (ortho, meta, para)125 - 130
C4 (isoxazole)~100
Methyl-C (C5)~12
  • Isoxazole Carbons: The carbons of the isoxazole ring are expected at characteristic chemical shifts, with C3 and C5 appearing downfield due to their attachment to electronegative atoms and their involvement in the aromatic system. C4 is expected to be more upfield.

  • Phenyl Carbons: The phenyl carbons will resonate in the typical aromatic region of 125-130 ppm, with the ipso-carbon (the carbon attached to the isoxazole ring) having a distinct chemical shift.

  • Methyl Carbon: The methyl carbon is expected to give a signal in the upfield region, around 12 ppm.

The reported ¹³C NMR data for 3-Methyl-5-phenylisoxazole shows the following chemical shifts in CDCl₃: 169.4, 160.2, 129.8, 128.7, 127.4, 125.5, 100.0, and 11.4 ppm.[1]

Infrared (IR) Spectroscopy

Experimental Protocol: An IR spectrum can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

Data Interpretation: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups:

Wavenumber (cm⁻¹)Vibration
3100 - 3000Aromatic C-H stretch
2950 - 2850Aliphatic C-H stretch (methyl)
1600 - 1450C=C and C=N stretching (aromatic and isoxazole rings)
1450 - 1350C-H bending (methyl)
900 - 675Out-of-plane C-H bending (aromatic)
  • C-H Stretching: The spectrum will show distinct bands for aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching from the methyl group (below 3000 cm⁻¹).

  • Ring Stretching: The stretching vibrations of the C=C bonds in the phenyl ring and the C=C and C=N bonds in the isoxazole ring will appear in the 1600-1450 cm⁻¹ region.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of bending vibrations that are unique to the molecule and can be used for identification by comparison with a reference spectrum.

Mass Spectrometry (MS)

Experimental Protocol: Mass spectra are typically acquired using an electron ionization (EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. The sample is introduced into the ion source, where it is vaporized and ionized.

Data Interpretation: The mass spectrum of this compound (C₁₀H₉NO, molecular weight: 159.19 g/mol ) is expected to show a prominent molecular ion peak (M⁺) at m/z 159. The fragmentation pattern will provide valuable structural information.

Expected Fragmentation Pattern: The fragmentation of the molecular ion is likely to proceed through several pathways:

5_Methyl_3_phenylisoxazole_Fragmentation M [C10H9NO]+• m/z = 159 F1 [C6H5CO]+• m/z = 105 M->F1 - C3H4N F3 [C3H4N]+• m/z = 54 M->F3 - C7H5O F2 [C6H5]+• m/z = 77 F1->F2 - CO

Figure 2: Proposed mass fragmentation pathway of this compound.

  • Molecular Ion (m/z 159): The presence of a peak at m/z 159 would confirm the molecular weight of the compound.

  • Benzoyl Cation (m/z 105): A common fragmentation pathway for phenyl-substituted heterocycles is the formation of the benzoyl cation, which would result in a strong peak at m/z 105.

  • Phenyl Cation (m/z 77): Subsequent loss of a carbonyl group (CO) from the benzoyl cation would lead to the formation of the phenyl cation at m/z 77.

  • Other Fragments: Other fragments corresponding to the cleavage of the isoxazole ring can also be expected.

Conclusion

The spectroscopic data presented in this guide, including predicted NMR chemical shifts, characteristic IR absorption bands, and expected mass spectral fragmentation patterns, provide a comprehensive framework for the structural characterization of this compound. While direct experimental spectra for this specific isomer are not widely published, the analysis of its constitutional isomer and related derivatives offers a reliable basis for its identification. For definitive structural confirmation, it is recommended to acquire and interpret the full set of spectroscopic data for a synthesized and purified sample of this compound.

References

  • Royal Society of Chemistry. (2017). Supporting Information for: Copper-catalyzed aerobic oxidative annulation of enone oximes with terminal alkynes for the synthesis of 3,5-disubstituted isoxazoles. Retrieved from [Link]

Sources

The Isoxazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Isoxazole Derivatives

Abstract

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its electron-rich nature and the reactive N-O bond, make it a versatile scaffold for developing novel therapeutic agents.[4][5] This guide provides an in-depth exploration of the diverse biological activities exhibited by isoxazole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the key pharmacological domains where isoxazoles have shown significant promise, including antimicrobial, anticancer, anti-inflammatory, and neurological applications. The narrative will focus on the underlying mechanisms of action, structure-activity relationships (SAR), and detailed, field-proven experimental protocols for evaluating these activities. The aim is to furnish a comprehensive resource that not only summarizes the current state of knowledge but also provides practical, actionable insights for advancing isoxazole-based drug discovery programs.

The Isoxazole Nucleus: A Foundation for Pharmacological Diversity

The isoxazole moiety is a recurring feature in a multitude of natural products and synthetic compounds, underscoring its evolutionary selection as a biologically relevant structure.[5][6][7] Its incorporation into a molecule can significantly enhance physicochemical characteristics, modulating properties like metabolic stability, target binding affinity, and pharmacokinetic profiles.[1][2] This versatility has led to the development of several FDA-approved drugs, such as the antibacterial agent Sulfamethoxazole, the COX-2 inhibitor Valdecoxib, and the antirheumatic drug Leflunomide, whose therapeutic effects are critically dependent on the isoxazole ring.[1][8][9]

The unique electronic configuration of the isoxazole ring and its potential for cleavage under specific conditions make it a valuable intermediate in synthetic chemistry, allowing for complex molecular architectures.[4] The ability to readily modify substituents at various positions on the ring has enabled extensive exploration of structure-activity relationships, leading to the optimization of potency and reduction of toxicity for numerous derivative classes.[1][2]

Spectrum of Biological Activities

Isoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as attractive candidates for addressing a wide range of diseases.[1][3][10][11]

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of novel antimicrobial agents.[12] Isoxazole derivatives have been extensively investigated for their potential to combat these threats, showing activity against a wide spectrum of bacteria and fungi.[13][14][15]

Mechanism of Action: The antimicrobial effects of isoxazole derivatives are often attributed to their ability to interfere with essential cellular processes. For instance, the well-known antibiotic Sulfamethoxazole functions by inhibiting dihydropteroate synthetase, a key enzyme in the folic acid synthesis pathway of bacteria. Many isoxazole-containing antibiotics, such as Cloxacillin and Flucloxacillin, are beta-lactamase resistant penicillins that inhibit bacterial cell wall synthesis.[8][9]

Structure-Activity Relationship (SAR): SAR studies have revealed that the antimicrobial potency of isoxazole derivatives can be tuned by altering the substituents on the core ring. For example, the presence of specific electron-withdrawing groups like nitro and chlorine on phenyl rings attached to the isoxazole core has been shown to enhance antibacterial activity.[2] Conversely, the introduction of bulky or electron-donating groups can modulate the spectrum of activity.

Featured Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of an isoxazole derivative, a key metric for quantifying antibacterial efficacy. The method is based on challenging bacterial growth in the presence of serially diluted test compounds.

Causality and Self-Validation: This assay's trustworthiness stems from its inclusion of multiple controls. A positive control (bacteria, no compound) ensures the inoculum is viable and the medium supports growth. A negative control (medium, no bacteria) confirms the sterility of the medium. A standard antibiotic control (e.g., Cloxacillin) validates the assay's sensitivity and provides a benchmark for comparing the potency of the test compound.

Step-by-Step Methodology:

  • Preparation of Test Compound: Prepare a stock solution of the isoxazole derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1000 µg/mL).

  • Bacterial Inoculum Preparation:

    • From an overnight agar culture, pick a few colonies of the test organism (e.g., Staphylococcus aureus).

    • Suspend the colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve the final desired inoculum density for the assay (typically 5 x 10⁵ CFU/mL).[7]

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.

  • Inoculation:

    • Inoculate each well with 100 µL of the prepared bacterial suspension.[7]

    • Include control wells:

      • Growth Control: Wells containing MHB and bacteria, but no test compound.

      • Sterility Control: Wells containing MHB only.

      • Standard Control: A row with a known antibiotic undergoing serial dilution.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.[16]

  • Determining the MIC: The MIC is the lowest concentration of the isoxazole derivative that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance with a plate reader.[14]

Anticancer Activity

The search for more effective and less toxic cancer therapies is a primary focus of medicinal chemistry. Isoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[6][17]

Mechanism of Action: The anticancer effects of isoxazoles are diverse and target multiple cellular pathways crucial for tumor growth and survival.[18] Documented mechanisms include:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.[17][18]

  • Enzyme Inhibition: Targeting key enzymes like aromatase, topoisomerase, or histone deacetylases (HDACs).[18]

  • Tubulin Polymerization Disruption: Interfering with microtubule dynamics, which is essential for cell division.[18]

  • Kinase Inhibition: Blocking the activity of protein kinases, such as EGFR, which are often overactive in cancer.[17]

  • PARP Inhibition: Some isoxazoles show potential as inhibitors of Poly (ADP-ribose) polymerase, a key enzyme in DNA damage repair, which can be a therapeutic strategy in certain cancers.

Visualization of a Key Anticancer Mechanism:

anticancer_pathway isoxazole Isoxazole Derivative hsp90 HSP90 isoxazole->hsp90 oncoproteins Client Oncoproteins (e.g., Akt, EGFR) hsp90->oncoproteins Stabilizes degradation Proteasomal Degradation oncoproteins->degradation proliferation Cell Proliferation & Survival oncoproteins->proliferation degradation->proliferation Prevents apoptosis Apoptosis degradation->apoptosis Induces

Caption: Inhibition of HSP90 by isoxazole derivatives.

Featured Experimental Protocol: MTT Assay for Cytotoxicity

This protocol measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's cytotoxic or cytostatic effects. It is a foundational assay in anticancer drug screening.

Causality and Self-Validation: The assay is based on the principle that only viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product.[19] The amount of formazan produced is directly proportional to the number of living cells. Controls are essential: "cells only" wells establish the baseline for 100% viability, "media only" wells provide a background reading to be subtracted, and a known cytotoxic drug (e.g., Doxorubicin) serves as a positive control to validate the cell line's sensitivity and the assay's performance.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[20][21]

  • Compound Treatment:

    • Prepare serial dilutions of the isoxazole derivative in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations (and a vehicle control, e.g., 0.1% DMSO).

    • Incubate for a specified period (e.g., 48 or 72 hours).[20]

  • Addition of MTT Reagent:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17][19]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[21]

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the purple formazan crystals.[4]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[17][19]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases, including arthritis, cardiovascular disease, and some cancers. Isoxazole derivatives have been successfully developed as potent anti-inflammatory agents.[22] The most notable example is Valdecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2).

Mechanism of Action: The primary mechanism for the anti-inflammatory action of many isoxazoles is the inhibition of COX enzymes.[3] COX enzymes mediate the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, while COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Visualization of COX-2 Inhibition:

cox_inhibition membrane Membrane Phospholipids pla2 PLA₂ arachidonic Arachidonic Acid pla2->arachidonic Stimulus cox2 COX-2 Enzyme arachidonic->cox2 prostaglandins Prostaglandins (PGs) cox2->prostaglandins isoxazole Isoxazole (COX-2 Inhibitor) isoxazole->cox2 Inhibits inflammation Inflammation, Pain, Fever prostaglandins->inflammation

Caption: Mechanism of anti-inflammatory isoxazoles.

Featured Experimental Protocol: In Vitro COX-2 Inhibition Assay

This fluorometric or colorimetric assay quantifies the ability of a test compound to inhibit the activity of the COX-2 enzyme, providing a direct measure of its anti-inflammatory potential at the molecular level.

Causality and Self-Validation: The assay measures the peroxidase activity of the COX enzyme. The conversion of a specific probe by the enzyme generates a fluorescent or colored product.[12] A decrease in signal in the presence of the test compound indicates inhibition. A selective COX-2 inhibitor like Celecoxib is used as a positive control to validate the assay's performance and provide a benchmark for potency and selectivity.[12] Comparing activity against both COX-1 and COX-2 enzymes allows for the determination of a selectivity index (SI), a critical parameter for predicting a favorable side-effect profile.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents as per the commercial kit instructions (e.g., assay buffer, heme, enzyme cofactor, probe, and arachidonic acid substrate).[12] Keep enzymes on ice.

  • Plate Setup: In a 96-well plate, set up wells for:

    • Enzyme Control: Contains buffer, enzyme, and substrate (represents 100% activity).

    • Inhibitor Control: Contains a known COX-2 inhibitor (e.g., Celecoxib).[12]

    • Test Compound Wells: Contain the isoxazole derivative at various concentrations.

    • Solvent Control: Contains the highest concentration of the solvent used to dissolve the test compound to check for any effect on the enzyme.

  • Reaction Initiation:

    • To each well, add the reaction mix containing buffer, cofactor, and the respective enzyme (human recombinant COX-2).

    • Add the test compound, solvent, or control inhibitor to the appropriate wells and incubate for a short period (e.g., 5-10 minutes) at 25°C.

  • Substrate Addition: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: Immediately begin reading the plate in a microplate reader set to the appropriate wavelength (e.g., λEx = 535 nm / λEm = 587 nm for a fluorometric assay) in kinetic mode for 5-10 minutes.[12]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each test compound concentration relative to the enzyme control.

    • Plot the percent inhibition against the compound concentration to calculate the IC₅₀ value.

    • Repeat the assay using the COX-1 enzyme to determine the IC₅₀ for COX-1 and calculate the Selectivity Index (SI = IC₅₀(COX-1) / IC₅₀(COX-2)).

Neurological & CNS Activity

The isoxazole scaffold is also a key component in drugs targeting the central nervous system (CNS), with applications in treating epilepsy and psychosis.

Anticonvulsant Activity: Certain isoxazole derivatives have shown significant anticonvulsant properties. For example, some benzo[d]isoxazole derivatives have been found to act as selective blockers of the voltage-gated sodium channel NaV1.1, a key target in the treatment of epilepsy. Inhibition of these channels reduces excessive neuronal firing that characterizes seizures.

Neuroprotective Activity: Neurodegenerative diseases are often linked to oxidative stress and neuroinflammation. Isoxazole derivatives have been investigated for their neuroprotective effects, which are often attributed to their antioxidant and anti-inflammatory properties, helping to protect neurons from damage.[8]

Featured Experimental Protocol: Maximal Electroshock (MES) Test for Anticonvulsant Activity

The MES test is a widely used preclinical model for generalized tonic-clonic seizures in humans. It is an excellent tool for the initial screening of compounds to assess their ability to prevent seizure spread.[1][2][3][18]

Causality and Self-Validation: The test induces a maximal seizure via electrical stimulation through corneal electrodes. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure, which is a clear and reproducible measure of anticonvulsant activity.[1] A vehicle control group establishes the baseline seizure response, while a standard anticonvulsant drug (e.g., Phenytoin) serves as a positive control, validating the model's responsiveness.[3] The use of multiple doses allows for the determination of an ED₅₀ (effective dose in 50% of animals), a quantitative measure of potency.[1]

Step-by-Step Methodology:

  • Animal Preparation: Use male mice (e.g., ICR strain, 20-25g). Allow animals to acclimate to the laboratory environment.[2]

  • Compound Administration:

    • Administer the isoxazole derivative via the intended clinical route (e.g., orally (p.o.) or intraperitoneally (i.p.)) at various doses to different groups of animals (typically 8-10 animals per group).[3][18]

    • Administer vehicle to the control group and a standard drug (e.g., Phenytoin) to the positive control group.

  • Time to Peak Effect: Conduct the test at the presumed time of peak effect of the drug (e.g., 30-60 minutes post-administration).[2]

  • Stimulation:

    • Anesthetize the corneas of each mouse with a drop of a local anesthetic (e.g., 0.5% tetracaine) to minimize discomfort.[1]

    • Apply a drop of saline to the corneal electrodes to ensure good electrical contact.[1]

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.[1]

  • Observation and Endpoint:

    • Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure.

    • An animal is considered protected if the tonic hindlimb extension is abolished.[1]

  • Data Analysis:

    • Record the number of animals protected in each group.

    • Calculate the percentage of protection for each dose.

    • Use probit analysis to determine the ED₅₀ value, the dose that protects 50% of the animals from the seizure.

    • A neurotoxicity test (e.g., rotarod test) is often performed in parallel to determine the TD₅₀ (toxic dose in 50% of animals), allowing for the calculation of a Protective Index (PI = TD₅₀ / ED₅₀), which is a measure of the drug's therapeutic window.

Structure-Activity Relationship (SAR) and Clinical Significance

The extensive research into isoxazole derivatives has led to a deep understanding of their structure-activity relationships. The biological activity is highly dependent on the nature and position of substituents on the isoxazole ring and any appended moieties.

Drug Name Core Structure Feature Primary Biological Activity Therapeutic Use Key Mechanism of Action
Sulfamethoxazole 3-amino-5-methylisoxazoleAntibacterialBacterial InfectionsDihydropteroate synthetase inhibitor[8][9]
Valdecoxib Diaryl-substituted isoxazoleAnti-inflammatoryArthritis, PainSelective COX-2 inhibitor[1][9]
Leflunomide Isoxazole-carboxamideImmunomodulatoryRheumatoid ArthritisDihydroorotate dehydrogenase inhibitor[1][9]
Zonisamide BenzisoxazoleAnticonvulsantEpilepsyBlocks sodium and calcium channels[9]
Risperidone Benzisoxazole derivativeAntipsychoticSchizophrenia, Bipolar DisorderDopamine D2 and Serotonin 5-HT2A antagonist[9]
Cloxacillin Phenyl-methyl-isoxazoleAntibacterialBacterial Infectionsβ-lactamase resistant penicillin; inhibits cell wall synthesis[8][9]

Table 1: Clinically Approved Drugs Containing the Isoxazole Scaffold.

SAR studies consistently show that modifications to aryl groups attached to the isoxazole ring, such as the addition of halogens or methoxy groups, can dramatically influence activity.[21] For instance, in anticancer isoxazoles, para-position halogen substitutions on a phenyl ring often correlate with increased potency.[21] These insights are crucial for guiding the rational design of new, more effective, and safer isoxazole-based drugs.

Future Perspectives and Conclusion

The isoxazole scaffold continues to be a highly productive platform for the discovery of new therapeutic agents.[3][11] Its proven success in a diverse range of biological activities confirms its status as a "privileged structure" in medicinal chemistry. Future research will likely focus on several key areas:

  • Multi-Targeted Therapies: Designing single isoxazole molecules that can modulate multiple targets simultaneously, which could be particularly effective for complex diseases like cancer or neurodegenerative disorders.[3]

  • Novel Mechanisms: Exploring new biological targets for isoxazole derivatives beyond the well-established ones.

  • Green Synthesis: Developing more efficient and environmentally friendly synthetic methods to produce isoxazole libraries for high-throughput screening.

  • Personalized Medicine: Leveraging the structural diversity of isoxazoles to develop highly selective agents tailored to specific patient populations or disease subtypes.[3]

References

  • A review of isoxazole biological activity and present synthetic techniques. (2024). ResearchGate. [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (n.d.). ChEMBL. [Link]

  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). ResearchGate. [Link]

  • Isoxazole derivatives showing antimicrobial activity (61–69). (n.d.). ResearchGate. [Link]

  • Exploring the Diverse Biological Frontiers of Isoxazole: A Comprehensive Review of its Pharmacological Significance. (n.d.). Semantic Scholar. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). National Institutes of Health (NIH). [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (n.d.). IJCRT.org. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). ResearchGate. [Link]

  • New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies. (2025). ResearchGate. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). ResearchGate. [Link]

  • Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. (2024). PubMed. [Link]

  • Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. (n.d.). National Institutes of Health (NIH). [Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). National Institutes of Health (NIH). [Link]

  • Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate. [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). Bentham Science. [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. (2018). National Institutes of Health (NIH). [Link]

  • Isoxazole containing drugs. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of Novel Benzo[ d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1. (2022). PubMed. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). National Institutes of Health (NIH). [Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). National Institutes of Health. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). RSC Publishing. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PubMed. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. [Link]

  • Synthesis and anticonvulsant activity of enaminones. 4. Investigations on isoxazole derivatives. (n.d.). PubMed. [Link]

  • (PDF) Synthesis and Anticonvulsant Activity of Enaminones. Part 4. Investigations on Isoxazole Derivatives. (2025). ResearchGate. [Link]

  • Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). (n.d.). ResearchGate. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing. [Link]

  • Isoxazole derivatives and their use as cyclooxygenase inhibitors. (n.d.).
  • Isoxazole derivatives showing anticonvulsant activity (88–93). (n.d.). ResearchGate. [Link]

  • Green Chemistry Approach for the Synthesis of Isoxazole Derivatives and Evaluation of their Anti-epileptic Activity. (2023). Bentham Science Publisher. [Link]

Sources

The Isoxazole Core: A Technical Guide to the Therapeutic Potential of 5-Methyl-3-phenylisoxazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the therapeutic landscape of 5-Methyl-3-phenylisoxazole, a key heterocyclic scaffold in modern medicinal chemistry. Rather than focusing solely on the parent compound, this guide delves into the rich pharmacology of its derivatives, which have shown significant promise in various therapeutic areas. We will examine the rationale behind the derivatization of the this compound core and explore the mechanisms of action, supported by experimental evidence, for its most promising analogues. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatility of the isoxazole moiety in their therapeutic programs.

The this compound Scaffold: A Privileged Starting Point

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is considered a "privileged structure" in drug discovery.[1] This is due to its favorable physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions with biological targets. The this compound core, in particular, offers a synthetically tractable framework with distinct substitution points that allow for the fine-tuning of pharmacological activity.

While this compound itself is primarily utilized as a versatile chemical intermediate in the synthesis of more complex molecules, its derivatives have emerged as potent bioactive agents.[2] The strategic placement of the methyl and phenyl groups provides a foundation for exploring structure-activity relationships (SAR), guiding the design of compounds with enhanced potency and selectivity.

Therapeutic Applications of this compound Derivatives

The true therapeutic potential of the this compound core is unlocked through the strategic modification of its structure, primarily at the 4-position. The following sections will detail the key therapeutic areas where these derivatives have shown significant promise.

Anticancer Activity

Several derivatives of this compound have demonstrated notable anticancer properties. For instance, a series of N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[3]

Mechanism of Action (Hypothesized): While the precise mechanism for all derivatives is not fully elucidated, some are believed to induce apoptosis in cancer cells. For example, certain fluorophenyl-isoxazole-carboxamides have been shown to reduce the necrosis rate and shift cancer cells towards apoptosis.[3] This could involve the modulation of key signaling pathways involved in cell survival and proliferation.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., HepG2, Hep3B) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Hypothetical Data Presentation:

CompoundCell LineIC₅₀ (µM)[3]
Derivative 2eHep3B5.76
Derivative 2eHepG234.64
Derivative 2aHep3B9.58
Derivative 2bHep3B8.54
Derivative 2dHep3B7.66

Logical Workflow for Anticancer Evaluation

G cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy A Synthesis of this compound Derivatives B MTT Assay on Cancer Cell Lines A->B C Apoptosis Assay (e.g., Annexin V) B->C Active Compounds D Xenograft Mouse Model C->D Promising Candidates E Tumor Growth Inhibition Studies D->E F Toxicity Assessment E->F

Caption: Workflow for evaluating the anticancer potential of this compound derivatives.

Antioxidant Activity

Oxidative stress is implicated in a wide range of diseases. Derivatives of this compound, particularly N-phenyl-5-methylisoxazole-4-carboxamides, have demonstrated potent antioxidant activity both in vitro and in vivo.[3]

Mechanism of Action: These compounds act as free radical scavengers. The isoxazole core, along with specific substituents on the phenyl rings, can donate electrons to neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage.[3]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of Solutions: Prepare a stock solution of the test compound in methanol. Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. Trolox is commonly used as a positive control.

  • Calculation: Calculate the percentage of DPPH scavenging activity and determine the IC₅₀ value.

Hypothetical In Vitro Antioxidant Data:

CompoundDPPH Scavenging IC₅₀ (µg/mL)[3]
Derivative 2a0.45 ± 0.21
Derivative 2c0.47 ± 0.33
Trolox (Control)3.10 ± 0.92

In Vivo Antioxidant Evaluation:

The most potent compounds from in vitro assays can be further evaluated in vivo. For example, the total antioxidant capacity (TAC) in the plasma of mice treated with the compound can be measured. Studies have shown that a 5-methylisoxazole derivative significantly increased the TAC in mice.[3]

Signaling Pathway of Oxidative Stress and Antioxidant Intervention

G ROS Reactive Oxygen Species (ROS) Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Neutralization Neutralization ROS->Neutralization Antioxidant This compound Derivative Antioxidant->Neutralization

Caption: Simplified pathway of ROS-induced damage and antioxidant intervention.

Anti-inflammatory Activity

The isoxazole scaffold is present in several anti-inflammatory drugs. While specific studies on this compound are limited, related isoxazole derivatives have shown significant anti-inflammatory effects. For example, a study on 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole demonstrated its ability to decrease the release of pro-inflammatory cytokines like TNF-α and IL-6 from LPS-stimulated macrophages.[4] It also inhibited COX-2 expression and the NF-κB and MAPK signaling pathways.[4]

Proposed Mechanism of Action: The anti-inflammatory effects of isoxazole derivatives are often attributed to their ability to modulate key inflammatory pathways. This can include the inhibition of enzymes like cyclooxygenase (COX) and the suppression of pro-inflammatory gene expression through the inhibition of transcription factors such as NF-κB.

Antimicrobial and Antitubercular Activity

Derivatives of 5-methylisoxazole have been synthesized and evaluated for their activity against various microbial pathogens. Notably, 5-methylisoxazole-3-carboxamide derivatives have shown significant in vitro activity against Mycobacterium tuberculosis H37Rv.[5] Certain derivatives also exhibited antibacterial activity against Bacillus subtilis and Escherichia coli.[5]

Mechanism of Action (Hypothesized): The exact mechanism of action against mycobacteria is not fully understood but may involve the inhibition of essential enzymes in the bacterial cell wall synthesis or other vital metabolic pathways.

Synthesis and Chemical Properties

This compound and its derivatives are typically synthesized through 1,3-dipolar cycloaddition reactions. For instance, the reaction of a nitrile oxide (generated in situ from an aldoxime) with an alkyne is a common route.

The 4-carboxylic acid derivative, a key intermediate, can be synthesized from benzaldehyde oxime and ethyl acetoacetate.[6] This carboxylic acid can then be converted to the corresponding acyl chloride, this compound-4-Carbonyl Chloride, which is a highly versatile reagent for creating a library of amide and ester derivatives for biological screening.

Challenges and Future Directions

While the derivatives of this compound hold considerable therapeutic promise, there are challenges to address. A potential issue is the metabolic stability of the 5-methyl group, which in some contexts, could be a site for bioactivation leading to reactive metabolites. Further research is needed to fully understand the metabolic fate and potential toxicity of these compounds.

Future research should focus on:

  • Elucidating precise mechanisms of action: Utilizing techniques like proteomics and transcriptomics to identify the specific molecular targets of the most potent derivatives.

  • Optimizing pharmacokinetic properties: Modifying the structure to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Expanding the scope of therapeutic applications: Screening optimized derivatives against a broader range of diseases, including neurodegenerative and metabolic disorders.

Conclusion

This compound serves as a valuable and versatile scaffold in medicinal chemistry. While the parent compound's primary role is that of a synthetic intermediate, its derivatives have demonstrated a wide spectrum of promising therapeutic activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects. The continued exploration of the structure-activity relationships of this privileged core structure is likely to yield novel drug candidates with improved efficacy and safety profiles. This guide provides a foundation for researchers to build upon in their quest for new and effective therapies.

References

  • Cenmed. (n.d.). 5 Methyl 3 Phenylisoxazole 4 Carboxylic Acid 97%. Retrieved from [Link]

  • Chandra, N. S., Srikantamurthy, N., Vishalakshi, G. J., Jeyaseelan, S., Umesha, K. B., & Mahendra, M. (2013). This compound-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o897.
  • ResearchGate. (2013). (PDF) this compound-4-carboxylic acid. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Majid, A. M. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18198.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of this compound-4-Carbonyl Chloride in Chemical Manufacturing and R&D. Retrieved from [Link]

  • Chandra, K. R., Jeyaseelan, S., Umesha, K. B., & Mahendra, M. (2013). Ethyl this compound-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o987.
  • PubMed. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Retrieved from [Link]

  • Bachor, U., & Bachor, R. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Molecules, 27(17), 5643.
  • D'annibale, A., Trogolo, C., & Tofani, D. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1835.
  • PubChem. (n.d.). 3-Methyl-5-phenylisoxazole. Retrieved from [Link]

  • Pujar, G. V., Kadakol, A., & Bhat, K. G. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(1), 55-64.
  • Islam, M. R., Ali, M. A., & Sobayel, K. (2021).
  • Spessoto, M. A., Donate, P. B., & de Souza, G. E. (2012). Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)
  • Al-Abdullah, E. S., Al-Dies, A. M., & Ghabbour, H. A. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(21), 7247.

Sources

Introduction: The Isoxazole Scaffold in Pharmacology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Mechanism of Action of 5-Methyl-3-phenylisoxazole

This guide provides a comprehensive analysis of the potential mechanism of action of this compound. Acknowledging the nascent stage of direct research on this specific molecule, we will synthesize data from closely related isoxazole analogues to build a robust, evidence-based hypothesis. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and a practical framework for empirical validation.

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. These five-membered heterocyclic compounds, containing adjacent nitrogen and oxygen atoms, are known for their metabolic stability and their ability to act as bioisosteres for other functional groups, thereby enabling favorable interactions with a variety of biological targets.

Derivatives of the isoxazole core have demonstrated a wide array of pharmacological effects, including:

  • Antifungal and antibacterial properties[1][2]

  • Antiviral activity, including against Herpes Simplex Virus[1]

  • Anti-tumor and anti-proliferative effects[2]

  • Anti-inflammatory potential[3]

  • Enzyme inhibition, such as targeting xanthine oxidase[4] and Raf kinases[3]

The versatility of the isoxazole moiety stems from its electronic properties and the synthetic accessibility that allows for diverse substitutions at various positions of the ring. This chemical tractability has made it a cornerstone in the development of novel therapeutic agents[5].

Elucidating the Mechanism of Action: A Hypothesis-Driven Approach

Direct, peer-reviewed studies detailing the specific molecular mechanism of this compound are not yet prevalent in the scientific literature. However, by examining the structure-activity relationships of closely related analogues, we can formulate a scientifically-grounded hypothesis regarding its likely biological targets and signaling pathways.

Structural Features of this compound

The structure of this compound consists of a central isoxazole ring with a methyl group at the 5-position and a phenyl group at the 3-position. These substituents are critical in defining its potential interactions with biological macromolecules. The phenyl group, for instance, can engage in hydrophobic and π-stacking interactions within a protein's binding pocket, while the methyl group can contribute to steric and hydrophobic interactions. The isoxazole ring itself can participate in hydrogen bonding and other electrostatic interactions.

Putative Molecular Targets and Signaling Pathways

Based on the established activities of analogous compounds, two primary putative mechanisms of action for this compound emerge:

Hypothesis A: Inhibition of Protein Kinases

Several isoxazole derivatives have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways. Notably, 5-methylisoxazole-3-carboxylic acid has been utilized in the synthesis of aminopyrazole amide derivatives that act as Raf kinase inhibitors[3]. The Raf kinases (A-Raf, B-Raf, and C-Raf) are central components of the MAPK/ERK signaling cascade, which is frequently dysregulated in various cancers.

A proposed mechanism is that the phenyl group of this compound could occupy the ATP-binding pocket of a kinase, such as B-Raf, while the isoxazole core and methyl group form additional stabilizing interactions. Inhibition of this pathway would lead to a downstream blockade of cell proliferation and survival signals.

RAF_MEK_ERK_Pathway Proposed RAF Kinase Inhibition Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor This compound (Hypothesized) Inhibitor->RAF

Caption: Proposed mechanism of RAF kinase inhibition by this compound.

Hypothesis B: Modulation of Inflammatory Pathways

The isoxazole scaffold is also present in compounds with anti-inflammatory properties[3]. This suggests that this compound could potentially modulate key inflammatory mediators. One such target is xanthine oxidase, an enzyme that produces reactive oxygen species (ROS) and uric acid, both of which are implicated in inflammatory processes. A study on 5-phenylisoxazole-3-carboxylic acid derivatives revealed potent xanthine oxidase inhibitory activity[4].

Alternatively, the compound could interfere with pro-inflammatory signaling cascades, such as the NF-κB pathway, by inhibiting upstream kinases like IKK (IκB kinase).

Experimental Validation: A Step-by-Step Methodological Guide

To empirically determine the mechanism of action of this compound, a systematic, multi-tiered experimental approach is recommended. The following protocols outline a self-validating system for target identification and pathway analysis.

Tier 1: Broad-Spectrum In Vitro Screening

The initial step is to perform a broad screen to identify potential biological targets.

Protocol 1: Kinase Inhibition Profiling

  • Objective: To assess the inhibitory activity of this compound against a large panel of human protein kinases.

  • Methodology:

    • Prepare a stock solution of this compound in DMSO.

    • Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) that offers a panel of several hundred kinases.

    • Perform initial screening at a single high concentration (e.g., 10 µM) to identify primary "hits".

    • For any kinases showing significant inhibition (>50%), perform dose-response assays to determine the IC50 (half-maximal inhibitory concentration).

  • Data Analysis: The results will be presented in a table summarizing the percent inhibition and IC50 values for the most potently inhibited kinases.

Protocol 2: Enzyme Inhibition and Receptor Binding Assays

  • Objective: To evaluate the compound's activity against other relevant enzyme targets and receptors.

  • Methodology:

    • Based on the activities of related isoxazoles, select a panel of enzymes and receptors for screening. This should include xanthine oxidase.

    • Employ appropriate assay formats (e.g., fluorescence, luminescence, radiometric) to measure enzyme activity or receptor binding in the presence of varying concentrations of the compound.

    • Determine IC50 or Ki values for any significant interactions.

Tier 2: Cell-Based Pathway Analysis

Once primary molecular targets are identified, the next step is to validate these findings in a cellular context.

Protocol 3: Cellular Target Engagement Assays

  • Objective: To confirm that this compound interacts with its putative target(s) within intact cells.

  • Methodology:

    • Select a cell line that expresses the target of interest (e.g., a B-Raf mutant melanoma cell line for RAF kinase).

    • Use a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to demonstrate direct binding of the compound to the target protein.

    • Alternatively, use a phospho-specific antibody in a Western blot to assess the phosphorylation status of a direct downstream substrate of the target kinase.

Protocol 4: Phenotypic and Signaling Assays

  • Objective: To measure the functional consequences of target engagement on cellular signaling and phenotype.

  • Methodology:

    • For Kinase Inhibition:

      • Treat the selected cell line with a dose-range of the compound.

      • Perform Western blotting to analyze the phosphorylation status of key downstream proteins in the relevant pathway (e.g., phospho-MEK, phospho-ERK for the RAF pathway).

      • Conduct cell viability or proliferation assays (e.g., MTT, CellTiter-Glo) to assess the anti-proliferative effects.

    • For Anti-Inflammatory Activity:

      • Use a relevant cell model, such as lipopolysaccharide (LPS)-stimulated macrophages.

      • Measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

      • Assess the activation of the NF-κB pathway by Western blotting for phosphorylated IκBα or by a reporter gene assay.

Experimental Workflow Diagram

Experimental_Workflow Start This compound Tier1 Tier 1: In Vitro Screening Start->Tier1 Kinase_Screen Kinase Panel Screen Tier1->Kinase_Screen Enzyme_Screen Enzyme/Receptor Screen (incl. Xanthine Oxidase) Tier1->Enzyme_Screen Hits Identify Primary Hits (IC50 Determination) Kinase_Screen->Hits Enzyme_Screen->Hits Tier2 Tier 2: Cell-Based Validation Hits->Tier2 Target_Engagement Cellular Target Engagement (e.g., CETSA) Tier2->Target_Engagement Pathway_Analysis Signaling Pathway Analysis (Western Blot, Reporter Assays) Target_Engagement->Pathway_Analysis Phenotypic_Assay Phenotypic Assays (Proliferation, Cytokine Release) Pathway_Analysis->Phenotypic_Assay Conclusion Elucidate Mechanism of Action Phenotypic_Assay->Conclusion

Caption: A systematic workflow for elucidating the mechanism of action.

Data Summary and Interpretation

All quantitative data from the proposed experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Summary of In Vitro Screening Data (Hypothetical)

Target ClassSpecific TargetAssay TypeIC50 (µM)
Kinase B-Raf (V600E)Kinase Activity0.5
C-RafKinase Activity1.2
VEGFR2Kinase Activity> 20
Enzyme Xanthine OxidaseEnzyme Activity8.5
COX-2Enzyme Activity> 50

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively established, the available evidence from structurally related compounds strongly suggests potential activity as either a protein kinase inhibitor or a modulator of inflammatory pathways. The experimental framework outlined in this guide provides a clear and robust path for researchers to elucidate its specific molecular targets and cellular effects. Future studies should focus on lead optimization to enhance potency and selectivity for the identified target(s), as well as in vivo studies to assess efficacy and safety in relevant disease models.

References

  • ResearchGate. (n.d.). This compound-4-carboxylic acid. Retrieved from [Link]

  • Chandra, et al. (2013). This compound-4-carboxylic acid. PMC, NIH. Retrieved from [Link]

  • PubMed. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of this compound-4-Carbonyl Chloride in Chemical Manufacturing and R&D. Retrieved from [Link]

  • Chandra, et al. (2013). Ethyl this compound-4-carboxylate. PMC, NIH. Retrieved from [Link]

  • Kowalski, K., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Derivatives of 5-Methyl-3-phenylisoxazole and Their Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Versatile Scaffold of 5-Methyl-3-phenylisoxazole

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal and agricultural chemistry. Its unique electronic properties and steric architecture allow for diverse substitutions, leading to a wide array of biologically active molecules. Among these, derivatives of this compound have emerged as a particularly fruitful area of research, yielding compounds with significant therapeutic and commercial potential. This technical guide provides an in-depth exploration of the known derivatives of this core structure, detailing their synthesis, biological activities, and mechanisms of action. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings from the scientific literature to offer a comprehensive resource for advancing the application of these versatile compounds.

The Core Moiety: this compound-4-carboxylic Acid - A Gateway to Functional Diversity

A pivotal intermediate in the development of numerous this compound derivatives is This compound-4-carboxylic acid . Its synthesis is a cornerstone for accessing a multitude of analogs with tailored biological activities. The carboxylic acid functionality provides a reactive handle for a variety of chemical transformations, including amidation, esterification, and the construction of more complex heterocyclic systems.

Synthesis of this compound-4-carboxylic acid

A common and efficient method for the synthesis of this key intermediate involves the reaction of benzaldehyde oxime with ethyl acetoacetate. This reaction proceeds via a cyclization mechanism, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.[1]

Experimental Protocol: Synthesis of this compound-4-carboxylic acid [1]

  • A mixture of benzaldehyde oxime (1 mmol), ethyl acetoacetate (2 mmol), and anhydrous zinc chloride (0.1 mmol) is placed in a 10 ml round-bottomed flask.

  • The reaction mixture is gradually heated to 60°C without a solvent for approximately one hour, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, and ethanol is added with stirring for 30 minutes.

  • The resulting solid, ethyl this compound-4-carboxylate, is collected and treated with 5% sodium hydroxide (10 ml) at room temperature for about 4 hours to facilitate hydrolysis.

  • After the hydrolysis is complete (monitored by TLC), the reaction mixture is acidified with 2 N HCl.

  • The precipitated solid, this compound-4-carboxylic acid, is filtered and recrystallized from hot ethanol to yield the pure product.

G cluster_synthesis Synthesis of this compound-4-carboxylic acid benzaldehyde_oxime Benzaldehyde Oxime intermediate_ester Ethyl this compound-4-carboxylate benzaldehyde_oxime->intermediate_ester + Ethyl Acetoacetate ZnCl2, 60°C ethyl_acetoacetate Ethyl Acetoacetate final_product This compound-4-carboxylic acid intermediate_ester->final_product 1. 5% NaOH 2. 2N HCl

Figure 1: Synthetic pathway for this compound-4-carboxylic acid.

Therapeutic Applications of this compound Derivatives

The structural versatility of the this compound scaffold has been extensively explored to develop novel therapeutic agents across various disease areas.

Anticonvulsant Activity

Epilepsy is a common neurological disorder characterized by recurrent seizures.[2] Several derivatives of isoxazole have been investigated for their potential as anticonvulsant drugs.[3][4][5] The mechanism of action for many of these compounds is believed to involve the modulation of voltage-gated sodium channels.[6]

One study reported the synthesis of a series of isoxazole derivatives that exhibited significant anticonvulsant activity in mice.[3][4] The pharmacological screening of these compounds showed inhibition of epileptic seizures ranging from 59.23% to 65.8%.[3][4]

Experimental Protocol: Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test) [2][5]

  • Wistar albino rats (150-250 g) are used for the study.

  • Animals are divided into groups: a control group receiving the vehicle (e.g., 1% Sodium Carboxy Methyl Cellulose), a standard group receiving a known anticonvulsant like Diazepam (4mg/kg i.p.), and test groups receiving the synthesized isoxazole derivatives (e.g., 60mg/kg).

  • The test compounds are administered orally 1 hour prior to the induction of seizures.

  • Maximal electric shock seizures are induced using an electro-convulsiometer via ear clip electrodes (e.g., 150 mA for 0.2 seconds).

  • The duration of the tonic hind limb extension is measured as an indicator of seizure severity. A reduction in the duration of the seizure compared to the control group indicates anticonvulsant activity.

Table 1: Anticonvulsant Activity of Isoxazole Derivatives

CompoundDose (mg/kg)% Inhibition of SeizureStandard (Phenytoin) % InhibitionReference
IIIa-up to 65.8%83.95%[3][4]
IIIb-up to 65.8%83.95%[3][4]
IIIc->59.23%83.95%[3][4]

Note: Specific dosage for each compound was not detailed in the abstract.

Anti-inflammatory and Analgesic Properties

Inflammation is a complex biological response to harmful stimuli. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation and pain, primarily by inhibiting cyclooxygenase (COX) enzymes.[7] Several isoxazole derivatives have been developed as potent and selective COX-2 inhibitors, which are associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[8][9] Valdecoxib, a well-known COX-2 inhibitor, features the 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide structure.[10]

The anti-inflammatory effects of these compounds are attributed to their ability to inhibit COX enzymes and downregulate pro-inflammatory cytokines like TNF-α and IL-6 through the NF-κB and MAPK signaling pathways.[10][11]

G cluster_inflammation Mechanism of Anti-inflammatory Action LPS LPS (Inflammatory Stimulus) Macrophages Macrophages LPS->Macrophages MAPK_NFkB MAPK & NF-κB Pathways Macrophages->MAPK_NFkB Activation COX2 COX-2 Expression MAPK_NFkB->COX2 Upregulation Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Isoxazole Isoxazole Derivatives Isoxazole->MAPK_NFkB Inhibition Isoxazole->COX2 Inhibition G cluster_herbicide Herbicidal Mode of Action HPPD 4-hydroxyphenylpyruvate dioxygenase (HPPD) Plastoquinone Plastoquinone Biosynthesis HPPD->Plastoquinone Tocopherols Tocopherol Biosynthesis HPPD->Tocopherols Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Essential for Bleaching Bleaching of Plant Tissues Carotenoid->Bleaching Prevents Necrosis Necrosis & Plant Death Bleaching->Necrosis Isoxazole Isoxazole Herbicides Isoxazole->HPPD Inhibition

Figure 3: Mechanism of action of isoxazole-based herbicides.

Future Directions and Perspectives

The this compound scaffold continues to be a source of inspiration for the design and discovery of new biologically active molecules. Current research is focused on several key areas:

  • Optimization of existing derivatives: Fine-tuning the structure of known active compounds to improve their potency, selectivity, and pharmacokinetic properties.

  • Exploration of new therapeutic targets: Investigating the potential of isoxazole derivatives to modulate novel biological targets for the treatment of diseases such as cancer, viral infections, and neurodegenerative disorders. [1]* Development of novel synthetic methodologies: Devising more efficient, sustainable, and environmentally friendly methods for the synthesis of isoxazole derivatives. [12]* Application of computational tools: Utilizing molecular modeling and in silico screening to rationalize structure-activity relationships and guide the design of new compounds with desired biological activities. [8] The rich chemistry and diverse biological activities of this compound derivatives ensure that they will remain an important area of research for years to come, with the potential to yield new and improved drugs and agrochemicals.

References

  • Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives. (2025). International Journal of Pharmaceutical and Biological Science Archive, 13(6), 57–65. [Link]

  • Bohra, S., & Joshi, D. (2025). Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives. International Journal of Pharmaceutical and Biological Science Archive, 13(6), 57–65. [Link]

  • Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 60B(8), 1137-1146. [Link]

  • Joseph, L., & George, M. (2016). ANTI-CONVULSANT ACTIVITY OF CERTAIN NOVEL ISOXAZOLE DERIVATIVES. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers in Chemistry, 11, 1234567. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers in Chemistry, 11. [Link]

  • Facile synthesis and herbicidal activities of new isoxazole derivatives via 1,3-dipolar cycloaddition reaction. ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of Novel Benzo[ d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1. (2022). ACS Chemical Neuroscience, 13(7), 1038–1053. [Link]

  • Joseph, L., & Mathew, G. (2016). Antiepileptic Activity of Novel Isoxazole Derivatives. International Journal of Pharma Research and Health Sciences, 4(6), 1396-1400. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules, 29(1), 234. [Link]

  • Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. Journal of Chemical and Pharmaceutical Research, 8(8), 834-842. [Link]

  • Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ResearchGate. [Link]

  • Isoxazole derivatives and their use as herbicides.
  • Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. Semantic Scholar. [Link]

  • Antibacterial activities of substituted 5-(4-fluorophenyl)-3-phenylisoxazole compounds. ResearchGate. [Link]

  • This compound-4-carboxylic acid. ResearchGate. [Link]

  • This compound-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o897. [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1159–1167. [Link]

  • 5-Methyl-3-phenyl-isoxazole-4-carboxylic acid. Oakwood Chemical. [Link]

  • Isoxazole derivatives and their use as herbicides.
  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663–2670. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmaceutical Research, 11(1), 1234-1256. [Link]

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon, 10(22), e32155. [Link]

  • In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. Molecules, 28(21), 7389. [Link]

  • Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. PLoS ONE, 7(6), e39034. [Link]

  • Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. Chemistry of Heterocyclic Compounds, 58(3), 220-228. [Link]

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 25(23), 5648. [Link]

  • New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Molecules, 29(11), 2533. [Link]

  • Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5625. [Link]

  • Methyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1679. [Link]

Sources

Methodological & Application

High-Yield Synthetic Strategies for 5-Methyl-3-phenylisoxazole Derivatives: A Guide to Core Methodologies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

The isoxazole ring, particularly the 5-methyl-3-phenylisoxazole scaffold, represents a "privileged structure" in medicinal chemistry. Its derivatives are integral to a wide array of therapeutic agents, demonstrating activities such as anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1][2] The structural rigidity and unique electronic properties of the isoxazole ring allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions. Leflunomide, a 5-methylisoxazole-4-carboxamide derivative, is a well-known disease-modifying antirheumatic drug (DMARD), highlighting the clinical significance of this scaffold.[3]

This application note provides a detailed guide to the most reliable and high-yield synthetic routes for preparing this compound derivatives. We will delve into the mechanistic underpinnings of two primary synthetic strategies, offer step-by-step protocols, and present comparative data to assist researchers in selecting the optimal method for their specific research and development needs.

Strategic Approach 1: Cyclocondensation of Chalcone Intermediates

This classical and widely-used method involves a two-step process: the Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone), followed by a cyclization reaction with hydroxylamine. This pathway is valued for its operational simplicity and the use of readily available starting materials.

Causality and Mechanism

The synthesis begins with the base-catalyzed aldol condensation of an aryl methyl ketone (e.g., acetophenone) with an aryl aldehyde (e.g., benzaldehyde). The base, typically NaOH or KOH, deprotonates the α-carbon of the ketone, generating an enolate which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the thermodynamically stable chalcone.

In the second stage, the chalcone reacts with hydroxylamine hydrochloride. In an alkaline medium, hydroxylamine attacks the β-carbon of the unsaturated system (Michael addition), followed by an intramolecular cyclization and dehydration to form the stable five-membered isoxazole ring.[4][5]

Experimental Workflow: Chalcone Route

cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Isoxazole Ring Formation A Aryl Methyl Ketone (e.g., Acetophenone) C Chalcone Intermediate (1,3-Diaryl-2-propen-1-one) A->C Base (NaOH/KOH) Ethanol, rt B Aryl Aldehyde (e.g., Benzaldehyde) B->C Base (NaOH/KOH) Ethanol, rt E This compound Derivative C->E Base (KOH/NaOAc) Ethanol, Reflux D Hydroxylamine HCl cluster_0 Nitrile Oxide Generation (In Situ) cluster_1 [3+2] Cycloaddition A Aldoxime (R-CH=NOH) B Nitrile Oxide (R-C≡N⁺-O⁻) A->B Oxidant (e.g., Bleach, PIFA) D 3,5-Disubstituted Isoxazole B->D C Terminal Alkyne (R'-C≡CH) C->D

Sources

Synthesis of 5-Methyl-3-phenylisoxazole: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-methyl-3-phenylisoxazole, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The described protocol is centered around the well-established 1,3-dipolar cycloaddition reaction, a robust and versatile method for the formation of the isoxazole ring system.[1][2] This application note offers a detailed, step-by-step procedure, including the preparation of the key nitrile oxide intermediate from benzaldehyde oxime, followed by its in-situ reaction with an alkyne. Furthermore, it delves into the underlying reaction mechanism, safety precautions, and methods for purification and characterization of the final product, ensuring a reproducible and reliable synthesis for researchers.

Introduction

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This structural motif is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds and approved pharmaceuticals. The unique electronic properties of the isoxazole ring allow for diverse non-covalent interactions, such as hydrogen bonding and π-π stacking, making it an attractive component in the design of novel therapeutic agents.[2][3] this compound, in particular, serves as a crucial building block for the synthesis of more complex molecules, including derivatives with potential xanthine oxidase inhibitory activity.[4]

The most common and efficient method for the synthesis of isoxazoles is the Huisgen 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1][5][6] This reaction proceeds with high regioselectivity and yields the desired isoxazole core in a single, atom-economical step. This protocol will detail a laboratory-scale synthesis of this compound utilizing this powerful transformation.

Reaction Mechanism and Causality

The synthesis of this compound proceeds through a two-step sequence, beginning with the formation of a nitrile oxide, which then undergoes a cycloaddition reaction.

  • In-situ Generation of Benzonitrile Oxide: The process initiates with the conversion of benzaldehyde oxime to benzohydroximoyl chloride. This is typically achieved by chlorination using an agent like N-chlorosuccinimide (NCS) or chlorine gas.[7][8][9] The resulting benzohydroximoyl chloride is then dehydrochlorinated in the presence of a base, such as triethylamine, to generate the highly reactive benzonitrile oxide intermediate in situ. The in-situ generation is crucial as nitrile oxides are unstable and tend to dimerize.

  • 1,3-Dipolar Cycloaddition: The generated benzonitrile oxide, a 1,3-dipole, readily reacts with a dipolarophile, in this case, propyne (or a suitable propyne surrogate like propargyl alcohol), via a concerted [3+2] cycloaddition mechanism.[1][10] This pericyclic reaction leads to the formation of the five-membered isoxazole ring, yielding this compound. The regioselectivity of this reaction is well-defined, with the phenyl group from the nitrile oxide at the 3-position and the methyl group from the alkyne at the 5-position of the isoxazole ring.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Benzohydroximoyl Chloride Synthesis cluster_step2 Step 2: 1,3-Dipolar Cycloaddition cluster_step3 Step 3: Conversion to this compound cluster_step4 Step 4: Purification & Analysis A Benzaldehyde C Benzaldehyde Oxime A->C Base B Hydroxylamine Hydrochloride B->C E Benzohydroximoyl Chloride C->E DMF D N-Chlorosuccinimide (NCS) D->E F Benzohydroximoyl Chloride I In-situ Benzonitrile Oxide F->I Generates G Propargyl Alcohol J 5-Hydroxymethyl-3-phenylisoxazole G->J H Triethylamine (Base) H->I I->J Reacts with K 5-Hydroxymethyl-3-phenylisoxazole M This compound K->M L Reducing Agent (e.g., H2/Pd-C) L->M N Crude Product O Column Chromatography N->O P Pure this compound O->P Q NMR, IR, MS Analysis P->Q

Sources

Application Notes & Protocols for the Quantitative Analysis of 5-Methyl-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of robust and validated analytical methodologies for the quantitative determination of 5-Methyl-3-phenylisoxazole. Designed for researchers, scientists, and professionals in drug development, this document details protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each method is presented with an emphasis on the scientific rationale behind procedural choices, ensuring both technical accuracy and practical applicability. The protocols are structured to be self-validating, aligning with international regulatory standards.

Introduction: The Significance of this compound Quantification

This compound is a key heterocyclic compound that serves as a crucial building block in the synthesis of various pharmacologically active molecules.[1] Its isoxazole core is a prominent feature in numerous drugs, contributing to a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties.[2] Notably, the closely related derivative, this compound-4-carboxylic acid, is recognized as a process impurity in the synthesis of the antibiotic Oxacillin (Oxacillin EP Impurity C).[3]

Accurate and precise quantification of this compound is therefore critical for several reasons:

  • Quality Control: Ensuring the purity of Active Pharmaceutical Ingredients (APIs) where it may be a starting material or impurity.

  • Pharmacokinetic Studies: Determining the concentration of isoxazole-containing drugs and their metabolites in biological matrices.

  • Stability Testing: Assessing the degradation of pharmaceuticals under various environmental conditions.

  • Process Chemistry: Optimizing synthetic routes and monitoring reaction completion.

This guide provides detailed, validated methods to address these analytical challenges, ensuring reliable and reproducible results.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is paramount for effective method development.

PropertyValueSource
Molecular Formula C₁₀H₉NO[4]
Molecular Weight 159.18 g/mol [4]
CAS Number 1008-74-8[4]
Appearance SolidN/A
Melting Point Data for the related this compound-4-carboxylic acid is 192-194 °C.[5]
Solubility Soluble in organic solvents like methanol, acetonitrile.General chemical knowledge

High-Performance Liquid Chromatography (HPLC) Method for Quantification

HPLC is the cornerstone for the quantification of non-volatile and thermally labile compounds like this compound, offering high resolution, sensitivity, and precision. The following reverse-phase HPLC (RP-HPLC) method is optimized for the analysis of this compound.

Rationale for Method Selection
  • Reverse-Phase Chromatography: The non-polar nature of the phenyl group and the overall structure of this compound make it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase.

  • UV Detection: The presence of the phenylisoxazole chromophore allows for sensitive detection using a UV detector. The aromatic system is expected to have a significant absorbance in the UV region, typically between 220-280 nm.

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing S1 Weigh Standard S2 Dissolve in Diluent S1->S2 S3 Prepare Serial Dilutions (Calibration Curve) S2->S3 H2 Inject Standard/Sample S3->H2 P1 Prepare Sample (e.g., dissolve formulation, extract from matrix) P2 Filter through 0.45 µm Syringe Filter P1->P2 P2->H2 H1 Equilibrate HPLC System H1->H2 H3 Isocratic Elution H2->H3 H4 UV Detection H3->H4 D1 Integrate Peak Area H4->D1 D2 Construct Calibration Curve D1->D2 D3 Quantify Sample Concentration D2->D3

Caption: Workflow for HPLC quantification of this compound.

Detailed HPLC Protocol

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column providing good resolution and efficiency.
Mobile Phase Acetonitrile:Water (60:40 v/v)A common mobile phase for compounds of moderate polarity. The ratio can be adjusted to optimize retention time.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Detection UV at 225 nmProvides high sensitivity for the analyte. A wavelength scan is recommended to determine the absorbance maximum (λmax).
Injection Volume 10 µLA standard volume; can be adjusted based on concentration and sensitivity needs.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the specified ratio. Degas the solution using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • For Drug Substance: Accurately weigh an appropriate amount of the sample, dissolve in the mobile phase to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter.

    • For Drug Product (e.g., Tablets): Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a target concentration of the analyte, dissolve in the mobile phase (sonication may be required), dilute to a known volume, and filter.

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the prepared standards and samples.

  • Quantification: Record the peak areas from the chromatograms. Plot a calibration curve of peak area versus concentration for the standards. Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

Method Validation (as per ICH Q2(R2) Guidelines)

This protocol must be validated to ensure it is fit for its intended purpose.[6][7]

ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or excipients. Peak purity analysis should be performed.
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Accuracy % Recovery should be within 98.0% to 102.0% for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.[6]
Limit of Quantitation (LOQ) The lowest concentration quantifiable with acceptable precision and accuracy (typically with a signal-to-noise ratio of 10:1).
Robustness The method should be unaffected by small, deliberate variations in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C).

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

GC-MS is a powerful technique for the identification and quantification of volatile compounds. While this compound has a relatively high boiling point, GC-MS can be an excellent choice for trace-level analysis and for confirming the identity of the analyte, especially in complex matrices.

Rationale for Method Selection
  • High Sensitivity: Mass spectrometry offers superior sensitivity compared to UV detection, making it ideal for impurity profiling or analysis in biological fluids.

  • High Specificity: The mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for the compound, which ensures unambiguous identification.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing S1 Weigh Standard S2 Dissolve in Volatile Solvent (e.g., Dichloromethane) S1->S2 S3 Prepare Serial Dilutions S2->S3 G1 Inject into GC S3->G1 P1 Prepare Sample (e.g., Liquid-Liquid Extraction) P1->G1 G2 Temperature Programmed Separation G1->G2 G3 Elute to MS G2->G3 G4 Electron Ionization (EI) G3->G4 G5 Mass Analysis (Scan or SIM) G4->G5 D1 Extract Ion Chromatogram (EIC) G5->D1 D2 Integrate Peak Area D1->D2 D3 Quantify using Calibration Curve D2->D3

Caption: Workflow for GC-MS analysis of this compound.

Detailed GC-MS Protocol

Instrumental Conditions:

ParameterRecommended SettingRationale
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA non-polar column suitable for a wide range of analytes.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid volatilization of the analyte without degradation.
Injection Mode Splitless (for trace analysis) or SplitSplitless mode enhances sensitivity for low-concentration samples.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minAn optimized temperature program to separate the analyte from solvent and other components.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Acquisition Mode Full Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification.SIM mode significantly increases sensitivity by monitoring only characteristic ions of the analyte.

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples in a volatile solvent such as dichloromethane or ethyl acetate. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to clean up the sample and concentrate the analyte.

  • Analysis: Inject the prepared solutions into the GC-MS system operating under the specified conditions.

  • Quantification: For quantification, operate the mass spectrometer in SIM mode. Monitor characteristic ions of this compound (e.g., the molecular ion and major fragment ions). Construct a calibration curve by plotting the peak area of a chosen ion against the concentration of the standards.

UV-Vis Spectrophotometry: A Rapid Screening Method

UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of this compound in simple matrices, such as during synthesis for in-process control.

Rationale and Limitations
  • Principle: This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The phenylisoxazole moiety possesses a strong chromophore, making it suitable for UV analysis.[8][9]

  • Limitations: This technique lacks specificity. Any other substance in the sample that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results. Therefore, it is best suited for pure substances or simple mixtures where the analyte is the only absorbing species at the chosen wavelength.

Detailed UV-Vis Protocol
  • Determine λmax: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., methanol or ethanol). Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations in the chosen solvent. Measure the absorbance of each standard at λmax using the solvent as a blank. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution in the same solvent, ensuring the concentration falls within the linear range of the calibration curve. Measure its absorbance at λmax.

  • Calculate Concentration: Determine the concentration of the sample from the calibration curve.

Conclusion and Method Selection Guide

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC-UV is the recommended method for routine quality control, stability studies, and assays of pharmaceutical formulations due to its high precision, accuracy, and robustness.

  • GC-MS is the preferred method for trace-level quantification, impurity identification, and analysis in complex biological matrices where high sensitivity and specificity are required.

  • UV-Vis Spectrophotometry serves as a rapid and economical tool for in-process controls and for the analysis of pure samples where high specificity is not a concern.

Each of these methods, when properly validated according to ICH guidelines, can provide reliable and accurate quantitative data for this compound, supporting drug development and quality assurance programs.

References

  • National Center for Biotechnology Information (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Available at: [Link]

  • Ali, U., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. Available at: [Link]

  • SIELC Technologies. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column. Available at: [Link]

  • Gao, L., et al. (2018). HPLC determination of content and related substances of oxacillin sodium and its preparations. ResearchGate. Available at: [Link]

  • Al-Suhaimi, E., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. National Center for Biotechnology Information. Available at: [Link]

  • AMSbiopharma (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Altabrisa Group (2025). 3 Key Regulatory Guidelines for Method Validation. Available at: [Link]

  • SpectraBase. 5-Methyl-3-phenyl-4-isoxazolecarboxylic acid - Optional[MS (GC)] - Spectrum. Available at: [Link]

  • Karpova, S. P., et al. (2023). The Quantitative Determination of Oxacillin Using Kinetiс-Spectrophotometric and Redox Titration Methods. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • International Council for Harmonisation (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Patel, K., et al. (2015). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. Available at: [Link]

  • Karpova, S. P., et al. (2023). The Quantitative Determination of Oxacillin Using Kinetiс-Spectrophotometric and Redox Titration Methods. ResearchGate. Available at: [Link]

  • International Council for Harmonisation (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • European Medicines Agency (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. View of The Quantitative Determination of Oxacillin Using Kinetiс-Spectrophotometric and Redox Titration Methods. Available at: [Link]

  • Al-Azzawi, A. M. J., & Al-Rubaie, A. F. (2018). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. ResearchGate. Available at: [Link]

  • Der Pharma Chemica (2013). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Available at: [Link]

  • Axios Research. Oxacillin. Available at: [Link]

  • MOPAC. 5-methyl-3-phenyl isoxazole. Available at: [Link]

  • MDPI (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]

  • Chandra, et al. (2013). This compound-4-carboxylic acid. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information (2019). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Available at: [Link]

  • Google Patents. CN116283810A - A kind of preparation method of isoxazole compound.
  • Jasm, S. S., et al. (2023). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. Asian Journal of Chemical Sciences. Available at: [Link]

  • ResearchGate. Scheme 1. Synthetic route for the preparation of isoxazole derivatives. Available at: [Link]

  • National Center for Biotechnology Information (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available at: [Link]

Sources

Application of 5-Methyl-3-phenylisoxazole in Agrochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole scaffold represents a cornerstone in modern agrochemical discovery, offering a versatile heterocyclic framework for the development of novel fungicides, herbicides, and insecticides. Among these, 5-Methyl-3-phenylisoxazole and its derivatives have emerged as a particularly fruitful area of research. This technical guide provides an in-depth exploration of the applications of this chemical entity in agrochemical research, complete with detailed experimental protocols and insights into its various modes of action. Our focus is to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage the potential of this compound in their own discovery and development pipelines.

The this compound Core: A Privileged Structure in Agrochemicals

The this compound core is a privileged structure due to its favorable physicochemical properties and the synthetic accessibility of its derivatives. The isoxazole ring is relatively stable and can be readily functionalized at various positions, allowing for the fine-tuning of biological activity and selectivity. The phenyl and methyl groups also provide key interaction points with biological targets and can be modified to optimize efficacy and spectrum of activity.

Derivatives of this compound have demonstrated a broad range of biological activities, making them valuable lead compounds in the quest for new crop protection solutions.[1] This guide will delve into the practical aspects of working with these compounds, from their synthesis to their biological evaluation.

Synthesis of this compound Derivatives

The foundation of any research involving this compound derivatives is a robust and efficient synthetic strategy. A common and versatile approach involves the synthesis of the key intermediate, this compound-4-carboxylic acid, which can then be converted to a variety of active derivatives, such as carboxamides.[2][3]

Protocol: Synthesis of this compound-4-carboxylic Acid

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound-4-carboxylic acid.[3]

Materials:

  • Benzaldehyde oxime

  • Ethyl acetoacetate

  • Anhydrous zinc chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • In a round-bottomed flask, combine benzaldehyde oxime (1 mmol), ethyl acetoacetate (2 mmol), and a catalytic amount of anhydrous zinc chloride (0.1 mmol).

  • Heat the mixture gradually to 60°C without a solvent and maintain this temperature for approximately one hour. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. Add ethanol and stir for 30 minutes to precipitate the ethyl this compound-4-carboxylate.

  • Filter the solid product and treat it with a 5% NaOH solution (10 ml) at room temperature for about 4 hours to hydrolyze the ester. Again, monitor the reaction by TLC.

  • After the hydrolysis is complete, acidify the reaction mixture with 2N HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and recrystallize from hot ethanol to obtain pure this compound-4-carboxylic acid.

SynthesisWorkflow reagents Benzaldehyde Oxime + Ethyl Acetoacetate + Anhydrous ZnCl2 heating Heat to 60°C (Solvent-free) reagents->heating ester_intermediate Ethyl this compound-4-carboxylate heating->ester_intermediate hydrolysis Hydrolysis (5% NaOH) ester_intermediate->hydrolysis acidification Acidification (2N HCl) hydrolysis->acidification final_product This compound-4-carboxylic Acid acidification->final_product

Fungicidal Applications

Isoxazole derivatives have long been recognized for their fungicidal properties.[1] Derivatives of this compound are no exception and have shown promise in controlling a variety of plant pathogenic fungi. A common and economically important target for screening is Fusarium oxysporum, a soil-borne fungus that causes vascular wilt in a wide range of crops.[1][4]

Protocol: In Vitro Antifungal Bioassay against Fusarium oxysporum

This protocol describes a poisoned food technique to evaluate the in vitro antifungal activity of this compound derivatives against Fusarium oxysporum.[4]

Materials:

  • Pure culture of Fusarium oxysporum

  • Potato Dextrose Agar (PDA) medium

  • Test compounds (this compound derivatives)

  • Solvent (e.g., DMSO)

  • Sterile Petri dishes

  • Sterile cork borer

Procedure:

  • Preparation of Fungal Culture: Subculture F. oxysporum on PDA plates and incubate at 25 ± 2°C for 5-7 days to obtain a mature culture for inoculation.

  • Preparation of Test Solutions: Prepare stock solutions of the test compounds in a suitable solvent. From these, prepare a series of dilutions to achieve final concentrations ranging from 50 to 1000 µg/mL in the PDA medium.

  • Poisoned Food Technique:

    • Melt the PDA medium and cool it to about 45-50°C.

    • Add the appropriate volume of the test compound solution to the molten PDA to achieve the desired final concentration. Mix thoroughly by gentle swirling.

    • Pour the amended PDA into sterile Petri dishes and allow it to solidify.

    • Prepare control plates containing only the solvent at the same concentration used for the test compounds.

  • Inoculation:

    • Using a sterile cork borer, cut a 5 mm disc from the edge of a mature F. oxysporum culture.

    • Place the mycelial disc, mycelial side down, in the center of each PDA plate (both treated and control).

  • Incubation and Observation:

    • Incubate the plates at 25 ± 2°C.

    • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungus in the control plate reaches the edge of the dish.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where, dc = average diameter of the fungal colony in the control plate dt = average diameter of the fungal colony in the treated plate

    • Determine the EC50 (Effective Concentration to inhibit 50% of growth) for each compound.

Herbicidal Applications

The isoxazole class of compounds has yielded several commercial herbicides.[5] Derivatives of this compound are actively being explored for their herbicidal potential. A common weed species used for primary screening is Amaranthus retroflexus (redroot pigweed), a problematic weed in many crops worldwide.[6][7]

Protocol: Pre-emergence Herbicidal Bioassay against Amaranthus retroflexus

This protocol outlines a laboratory-based pre-emergence bioassay to assess the herbicidal activity of this compound derivatives.

Materials:

  • Seeds of Amaranthus retroflexus

  • Test compounds

  • Solvent (e.g., acetone)

  • Potting mix (sandy loam soil)

  • Pots or trays

  • Growth chamber or greenhouse

Procedure:

  • Preparation of Test Solutions: Prepare stock solutions of the test compounds in a suitable solvent. Create a series of dilutions to be applied at different rates (e.g., corresponding to field application rates).

  • Potting and Sowing:

    • Fill pots or trays with the potting mix.

    • Sow a known number of A. retroflexus seeds (e.g., 20-30) evenly on the soil surface of each pot.

  • Treatment Application:

    • Apply the test solutions uniformly to the soil surface of the sown pots using a laboratory sprayer. Ensure even coverage.

    • Include a solvent-treated control and an untreated control.

  • Incubation:

    • Place the treated pots in a growth chamber or greenhouse with controlled conditions (e.g., 25°C day/18°C night, 16-hour photoperiod).

    • Water the pots as needed, typically by subirrigation to avoid disturbing the treated soil surface.

  • Assessment:

    • After a set period (e.g., 14-21 days), assess the herbicidal effect.

    • Evaluate parameters such as:

      • Germination percentage

      • Seedling emergence

      • Visual injury rating (on a scale of 0-100%, where 0 is no effect and 100 is complete kill)

      • Shoot and root length

      • Fresh and dry weight of the emerged seedlings

  • Data Analysis:

    • Calculate the percentage of inhibition for each parameter compared to the control.

    • Determine the GR50 (the concentration required to cause a 50% reduction in growth) for active compounds.

Insecticidal Applications

Certain isoxazole derivatives have shown insecticidal activity, often by targeting the insect's nervous system or developmental processes.[8] A widely used model insect for screening is the tobacco cutworm, Spodoptera litura, a polyphagous pest that causes significant damage to various crops.[9][10]

Protocol: Insecticidal Bioassay against Spodoptera litura (Leaf-dip Method)

This protocol describes a leaf-dip bioassay to evaluate the insecticidal activity of this compound derivatives against the larvae of Spodoptera litura.[9]

Materials:

  • Third-instar larvae of Spodoptera litura

  • Fresh, untreated host plant leaves (e.g., castor or cabbage)

  • Test compounds

  • Solvent (e.g., acetone) with a wetting agent (e.g., Triton X-100)

  • Petri dishes or ventilated containers

  • Filter paper

Procedure:

  • Rearing of Insects: Maintain a healthy laboratory culture of S. litura to ensure a continuous supply of uniform-aged larvae.

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compounds in the solvent containing a wetting agent.

  • Leaf-dip Assay:

    • Excise leaf discs of a uniform size from the host plant leaves.

    • Dip each leaf disc into a test solution for a specific duration (e.g., 10-20 seconds).

    • Allow the treated leaf discs to air-dry completely.

    • Prepare control leaf discs by dipping them in the solvent-wetting agent solution only.

  • Exposure of Larvae:

    • Place one treated leaf disc in each Petri dish lined with moist filter paper.

    • Release a known number of pre-starved (for 2-4 hours) third-instar S. litura larvae (e.g., 10 larvae) into each Petri dish.

    • Seal the Petri dishes with perforated lids to allow for air circulation.

  • Incubation and Observation:

    • Maintain the Petri dishes in a controlled environment (e.g., 27 ± 2°C, 65 ± 5% relative humidity).

    • Record larval mortality at 24, 48, and 72 hours after treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis:

    • Correct the observed mortality for control mortality using Abbott's formula: Corrected % Mortality = [1 - (n in T after treatment / n in Co after treatment)] x 100 where, n = number of insects T = treated Co = control

    • Calculate the LC50 (Lethal Concentration to kill 50% of the population) for each compound using probit analysis.

Elucidating the Mode of Action

Understanding the mode of action of a novel agrochemical is crucial for its development and for managing potential resistance. Isoxazole derivatives have been shown to act on various molecular targets.

Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) in Herbicides

Many isoxazole-based herbicides function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5] This enzyme is essential for the biosynthesis of plastoquinone, a vital cofactor in the carotenoid biosynthesis pathway. Inhibition of HPPD leads to the characteristic bleaching symptoms in susceptible plants.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone Homogentisate->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Bleaching Bleaching Symptoms Isoxazole Isoxazole Herbicide (e.g., this compound derivative) Isoxazole->HPPD Inhibits

Inhibition of Chitin Synthesis in Insecticides

Some isoxazole-containing insecticides act as insect growth regulators by inhibiting chitin synthesis. Chitin is a crucial component of the insect exoskeleton, and its disruption prevents proper molting, leading to larval mortality.

Inhibition of D1 Protease in Herbicides

A notable, though less common, herbicidal mode of action for some isoxazole derivatives is the inhibition of D1 protease. This enzyme is critical for the repair of Photosystem II in plants, and its inhibition leads to photoinhibition and plant death.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold is essential for optimizing its agrochemical properties. Structure-activity relationship (SAR) studies involve synthesizing a series of analogues with variations at different positions of the molecule and evaluating their biological activity.

Key Positions for Modification:

  • Phenyl Ring (Position 3): Substitution on the phenyl ring can significantly impact activity. Electron-withdrawing or electron-donating groups can be introduced to modulate the electronic properties and steric bulk of the molecule.

  • Isoxazole Ring (Position 4): This position is often functionalized, for instance, with a carboxylic acid that can be converted to various amides or esters.

  • Methyl Group (Position 5): While the methyl group is a defining feature, its replacement with other small alkyl groups can be explored to probe the binding pocket of the target enzyme.

The data generated from SAR studies are invaluable for guiding the design of more potent and selective agrochemicals.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds in agrochemical research. Their synthetic tractability, coupled with a broad spectrum of biological activities, makes them attractive candidates for the development of new fungicides, herbicides, and insecticides. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in this exciting field, facilitating the discovery and development of the next generation of crop protection solutions.

References

  • Chandra, N. S., Srikantamurthy, N., Vishalakshi, G. J., Jeyaseelan, S., Umesha, K. B., & Mahendra, M. (2013). This compound-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o897. [Link]

  • Kumawat, J. A., Neve, V. V., & Angadi, S. S. (n.d.). Evaluation of Antifungal Activity 3-(1-Methoxy Napthalen-2-Yl)- 5-Phenylisoxazole. International Journal of Pharmaceutical Sciences and Research.
  • ResearchGate. (n.d.). This compound-4-carboxylic acid. [Link]

  • Dash, S. S., Reddy, M. L. K., Sridevi, G., & Bhat, B. N. (2020). Bioassay Studies for Testing Toxicity of Novel Insecticides against Spodoptera litura (Fabricius.). International Journal of Current Microbiology and Applied Sciences, 9(7), 1609-1613.
  • Zhang, Z., et al. (2023). Synthesis and Insecticidal Activity of Novel Pyrazole Amides Containing an Isoxazole Moiety. Molecules, 28(15), 5899.
  • A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives. (n.d.). MDPI.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). MDPI.
  • ResearchGate. (n.d.). Bioassay Studies for Testing Toxicity of Novel Insecticides against Spodoptera litura (Fabricius.). [Link]

  • Oakwood Chemical. 5-Methyl-3-phenyl-isoxazole-4-carboxylic acid. [Link]

  • Semantic Scholar. (2020). Bioassay Studies for Testing Toxicity of Novel Insecticides against Spodoptera litura (Fabricius.).
  • Design, Synthesis, and Herbicidal Activity of Novel Tetrahydrophthalimide Derivatives Containing Oxadiazole/Thiadiazole Moieties. (2024). PubMed.
  • Xu, D., et al. (2025).
  • Antifungal Activity against Fusarium oxysporum of Botanical End-Products. (2021).
  • Biological screening of Amaranthus retroflexus L. (Amaranthaceae). (n.d.). SciSpace.
  • Bio-efficacy of chemical insecticides against Spodoptera litura in soybean. (n.d.). The Journal of Phytopharmacology.
  • The antifungal activity of some chemical salts against Fusarium oxysporum f. sp. radicis-cucumerinum caus. (2020). Journal of Crop Protection.
  • Research on the Resistance of Amaranthus retroflexus L. to Nicosulfuron in Corn Fields in North China. (n.d.). The World Food Prize.
  • Molecular Mechanisms of Resistance against PSII-Inhibiting Herbicides in Amaranthus retroflexus
  • Identification of acetolactate synthase resistant Amaranthus retroflexus in Ukraine. (2022). Biosystems Diversity.
  • Assay for Protealysin-like Protease Inhibitor Activity. (2022).
  • A constitutive serine protease inhibitor suppresses herbivore performance in tea (Camellia sinensis). (n.d.).
  • Evaluation of In Vitro Antiprotease Activity of Selected Traditional Medicinal Herbs in Dentistry and Its In Silico PASS Prediction. (n.d.).
  • ResearchGate. (2022). Evaluation of In Vitro Antiprotease Activity of Selected Traditional Medicinal Herbs in Dentistry and Its In Silico PASS Prediction.
  • Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). (n.d.). Weed Science Society of America.

Sources

Application Note: A Practical Guide to the Suzuki-Miyaura Cross-Coupling of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Functionalized Isoxazoles

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, frequently found in pharmacologically active compounds and functional organic materials.[1][2] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, offering a robust and versatile method for forging carbon-carbon bonds.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the Suzuki coupling of halo-isoxazole derivatives. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol, explore key parameter optimization, and provide a troubleshooting guide to navigate common challenges.

Introduction: The Convergence of Isoxazoles and Suzuki Coupling

The synthesis of complex biaryl and heteroaryl structures is a central theme in drug discovery. Isoxazole-containing molecules, in particular, exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] The functionalization of the isoxazole core is therefore a critical task for lead optimization.

The palladium-catalyzed Suzuki-Miyaura reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has emerged as a premier method for this purpose.[5] It involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[6][7] Its popularity stems from the mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of the boronic acid reagents.[4][6]

This guide is designed to serve as a self-validating system, explaining the causality behind experimental choices to empower researchers to not only replicate the procedure but also to adapt and optimize it for their specific isoxazole substrates.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for rational optimization and troubleshooting. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][6][8]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-isoxazole, forming a Pd(II) complex. The reactivity of the halide is generally I > Br > Cl.[5]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[7][9] This is often the rate-determining step.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][8]

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Isoxazole-X pd2_complex Isoxazole-Pd(II)-X (Pd(II) Complex) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [Ar-B(OH)₃]⁻ (from Base + Ar-B(OH)₂) pd2_biaryl Isoxazole-Pd(II)-Ar (Di-organic Complex) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination product Isoxazole-Ar (Product) pd2_biaryl->product Forms reductive_elimination->pd0 center

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a 5-Aryl-Isoxazole Derivative

This section provides a detailed, step-by-step methodology for a representative Suzuki coupling reaction.

Reaction Scheme: 5-Bromo-3-methylisoxazole + Phenylboronic acid → 3-Methyl-5-phenylisoxazole

Materials and Equipment
Reagents & ChemicalsEquipment
5-Bromo-3-methylisoxazole (1.0 equiv)Schlenk flask or microwave vial with stir bar
Phenylboronic acid (1.2-1.5 equiv)Septa and needles
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)Inert gas line (Argon or Nitrogen) with bubbler
Base (e.g., K₂CO₃, finely powdered, 2-3 equiv)Magnetic stir plate with heating
Anhydrous Solvent (e.g., 1,4-Dioxane)TLC plates (e.g., silica gel 60 F₂₅₄)
Degassed WaterStandard glassware for work-up
Ethyl Acetate (for extraction)Rotary evaporator
Brine, Anhydrous Na₂SO₄ or MgSO₄Flash column chromatography system
Step-by-Step Procedure
  • Glassware Preparation: Ensure the reaction flask (e.g., a 25 mL Schlenk flask) and stir bar are thoroughly dried in an oven (e.g., at 120 °C) overnight and allowed to cool under a stream of inert gas.

  • Reagent Addition:

    • To the cooled flask, add 5-bromo-3-methylisoxazole (e.g., 176 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (e.g., 183 mg, 1.5 mmol, 1.5 equiv), and potassium carbonate (e.g., 276 mg, 2.0 mmol, 2.0 equiv).

    • Scientist's Note: Using a slight excess of the boronic acid can help drive the reaction to completion. The base should be finely powdered to maximize its surface area and reactivity.[10]

  • Atmosphere Inerting: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this "evacuate-backfill" cycle three times to ensure all oxygen is removed. Oxygen can lead to unwanted side reactions, such as the homocoupling of the boronic acid, and can deactivate the catalyst.[10]

  • Catalyst and Solvent Addition:

    • Under a positive pressure of inert gas, quickly add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (e.g., 23 mg, 0.02 mmol, 2 mol%).

    • Via syringe, add the degassed solvent system. A common choice is a mixture of 1,4-Dioxane and water (e.g., 8 mL of dioxane and 2 mL of water). The water is essential for dissolving the base and facilitating the formation of the boronate "ate" complex.[11]

    • Scientist's Note: Solvents must be thoroughly degassed (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles) prior to use.[12]

  • Reaction Execution:

    • Lower the flask into a preheated oil bath set to the desired temperature (e.g., 85-100 °C).

    • Stir the mixture vigorously to ensure proper mixing, especially in biphasic systems.[10]

  • Monitoring Progress:

    • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. Take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate against the starting materials.

    • The reaction is typically complete within 2-24 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by adding water (e.g., 20 mL).

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).[8]

    • Combine the organic layers and wash them with brine (1 x 20 mL) to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[10]

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) to confirm its structure and purity.

Parameter Optimization and Considerations

The success of a Suzuki coupling with an isoxazole derivative often hinges on the careful selection of the reaction components. The table below summarizes their roles and common options.

ComponentRole in ReactionCommon Examples & Key Considerations
Halo-isoxazole Electrophilic PartnerReactivity: I > Br >> Cl. The position of the halide and electronic nature of other substituents on the ring will affect reactivity.
Organoboron Reagent Nucleophilic PartnerBoronic Acids: Most common, but can be prone to protodeboronation.[10] Boronic Esters (e.g., pinacol): More stable, good for slow or difficult couplings. Trifluoroborate Salts (MIDA boronates): Air- and moisture-stable solids, releasing the boronic acid in situ.
Palladium Source CatalystPd(0) Sources: Pd(PPh₃)₄, Pd₂(dba)₃. Pd(II) Precatalysts: Pd(OAc)₂, PdCl₂(dppf). These are reduced in situ to the active Pd(0) species. Modern Buchwald precatalysts are highly active.[9][13]
Ligand Stabilizes Pd, tunes reactivityPhosphines: PPh₃, P(t-Bu)₃ (for sterically hindered substrates)[14], XPhos, SPhos. N-Heterocyclic Carbenes (NHCs): Offer high stability and activity.[9][15]
Base Activates the Boronic AcidInorganic: K₂CO₃, Cs₂CO₃, K₃PO₄ (stronger), KF (milder, for base-sensitive groups).[9][11] Organic: Et₃N, DIPEA. The choice is often substrate and solvent-dependent.
Solvent Dissolves reagents, affects kineticsAprotic: Toluene, 1,4-Dioxane, THF, DMF. Often used with a small amount of water to dissolve the base and facilitate transmetalation.[5][7]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere (oxygen contamination). 3. Poor choice of base or solvent. 4. Low reaction temperature.1. Use a fresh bottle of catalyst or a more robust precatalyst.[10] 2. Ensure rigorous degassing of solvents and proper inert gas technique.[10] 3. Screen different bases (e.g., switch from K₂CO₃ to a stronger base like K₃PO₄) and solvent systems. 4. Increase the reaction temperature in increments. Microwave irradiation can sometimes improve yields for difficult couplings.[16]
Protodeboronation 1. The boronic acid is unstable under the reaction conditions (especially electron-rich heteroaryl boronic acids). 2. Base is too strong or reaction time is too long.[11]1. Switch to a more stable boronic ester (e.g., pinacol ester). 2. Use a milder base like KF or K₂CO₃.[10] 3. Use anhydrous conditions if possible. 4. Consider protecting the boronic acid as a diethanolamine adduct, which is a stable, crystalline solid.[17]
Homocoupling of Boronic Acid Oxygen present in the reaction mixture.Improve degassing procedures for the solvent and ensure the reaction is maintained under a strictly inert atmosphere.[10]
Formation of Ketone Byproduct Specific to certain substrates, particularly 5-bromoisoxazoles, where ring opening can occur.This side reaction is highly dependent on the choice of ligand. Using a bulky phosphine ligand such as P(t-Bu)₃ has been shown to suppress this pathway.[14]

References

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Suzuki Coupling: Mechanism & Examples - NROChemistry. [Link]

  • Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. - ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. [Link]

  • Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with... - ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles | Request PDF - ResearchGate. [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. [Link]

  • Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling - Google P
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions - Journal of the American Chemical Society. [Link]

  • Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction - PMC - NIH. [Link]

  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions - ResearchGate. [Link]

  • Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines - Advanced Synthesis & Catalysis. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central. [Link]

  • Suzuki coupling reactions via chitosan-based palladium catalyst. - ResearchGate. [Link]

  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman. [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

  • Synthesis of biaryls 3 through Suzuki–Miyaura coupling between... - ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? - Reddit. [Link]

  • Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations - NIH. [Link]

Sources

Mastering the Purification of 5-Methyl-3-phenylisoxazole: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and robust protocols for the purification of 5-Methyl-3-phenylisoxazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Addressing the critical need for high-purity samples in research and development, this document outlines systematic approaches to recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC). Each protocol is presented with a focus on the underlying chemical principles, empowering researchers to not only execute the procedures but also to adapt and troubleshoot them effectively. This guide is intended for researchers, scientists, and drug development professionals seeking to obtain this compound with the high degree of purity required for downstream applications, including biological screening and structural analysis.

Introduction: The Importance of Purity for this compound

This compound is a key heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. The isoxazole moiety is a prominent feature in numerous pharmaceuticals, agrochemicals, and materials science applications. The precise arrangement of its atoms imparts unique electronic and steric properties, making it a privileged structure in medicinal chemistry. The purity of this compound is paramount, as even minor impurities can significantly impact the outcome of subsequent synthetic transformations, alter biological assay results, and compromise the integrity of structure-activity relationship (SAR) studies.

This guide provides a detailed exploration of the most effective techniques for the purification of this compound, ensuring that researchers can proceed with confidence in the quality of their starting material.

Physicochemical Properties: The Foundation of Purification Strategy

A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing effective purification strategies. While specific experimental data for this compound is not extensively reported, we can draw valuable insights from its isomer, 3-methyl-5-phenylisoxazole, and related isoxazole derivatives.

Table 1: Physicochemical Properties of this compound and a Key Isomer

PropertyThis compound (Estimated)3-Methyl-5-phenylisoxazole (Reported)Reference
Molecular Formula C₁₀H₉NOC₁₀H₉NO[1]
Molecular Weight 159.18 g/mol 159.18 g/mol [1]
Melting Point Similar to isomer63-68 °C[2]
Boiling Point Similar to isomer262-264 °C @ 760 mmHg[2]
Solubility Insoluble in water; Soluble in common organic solventsSlightly soluble in chloroform and methanol[2]
Appearance Likely a white to off-white solidWhite to off-white solid[3]

Note: The properties for this compound are estimated based on its structural similarity to 3-methyl-5-phenylisoxazole. Experimental verification is recommended.

The solid nature of the isomeric compound at room temperature suggests that this compound is also likely to be a solid, making recrystallization a viable primary purification technique. Its predicted solubility in organic solvents indicates that column chromatography is also a suitable method.

Understanding Potential Impurities: A Prerequisite for Effective Purification

The choice of purification method is heavily influenced by the nature of the impurities present in the crude product. The most common synthetic route to this compound is the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ from benzaldehyde oxime) with an enamine of acetylacetone.

Common Impurities and Their Origins:

  • Unreacted Starting Materials: Benzaldehyde oxime and acetylacetone derivatives may persist in the crude mixture.

  • Regioisomers: The cycloaddition reaction can potentially yield the isomeric product, 3-methyl-5-phenylisoxazole, although the reaction is generally regioselective.

  • Byproducts from Nitrile Oxide Dimerization: Nitrile oxides can dimerize to form furoxans, which are common impurities in such reactions.

  • Solvent and Reagent Residues: Residual solvents and reagents used in the synthesis and workup can contaminate the final product.

A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy is crucial for identifying the major impurities and tailoring the purification strategy accordingly.

Purification Protocols: From Bench-Scale to High Purity

This section provides detailed, step-by-step protocols for the most effective purification techniques for this compound.

Recrystallization: The First Line of Defense

Recrystallization is an efficient and economical method for purifying solid compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Protocol 1: Single-Solvent Recrystallization from Ethanol

This protocol is a good starting point for the initial purification of crude this compound, particularly for removing less polar impurities.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture with swirling. Continue adding small portions of hot ethanol until the solid completely dissolves. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a fluted filter paper into a pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to a constant weight.

Causality and Experimental Choices:

  • Ethanol is chosen as it is a relatively polar solvent that is expected to have good solvating power for the moderately polar isoxazole at elevated temperatures, while having lower solubility at room temperature, facilitating crystallization upon cooling.

  • Slow cooling is crucial for the formation of well-defined crystals and minimizing the inclusion of impurities within the crystal lattice.

Protocol 2: Two-Solvent Recrystallization using Hexane/Ethyl Acetate

This method is particularly useful when a single solvent does not provide the desired solubility profile. It is effective for removing more polar impurities.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexane

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Dissolve the crude product in a minimum amount of hot ethyl acetate.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hexane (the anti-solvent) dropwise with constant swirling until a faint turbidity persists.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash with a small amount of cold hexane/ethyl acetate mixture, and dry the crystals as described in Protocol 1.

Visualization of the Recrystallization Workflow:

G cluster_recrystallization Recrystallization Workflow crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling & Crystallization dissolve->cool If no insoluble impurities hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Purified Product wash->dry

Caption: General workflow for the purification of this compound by recrystallization.

Column Chromatography: For High-Resolution Separation

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, normal-phase chromatography using silica gel is highly effective.

Protocol 3: Flash Column Chromatography

This method is ideal for purifying larger quantities of the compound and for separating impurities with similar polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). The polarity of the eluent can be gradually increased (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Causality and Experimental Choices:

  • Silica Gel is a polar stationary phase that will retain more polar compounds more strongly.

  • Hexane/Ethyl Acetate is a common mobile phase system where the polarity can be finely tuned by adjusting the ratio of the two solvents to achieve optimal separation.

Visualization of the Column Chromatography Workflow:

G cluster_chromatography Column Chromatography Workflow crude Crude Product load_sample Load Sample crude->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Purified this compound evaporate->pure_product

Caption: A schematic representation of the flash column chromatography process.

Preparative HPLC: For Achieving the Highest Purity

For applications requiring exceptionally high purity, such as for analytical standards or late-stage drug development, preparative HPLC is the method of choice.

Protocol 4: Reversed-Phase Preparative HPLC

This protocol is suitable for the final polishing of this compound to remove trace impurities.

Materials:

  • Partially purified this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for peak shape improvement)

  • Preparative C18 HPLC column

Procedure:

  • Method Development: Develop an analytical scale HPLC method to determine the optimal mobile phase composition for the separation of the target compound from its impurities. A common starting point is a gradient of water and acetonitrile.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Purification: Inject the sample onto the preparative HPLC system and collect the fraction corresponding to the peak of this compound.

  • Solvent Removal: Remove the mobile phase from the collected fraction, typically by lyophilization or rotary evaporation, to yield the highly purified product.

Purity Assessment: Validating the Success of Purification

The purity of the final product should be rigorously assessed using a combination of analytical techniques.

Table 2: Analytical Techniques for Purity Assessment

TechniquePurposeExpected Results for Pure this compound
Melting Point Assess purity and identityA sharp melting range, consistent with literature values for the isomer (63-68 °C).
¹H and ¹³C NMR Confirm structure and detect impuritiesSpectra consistent with the proposed structure, with no significant signals from impurities.
LC-MS Determine purity and confirm molecular weightA single major peak in the chromatogram with the correct mass-to-charge ratio.
FT-IR Spectroscopy Confirm functional groupsCharacteristic absorption bands for the isoxazole ring and phenyl group.

Conclusion

The purification of this compound is a critical step in its utilization for research and development. This guide has provided a comprehensive overview of the key purification techniques, complete with detailed protocols and the scientific rationale behind them. By applying these methods, researchers can confidently obtain this compound of high purity, thereby ensuring the reliability and reproducibility of their scientific endeavors.

References

  • ChemBK. This compound-4-carboxylic acid. [Link]

  • Beilstein Journals. Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. [Link]

  • ResearchGate. (PDF) this compound-4-carboxylic acid. [Link]

  • ResearchGate. FT-IR, Laser-Raman spectra and computational analysis of this compound-4-carboxylic acid | Request PDF. [Link]

  • Supporting Information. [Link]

  • Supporting Information. [Link]

  • PubChem. 3-Methyl-5-phenylisoxazole. [Link]

  • IUCr Journals. N,N-Dimethyl-3-phenylisoxazole-5-carboxamide. [Link]

  • SpectraBase. 5-Methyl-3-phenyl-4-isoxazolecarboxylic acid - Optional[MS (GC)] - Spectrum. [Link]

  • SpectraBase. 5-Methyl-3-phenyl-4-isoxazolecarboxylic acid - Optional[13C NMR] - Chemical Shifts. [Link]

  • PubMed. FT-IR, Laser-Raman Spectra and Computational Analysis of this compound-4-carboxylic Acid. [Link]

  • Google Patents.
  • MOPAC. 5-methyl-3-phenyl isoxazole. [Link]

  • PubMed. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. [Link]

  • ON THE NITRATION OF 5-PHENYL- AND 3-METHYL-5-PHENYLISOXAZOLES. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • SIELC Technologies. Separation of Ethyl 5-methylisoxazole-3-carboxylate on Newcrom R1 HPLC column. [Link]

  • SciELO South Africa. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). [Link]

  • PMC. Methyl 3-phenylisoxazole-5-carboxylate. [Link]

  • PMC. This compound-4-carboxylic acid. [Link]

  • Googleapis.com. AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. [Link]

  • Magritek. Column Chromatography. [Link]

  • NIST WebBook. 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. [Link]

  • University of Rochester. Chromatography: How to Run a Flash Column. [Link]

  • 5-phenylisoxazole - 1006-67-3, C9H7NO, density, melting point, boiling point, structural formula, synthesis. [Link]

  • ResearchGate. (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. [Link]

  • precisionFDA. 3-METHYL-5-PHENYLISOXAZOLE. [Link]

Sources

Application Note: A Scalable Synthesis of 5-Methyl-3-phenylisoxazole via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle that stands as a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties, stability, and capacity for hydrogen bonding and π–π stacking interactions make it a cornerstone in the design of novel therapeutic agents.[1] Molecules incorporating the isoxazole moiety are found in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] 5-Methyl-3-phenylisoxazole, in particular, serves as a crucial building block for more complex molecules and as a key intermediate in pharmaceutical synthesis.

This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound. We will begin with a robust, laboratory-scale procedure and then transition to a detailed protocol for scaling up the synthesis, addressing the unique challenges associated with large-scale production such as process safety, reaction control, and non-chromatographic purification.

Synthetic Strategy: The Huisgen [3+2] Cycloaddition

The most reliable and widely adopted method for constructing the 3,5-disubstituted isoxazole core is the Huisgen 1,3-dipolar cycloaddition.[2][6] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[2][7] For the synthesis of this compound, this translates to the reaction between acetonitrile oxide and phenylacetylene.

A key aspect of this strategy is the in situ generation of the nitrile oxide. Nitrile oxides are highly reactive and are not typically isolated; generating them within the reaction mixture immediately before they are consumed is both safer and more efficient.[7][8][9] The standard method involves the dehydrochlorination of a hydroximoyl chloride using a mild base. The overall reaction proceeds in two key stages:

  • Formation of the 1,3-Dipole: Acetaldoxime is chlorinated, typically with N-chlorosuccinimide (NCS), to form the acetohydroximoyl chloride intermediate.

  • Cycloaddition: A base, such as triethylamine (TEA), is introduced to eliminate HCl from the hydroximoyl chloride, generating the transient acetonitrile oxide. This immediately reacts with the phenylacetylene present in the mixture to form the desired this compound ring in a concerted, pericyclic reaction.[2]

The workflow is visualized in the diagram below.

G cluster_0 Step 1: In Situ Nitrile Oxide Generation cluster_1 Step 2: 1,3-Dipolar Cycloaddition Acetaldoxime Acetaldoxime HydroximoylChloride Acetohydroximoyl Chloride Acetaldoxime->HydroximoylChloride Chlorination NCS N-Chlorosuccinimide (NCS) NCS->HydroximoylChloride NitrileOxide Acetonitrile Oxide (transient) HydroximoylChloride->NitrileOxide Elimination (Base) TEA Triethylamine (TEA) TEA->NitrileOxide FinalProduct This compound NitrileOxide->FinalProduct [3+2] Cycloaddition Phenylacetylene Phenylacetylene Phenylacetylene->FinalProduct start Starting Materials start->Acetaldoxime start->Phenylacetylene

Caption: Synthetic workflow for this compound.

Experimental Protocols

Part A: Laboratory-Scale Synthesis (10 mmol)

This protocol is optimized for reproducibility and high purity on a standard laboratory scale.

Materials and Reagents:

  • Acetaldoxime (0.65 g, 11.0 mmol, 1.1 eq)

  • N-Chlorosuccinimide (NCS) (1.47 g, 11.0 mmol, 1.1 eq)

  • Phenylacetylene (1.02 g, 1.09 mL, 10.0 mmol, 1.0 eq)

  • Triethylamine (TEA) (1.21 g, 1.67 mL, 12.0 mmol, 1.2 eq)

  • Chloroform (CHCl₃) or Dichloromethane (DCM) (50 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetaldoxime (0.65 g) and chloroform (20 mL). Cool the flask to 0 °C in an ice bath.

  • Chlorination: Add N-chlorosuccinimide (1.47 g) portion-wise to the stirred solution over 10 minutes, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 1 hour. A white precipitate of succinimide will form.

  • Addition of Dipolarophile: Add phenylacetylene (1.09 mL) to the reaction mixture in one portion.

  • Cycloaddition: Prepare a solution of triethylamine (1.67 mL) in chloroform (10 mL) in a dropping funnel. Add this solution dropwise to the reaction flask over 30 minutes at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield this compound as a white solid.

  • Characterization: The expected yield is typically in the range of 75-85%. The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part B: Scaled-Up Synthesis Protocol (1.0 mol)

Scaling up requires careful consideration of heat management, reagent handling, and alternative purification methods.[10][11]

Key Scale-Up Considerations:

  • Exothermicity: The chlorination and base-induced elimination steps are exothermic. Slow, controlled addition of reagents via a dropping funnel and efficient cooling with a jacketed reactor are critical to prevent runaway reactions.

  • Solvent Choice: While chloroform is effective, toluene is often preferred at scale due to lower toxicity and a higher boiling point, which can aid in temperature control.

  • Purification: Column chromatography is impractical for multi-gram quantities. Recrystallization is the preferred method for purification at this scale.

  • Safety: Handle NCS, a potent oxidizing agent, with care. Triethylamine is flammable and corrosive. Perform the reaction in a well-ventilated fume hood or a walk-in hood. Ensure appropriate personal protective equipment (PPE) is worn.

Equipment:

  • 5 L jacketed glass reactor with overhead mechanical stirring, a thermocouple, a reflux condenser, and a nitrogen inlet.

  • 1 L pressure-equalizing dropping funnel.

  • Large-scale filtration apparatus (e.g., Buchner funnel).

Procedure:

  • Setup: Assemble the 5 L jacketed reactor under a nitrogen atmosphere. Set the chiller for the reactor jacket to 0 °C.

  • Initial Charge: Charge the reactor with acetaldoxime (65.0 g, 1.1 mol) and toluene (2.0 L). Start the mechanical stirrer and cool the solution to 0-5 °C.

  • Chlorination: Add N-chlorosuccinimide (147.0 g, 1.1 mol) in 4-5 portions over 30-45 minutes. Use a powder funnel for the additions. Maintain the internal temperature below 10 °C throughout the addition. After the final addition, stir the resulting slurry at 0-5 °C for 1.5 hours.

  • Addition of Dipolarophile: Add phenylacetylene (102.1 g, 109 mL, 1.0 mol) to the reactor via the dropping funnel over 15 minutes.

  • Cycloaddition: Add triethylamine (121.4 g, 167 mL, 1.2 mol) to the dropping funnel and add it dropwise to the reactor over 1.5-2 hours, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: Once the addition is complete, allow the reactor to slowly warm to room temperature (20-25 °C). Stir for 18-24 hours. Monitor the reaction for completion using an in-process control check (e.g., HPLC or GC analysis of a quenched aliquot).

  • Workup: Cool the mixture to 10 °C and slowly quench by adding 1.5 L of water. Stir for 15 minutes, then stop the stirrer and allow the layers to separate. Remove the lower aqueous layer.

  • Washing: Wash the organic (toluene) layer with 1 L of saturated NaHCO₃ solution, followed by 1 L of brine.

  • Concentration: Reduce the volume of the toluene solution to approximately 500 mL by distillation under reduced pressure.

  • Crystallization: Cool the concentrated solution to 0-5 °C and hold for at least 4 hours to induce crystallization. If necessary, add a small seed crystal.

  • Isolation: Collect the solid product by filtration, washing the filter cake with a small amount of cold (0 °C) hexanes.

  • Drying: Dry the product in a vacuum oven at 40 °C to a constant weight. A typical yield for this scale is 70-80%.

Data Summary and Troubleshooting

Table 1: Comparison of Synthesis Scales
ParameterLaboratory Scale (10 mmol)Pilot Scale (1.0 mol)
Phenylacetylene 1.02 g (1.0 eq)102.1 g (1.0 eq)
Acetaldoxime 0.65 g (1.1 eq)65.0 g (1.1 eq)
NCS 1.47 g (1.1 eq)147.0 g (1.1 eq)
Triethylamine 1.67 mL (1.2 eq)167 mL (1.2 eq)
Solvent Chloroform (50 mL)Toluene (2.0 L)
Reaction Time 12-16 hours18-24 hours
Temperature 0 °C to RT0 °C to RT (controlled)
Purification Method Column ChromatographyRecrystallization
Typical Yield 75-85%70-80%
Table 2: Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Inactive or impure starting materials.- Incomplete chlorination of the oxime.- Insufficient base or base degradation.- Temperature too high, causing decomposition of intermediates.- Verify purity of reagents by NMR or other analysis.- Ensure NCS is fresh and has been stored properly.- Use a slight excess of fresh triethylamine.- Maintain strict temperature control, especially during additions.
Formation of Byproducts (e.g., Furoxans) - Dimerization of the nitrile oxide intermediate. This can occur if the concentration of the nitrile oxide is too high relative to the alkyne.- Ensure slow, dropwise addition of the base to keep the instantaneous concentration of the nitrile oxide low.- Ensure the alkyne is present before nitrile oxide generation begins.
Difficult Purification - Presence of unreacted starting materials or succinimide.- Similar polarity of product and byproducts.- Ensure the aqueous washes in the workup are performed thoroughly to remove water-soluble impurities like TEA-HCl and succinimide.- For crystallization, screen different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to optimize purity and recovery.

Conclusion

The 1,3-dipolar cycloaddition reaction provides a powerful and versatile platform for the synthesis of this compound. While the laboratory-scale procedure is straightforward, scaling up production necessitates a shift in methodology, prioritizing process control, safety, and non-chromatographic purification techniques. By carefully managing reaction exotherms and employing robust workup and crystallization procedures, this valuable heterocyclic building block can be produced efficiently and safely in large quantities, supporting its wide application in research and development.

References

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (n.d.). National Institutes of Health (NIH). [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Wang, G., et al. (2022). DNA-Compatible Huisgen [3 + 2] Cycloaddition of In Situ Formed Nitrile Oxides with Alkenes or Alkynes to Synthesize Isoxazolines or Isoxazoles. ACS Publications. [Link]

  • 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. (n.d.). National Institutes of Health (NIH). [Link]

  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). (n.d.). ACS Publications. [Link]

  • Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. (2019). Taylor & Francis Online. [Link]

  • DNA-Compatible Huisgen [3+2] Cycloaddition with Alkenes and Alkynes to Isoxazolines and Isoxazoles. (2022). ResearchGate. [Link]

  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (n.d.). National Institutes of Health (NIH). [Link]

  • The Versatility of this compound-4-Carbonyl Chloride in Chemical Manufacturing and R&D. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PubMed Central (PMC). [Link]

  • Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL. (n.d.). ResearchGate. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). Royal Society of Chemistry. [Link]

  • DNA-Compatible Huisgen [3 + 2] Cycloaddition of In Situ Formed Nitrile Oxides with Alkenes or Alkynes to Synthesize Isoxazolines or Isoxazoles. (2022). ResearchGate. [Link]

  • This compound-4-carboxylic acid. (2013). ResearchGate. [Link]

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). PubMed. [Link]

  • Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... (n.d.). ResearchGate. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (n.d.). National Institutes of Health (NIH). [Link]

  • Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013). ResearchGate. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biol. Mol. Chem.[Link]

  • 3-Methyl-5-phenylisoxazole. (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (2011). Der Pharma Chemica. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). National Institutes of Health (NIH). [Link]

  • Preparation method of 3-amino-5-methyl isoxazole. (n.d.).
  • Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. (n.d.).
  • Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide. (n.d.).
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. (2024). Biological and Molecular Chemistry. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). National Institutes of Health (NIH). [Link]

Sources

Troubleshooting & Optimization

troubleshooting low yield in 5-Methyl-3-phenylisoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methyl-3-phenylisoxazole Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals encountering yield-related challenges in this common synthetic transformation. We will move from high-level FAQs to in-depth, systematic troubleshooting workflows to help you diagnose and resolve issues in your experimental setup.

The most prevalent and accessible route to this compound involves the condensation and subsequent cyclization of a 1,3-dicarbonyl compound, specifically benzoylacetone, with hydroxylamine.[1][2] This guide will focus on troubleshooting this specific, widely-used methodology.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial questions regarding low yield.

Q1: My yield of this compound is significantly lower than expected. What are the most common culprits?

Low or no yield can often be traced back to one of three areas: the integrity of your starting materials, suboptimal reaction conditions, or issues during the work-up and purification.[3] The most frequent oversights are the quality of the benzoylacetone, the reactivity of the hydroxylamine, and incorrect pH during the reaction.

Q2: How critical is the quality of my starting materials, benzoylacetone and hydroxylamine hydrochloride?

It is paramount. Benzoylacetone can exist in keto-enol tautomeric forms, and its purity can affect reactivity.[3] Hydroxylamine hydrochloride is generally stable, but it is hygroscopic and its quality should be assured. For the reaction to proceed, the free base form of hydroxylamine (NH₂OH) is required, which is generated in situ by the addition of a base.[4] If the hydrochloride salt has degraded or absorbed significant moisture, the effective concentration of your nucleophile will be reduced.

Q3: I'm seeing two spots on my TLC that seem to be products. Is this normal?

This is a very common issue. The reaction between an unsymmetrical 1,3-dicarbonyl compound like benzoylacetone and hydroxylamine can lead to the formation of two regioisomers: the desired This compound and the isomeric 3-Methyl-5-phenylisoxazole .[5] Their formation is dependent on which carbonyl group undergoes the initial nucleophilic attack by the hydroxylamine nitrogen.[6] These isomers often have very similar polarities, making them difficult to separate via column chromatography.[3]

Q4: How important is pH control during the reaction?

Extremely important. The reaction requires a weakly acidic to neutral medium.[7] Here's why:

  • Too Acidic: The nitrogen atom of hydroxylamine will be protonated (NH₃OH⁺), which deactivates it as a nucleophile. The initial attack on the carbonyl carbon will not occur efficiently.

  • Too Basic: While a base is needed to free the hydroxylamine from its hydrochloride salt, strongly basic conditions can promote side reactions or even cause the isoxazole ring to open.[3] The optimal pH facilitates the liberation of the hydroxylamine nucleophile without deactivating it. Often, a weak base like sodium acetate or pyridine is used to buffer the reaction.[8][9]

Part 2: In-Depth Troubleshooting Guides

If the initial FAQs do not resolve your issue, a more systematic approach is required.

Guide 1: Issue - Reaction Stalls or Fails to Initiate

Symptoms:

  • TLC analysis shows predominantly starting materials (benzoylacetone) even after extended reaction time.

  • No new product spots are visible on the TLC plate.

Causality & Troubleshooting Workflow:

A stalled reaction points to a fundamental problem with the reagents or the reaction environment. The key is to verify each component of the reaction system logically.

G start Low Conversion Observed check_reagents 1. Verify Reagent Integrity start->check_reagents reagent_purity Purity of Benzoylacetone? (NMR/GC-MS) check_reagents->reagent_purity check_conditions 2. Assess Reaction Conditions temp_check Temperature Correct? (e.g., Reflux) check_conditions->temp_check check_setup 3. Review Reaction Setup stirring_check Adequate Stirring? check_setup->stirring_check nh2oh_quality Quality of NH₂OH·HCl? (Use fresh bottle) reagent_purity->nh2oh_quality [ PURE ] end_bad Consult Further Literature reagent_purity->end_bad [ IMPURE ] Purify or replace base_check Base Added? (e.g., NaOAc, Pyridine) nh2oh_quality->base_check [ GOOD ] nh2oh_quality->end_bad [ SUSPECT ] Replace reagent base_check->check_conditions [ YES ] base_check->end_bad [ NO ] Add appropriate base solvent_check Solvent Appropriate? (e.g., EtOH, MeOH) temp_check->solvent_check [ CORRECT ] temp_check->end_bad [ INCORRECT ] Adjust temperature solvent_check->check_setup [ CORRECT ] solvent_check->end_bad [ INCORRECT ] Use anhydrous solvent end_good Problem Resolved stirring_check->end_good [ YES ] stirring_check->end_bad [ NO ] Increase stirring rate

Caption: Troubleshooting workflow for stalled isoxazole synthesis.

Step-by-Step Protocol:

  • Reagent Verification:

    • Benzoylacetone: Confirm purity via ¹H NMR or melting point. Impurities can inhibit the reaction.

    • Hydroxylamine Hydrochloride: Use a freshly opened bottle if possible.

    • Base: Ensure a suitable base (e.g., sodium acetate, pyridine) was added to generate the free hydroxylamine.[4][8]

  • Condition Assessment:

    • Temperature: Most protocols require heating (reflux) to drive the condensation and subsequent dehydration to form the aromatic ring.[10] Ensure your reaction is reaching the target temperature.

    • Solvent: Typically, alcohols like ethanol or methanol are used.[5] Ensure the solvent is of appropriate grade and anhydrous if the protocol specifies.

  • Setup Review:

    • Stoichiometry: Double-check your calculations. A slight excess of hydroxylamine is common.

    • Homogeneity: Ensure the reaction mixture is stirring adequately. Poor mixing can lead to localized concentration gradients and low conversion.

Guide 2: Issue - Low Isolated Yield Despite Good Conversion

Symptoms:

  • TLC or LC-MS analysis of the crude reaction mixture shows a high conversion to the desired product.

  • The final isolated mass after work-up and purification is very low.

Causality & Troubleshooting Workflow:

This scenario points directly to product loss during the extraction and purification phases. The isoxazole ring, while aromatic, has a relatively weak N-O bond that can be sensitive to certain conditions.[3]

G start High Conversion, Low Isolated Yield check_workup 1. Analyze Work-up Procedure start->check_workup extraction_ph Aqueous pH during Extraction? check_workup->extraction_ph check_purification 2. Analyze Purification Step silica_check Product Streaking on TLC? check_purification->silica_check extraction_solvent Sufficient Extraction Solvent Volume/Repetitions? extraction_ph->extraction_solvent [ Neutral ] end_bad Re-evaluate Purification Strategy extraction_ph->end_bad [ Acidic/Basic ] Neutralize before extraction extraction_solvent->check_purification [ Sufficient ] extraction_solvent->end_bad [ Insufficient ] Increase volume/repeats column_loading Dry Loading vs. Wet Loading? silica_check->column_loading [ NO ] silica_check->end_bad [ YES ] Deactivate silica (add Et₃N to eluent) solvent_polarity Solvent Polarity Too High? column_loading->solvent_polarity [ Optimized ] column_loading->end_bad [ Wet Loading Issues ] Consider dry loading end_good Problem Resolved solvent_polarity->end_good [ Optimized ] solvent_polarity->end_bad [ YES ] Use a less polar solvent system

Caption: Troubleshooting workflow for product loss during work-up.

Step-by-Step Protocol:

  • Work-up Optimization:

    • pH Neutralization: Before extraction, ensure the aqueous layer is neutralized. Strong acids or bases can potentially degrade the product.

    • Extraction Efficiency: this compound has moderate polarity. Ensure you are performing enough extractions (e.g., 3x with an appropriate organic solvent like ethyl acetate or dichloromethane) to fully recover the product from the aqueous phase.

  • Purification (Column Chromatography) Optimization:

    • Silica Gel Acidity: Standard silica gel is slightly acidic and can cause degradation or irreversible adsorption of some nitrogen-containing heterocycles. If you observe significant tailing or product loss on the column, consider deactivating the silica by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%).[3]

    • Solvent System: Meticulously optimize your solvent system using TLC before running the column. A system that gives your product an Rf value of ~0.3 is ideal. Running the column with a solvent system that is too polar can lead to poor separation and co-elution with impurities.

    • Loading Technique: If your product has limited solubility in the column eluent, consider a "dry loading" technique where the crude product is adsorbed onto a small amount of silica gel before being loaded onto the column.

Part 3: Data & Protocols

Table 1: Critical Reaction Parameters and Their Impact on Yield
ParameterRecommended ConditionRationale & Potential Impact of Deviation
Reagent Stoichiometry 1.0 eq. Benzoylacetone, 1.1-1.2 eq. NH₂OH·HCl, 1.1-1.2 eq. BaseAn excess of hydroxylamine ensures complete consumption of the limiting dicarbonyl. Insufficient base will result in low concentration of the active nucleophile.
Solvent Ethanol or MethanolProtic solvents facilitate proton transfer steps in the mechanism. Using aprotic solvents may slow the reaction considerably.
Temperature Reflux (~78 °C for EtOH)Required for the final dehydration step to form the aromatic isoxazole ring.[1] Lower temperatures will likely result in the accumulation of hydroxyl-isoxazoline intermediates.[9]
pH Weakly Acidic / Neutral (Buffered)Critical for activating the nucleophile (NH₂OH) without protonating it. Strongly acidic or basic conditions will halt the reaction or degrade the product.[3]
Reaction Time 2 - 6 hours (Monitor by TLC)Insufficient time leads to incomplete conversion. Excessively long times can lead to byproduct formation or degradation.[3]
Protocol 1: Standard Synthesis of this compound

This protocol is a representative example and should be adapted based on laboratory safety standards and specific experimental findings.

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add benzoylacetone (1.0 eq.), hydroxylamine hydrochloride (1.1 eq.), and sodium acetate (1.1 eq.).

  • Add ethanol as the solvent (approx. 5-10 mL per gram of benzoylacetone).

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress every hour using Thin-Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the benzoylacetone spot has been consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Add deionized water to the residue and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): A starting point is 4:1 Hexanes:Ethyl Acetate. Adjust the ratio as needed to achieve good separation.

  • Spotting: Dissolve a tiny amount of your crude reaction mixture in a volatile solvent (e.g., ethyl acetate). Use a capillary tube to spot the solution on the TLC plate baseline. Also spot the starting material (benzoylacetone) for comparison.

  • Development: Place the plate in a developing chamber containing the eluent. Allow the solvent front to travel up the plate.

  • Visualization: View the dried plate under a UV lamp at 254 nm. The starting material and product are typically UV-active. The product, this compound, should appear as a new spot with a different Rf value than the starting benzoylacetone.

References

  • YouTube. (2019). Synthesis of Isoxazoles. Retrieved from [Link]

  • Al-Mulla, A. (2017). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 22(12), 2265.
  • Inorganic and Nano-Metal-Organic Chemistry Letters. (2024). Construction of Isoxazole ring: An Overview. Retrieved from [Link]

  • RSC Advances. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34235-34256.
  • ResearchGate. (2012). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. Retrieved from [Link]

  • Journal of the Serbian Chemical Society. (2020). A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. Journal of the Serbian Chemical Society, 85(1), 1-10.
  • Molecules. (2018).
  • Acta Crystallographica Section E. (2013). This compound-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2013). This compound-4-carboxylic acid. Retrieved from [Link]

  • Asian Journal of Chemistry. (1991). Reaction in oximes of 2-hydroxyacetophenone, chalcone, flavanone and flavone. Asian Journal of Chemistry, 3(2), 158-163.
  • BYJU'S. (n.d.). Oximes. Retrieved from [Link]

  • Quora. (2018). What are the products formed when hydroxylamine reacts with benzaldehyde, and why do they form?. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry, 1, 118-126.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Organic Synthesis with High-Purity this compound-4-Carbonyl Chloride. Retrieved from [Link]

  • ResearchGate. (2019). Oximation reaction of benzophenone 4 with hydroxylamine 5 to form.... Retrieved from [Link]

  • Henry Rzepa's Blog. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Methyl-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methyl-3-phenylisoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. The information is presented in a question-and-answer format to directly address specific issues you may face in the lab.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis of this compound, focusing on the common and efficient route involving the condensation of benzoylacetone (1-phenyl-1,3-butanedione) with hydroxylamine hydrochloride.

Problem 1: Low or No Yield of the Desired Product

Question: My reaction has resulted in a very low yield, or I have failed to isolate any of the target this compound. What are the potential causes and how can I troubleshoot this?

Answer: A low or nonexistent yield can stem from several factors, ranging from the quality of your starting materials to the specific reaction conditions employed. A systematic approach to troubleshooting is crucial.

Causality and Recommended Solutions:

  • Integrity of Starting Materials: The purity of your benzoylacetone and hydroxylamine hydrochloride is paramount. Benzoylacetone can exist in keto-enol tautomers, and its quality can affect reactivity.

    • Action: Verify the purity of your starting materials using techniques like NMR or melting point analysis. Ensure that the hydroxylamine hydrochloride has been stored properly to prevent degradation.

  • Reaction Conditions: The pH of the reaction medium is critical for the condensation and subsequent cyclization. An inappropriate pH can either prevent the reaction from proceeding or promote side reactions.

    • Action: The reaction is typically carried out in the presence of a base (e.g., sodium hydroxide or sodium acetate) to neutralize the HCl in hydroxylamine hydrochloride and to facilitate the reaction.[1] The pH should be carefully controlled. If the medium is too acidic, the nucleophilicity of hydroxylamine is reduced. If it's too basic, it can promote self-condensation of the benzoylacetone.

  • Reaction Time and Temperature: Insufficient reaction time or a temperature that is too low can lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can lead to the degradation of the product or the formation of byproducts.

    • Action: Monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time. The reaction is often run at reflux in a solvent like ethanol.[1]

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low or No Yield Observed reagent_quality Verify Starting Material Quality (Purity via NMR, m.p.) start->reagent_quality reaction_conditions Review Reaction Conditions (pH, Temperature, Time) reagent_quality->reaction_conditions If reagents are pure workup Assess Workup & Purification (Extraction pH, Solvent Choice) reaction_conditions->workup If conditions are correct optimization Systematic Optimization workup->optimization If issues are found success Improved Yield optimization->success

Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.

Problem 2: My Product is Contaminated with an Isomer

Question: My characterization data (e.g., NMR, LC-MS) suggests the presence of a significant impurity with the same mass as my target product. How is this possible and what can I do to prevent it?

Answer: This is a classic case of regioisomer formation, a common challenge when using unsymmetrical 1,3-dicarbonyl compounds like benzoylacetone.[1] You are likely forming a mixture of this compound and its regioisomer, 3-Methyl-5-phenylisoxazole.

Mechanism of Regioisomer Formation:

Benzoylacetone has two non-equivalent carbonyl groups: one adjacent to the phenyl group and one adjacent to the methyl group. Hydroxylamine can attack either of these carbonyls, leading to two different initial oxime intermediates, which then cyclize to form the two different isoxazole rings.

Reaction Pathways for Regioisomer Formation

regioisomer_formation cluster_reactants Reactants cluster_products Products benzoylacetone Benzoylacetone target_product This compound (Target) benzoylacetone->target_product Attack at benzoyl carbonyl side_product 3-Methyl-5-phenylisoxazole (Regioisomer) benzoylacetone->side_product Attack at acetyl carbonyl hydroxylamine Hydroxylamine

Caption: Formation of regioisomers from benzoylacetone.

Controlling Regioselectivity:

  • pH Control: The regioselectivity of this reaction is often highly dependent on the pH.

    • Under acidic to neutral conditions: The more reactive carbonyl group (the one next to the methyl group) is preferentially attacked, leading to a higher proportion of the desired this compound.

    • Under basic conditions: The equilibrium between the keto-enol tautomers of benzoylacetone can shift, and attack at the benzoyl carbonyl can become more competitive, leading to a mixture of isomers.

  • Solvent Choice: The polarity of the solvent can also influence the regioselectivity by differentially solvating the transition states leading to the two isomers.[2]

    • Action: Conduct small-scale trials at different pH values (e.g., using different buffer systems or bases like sodium acetate vs. sodium hydroxide) to find the optimal conditions for forming the desired regioisomer. Analyze the crude product ratio by HPLC or NMR to guide your optimization.

Problem 3: My NMR Spectrum is Complex and Shows Incomplete Reaction

Question: My crude NMR spectrum shows unreacted benzoylacetone and possibly other unexpected signals, in addition to my product. What are these signals and how can I drive the reaction to completion?

Answer: The presence of starting material indicates an incomplete reaction. The other signals could be from stable reaction intermediates, such as the oxime of benzoylacetone.

Causality and Recommended Solutions:

  • Formation of Oxime Intermediates: The first step of the reaction is the formation of a mono-oxime of benzoylacetone. The subsequent intramolecular cyclization to form the isoxazole ring might be slow under your current conditions.

    • Action: To promote cyclization, you can try increasing the reaction temperature or adding a dehydrating agent. Ensuring the pH is appropriate for the cyclization step is also crucial.

  • Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.

    • Action: While a slight excess of hydroxylamine is often used, a large excess can sometimes complicate purification. Ensure your stoichiometry is correct. A 1:1.1 to 1:1.5 ratio of dicarbonyl to hydroxylamine is a good starting point.

  • Reaction Monitoring: Relying on a fixed reaction time without monitoring can be misleading.

    • Action: Use TLC to track the disappearance of the starting material (benzoylacetone). The reaction is complete when the benzoylacetone spot is no longer visible.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most widely used and generally reliable method is the condensation of benzoylacetone with hydroxylamine hydrochloride in a suitable solvent like ethanol, often in the presence of a base like sodium hydroxide or sodium acetate to facilitate the reaction.

Q2: How can I purify my final product?

A2: If the reaction has gone to completion and is clean, the product may precipitate upon cooling or by adding water to the reaction mixture. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[3] If isomeric impurities are present, column chromatography on silica gel is typically required for separation.

Q3: Is the isoxazole ring stable to all conditions?

A3: The isoxazole ring is generally stable, but the N-O bond is its weakest point. It can be susceptible to cleavage under certain conditions:

  • Strongly Basic Conditions: Some isoxazoles may undergo ring-opening in the presence of strong bases, especially at elevated temperatures.[1]

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[1] Therefore, be mindful of these conditions during any subsequent reaction steps or during workup.

Q4: What are the key safety precautions I should take during this synthesis?

A4: Standard laboratory safety practices should be followed:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when working with solvents.

  • Hydroxylamine: Hydroxylamine and its salts can be toxic and are skin irritants. Handle with care.

  • Base Handling: Be cautious when handling sodium hydroxide or other bases.

Summary of Key Reaction Parameters

ParameterRecommendationRationale / Potential Issues
Starting Material Purity >98%Impurities can lead to side reactions and low yields.
Reactant Ratio (Benzoylacetone:Hydroxylamine) 1 : 1.1 - 1.5Ensures complete consumption of the dicarbonyl compound.
pH / Base Slightly acidic to neutral (e.g., using NaOAc)Critical for controlling regioselectivity and reaction rate.[1]
Solvent Ethanol, MethanolProtic solvents are commonly used and facilitate the reaction.
Temperature RefluxProvides the necessary activation energy for cyclization.
Reaction Monitoring TLCEssential for determining reaction completion and avoiding byproduct formation from extended reaction times.

References

  • BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Chandra, et al. (2014). Ethyl this compound-4-carboxylate. National Center for Biotechnology Information.
  • BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 4-Methyl-5-phenylisoxazole.

Sources

Technical Support Center: A Researcher's Guide to Improving the Purity of 5-Methyl-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Methyl-3-phenylisoxazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the purity of this important synthetic intermediate. Here, we address common challenges encountered during its purification through a series of frequently asked questions and detailed troubleshooting protocols. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve the highest possible purity in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've synthesized this compound, but my crude product shows multiple spots on the TLC plate. What are the likely impurities?

The presence of multiple spots on a Thin Layer Chromatography (TLC) plate is a common observation after the synthesis of this compound. The impurities can generally be categorized into three main types:

  • Unreacted Starting Materials: Depending on the synthetic route, you may have residual benzaldehyde oxime, ethyl acetoacetate, or other precursors. These are often more polar than the desired product.

  • Regioisomeric Impurity: The most common and challenging impurity is the regioisomer, 3-Methyl-5-phenylisoxazole . This isomer frequently co-elutes with the desired product in many solvent systems due to their similar polarities.

  • Side-Reaction Byproducts: The reaction between hydroxylamine and a β-ketoester can sometimes lead to the formation of other byproducts, such as oximes of the starting materials or products from self-condensation of the ketoester.[1]

Q2: How can I effectively separate this compound from its regioisomer, 3-Methyl-5-phenylisoxazole?

Separating these two regioisomers is a critical step in obtaining a pure product. Due to their similar structures, this can be challenging. Here are some proven strategies:

A2.1. Column Chromatography Optimization:

Standard column chromatography on silica gel is the most common method for separating these isomers.[2] The key to a successful separation lies in the choice of the eluent system. A systematic screening of solvent systems with varying polarities is recommended.

  • Expert Insight: A shallow solvent gradient is often more effective than an isocratic elution for separating closely related isomers. Starting with a non-polar solvent system and gradually increasing the polarity allows for better resolution.

Solvent System (Hexane:Ethyl Acetate) Typical Separation Outcome
95:5Good for initial elution of non-polar impurities.
90:10Often provides good separation of the two regioisomers.
85:15May cause the isomers to co-elute if the polarity is too high.

A2.2. Recrystallization:

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is crucial and should be determined experimentally.

  • Causality: A good recrystallization solvent will dissolve the compound when hot but not when cold. Impurities should either be insoluble in the hot solvent or remain dissolved in the cold solvent.

Recommended Solvents for Recrystallization of this compound:

  • Ethanol: A common choice for recrystallizing isoxazole derivatives.[2]

  • Hexane/Ethyl Acetate Mixture: Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity is observed. Then, allow the solution to cool slowly.

  • Dichloromethane/Hexane Mixture: Similar to the hexane/ethyl acetate system, this can be an effective solvent pair.[3]

Q3: My NMR spectrum is complex, and I'm unsure if I have the correct isomer. How can I differentiate between this compound and 3-Methyl-5-phenylisoxazole using NMR?

NMR spectroscopy is a definitive tool for distinguishing between these regioisomers. The chemical shifts of the methyl protons and the isoxazole ring protons are key indicators.

  • Expert Insight: The chemical environment of the methyl group is significantly different in the two isomers, leading to distinct chemical shifts in the ¹H NMR spectrum.

Isomer Approximate ¹H NMR Chemical Shift of Methyl Protons (ppm) Justification
This compound ~2.5 ppmThe methyl group is at the 5-position, adjacent to the oxygen atom of the isoxazole ring.
3-Methyl-5-phenylisoxazole ~2.3 ppmThe methyl group is at the 3-position, adjacent to the nitrogen atom of the isoxazole ring.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol outlines a standard procedure for the purification of this compound from its crude reaction mixture.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • TLC plates (silica gel 60 F254)

  • Glass column

  • Collection tubes

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using a hexane:ethyl acetate (9:1) solvent system. Visualize the spots under UV light.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dry, adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with 100% hexane. Gradually increase the polarity of the eluent by adding ethyl acetate. A suggested gradient is as follows:

    • 100% Hexane (2 column volumes)

    • 98:2 Hexane:Ethyl Acetate (4 column volumes)

    • 95:5 Hexane:Ethyl Acetate (until the first product elutes)

    • 90:10 Hexane:Ethyl Acetate (to elute the second product)

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.

  • Product Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure.

Protocol 2: Recrystallization of this compound

This protocol describes the purification of this compound by recrystallization from an ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle

  • Büchner funnel and flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly cloudy.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water (1:1) mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude this compound col_chrom Column Chromatography start->col_chrom Primary Purification recrys Recrystallization col_chrom->recrys Further Purification tlc TLC col_chrom->tlc Monitoring hplc HPLC recrys->hplc Purity Check end Pure this compound recrys->end nmr NMR end->nmr Structural Confirmation

Caption: A typical workflow for the purification and analysis of this compound.

Impurity_Analysis crude_product Crude this compound Unreacted Starting Materials Regioisomer (3-Methyl-5-phenylisoxazole) Side-Reaction Byproducts purification_methods Purification Techniques Column Chromatography Recrystallization Preparative HPLC crude_product->purification_methods Targets for Removal analytical_methods Analytical Confirmation TLC HPLC NMR purification_methods->analytical_methods Purity Assessment

Caption: Common impurities in crude this compound and corresponding purification and analysis methods.

References

  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website: [Link]

  • Wang, L., et al. (2014). Methyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o138. [Link]

  • Sanz, D., et al. (1989). On the Nitration of 5-Phenyl- and 3-Methyl-5-phenylisoxazoles. HETEROCYCLES, 29(10), 1965. [Link]

Sources

stability issues of 5-Methyl-3-phenylisoxazole under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Methyl-3-phenylisoxazole is a key heterocyclic compound utilized in various research and development applications, including as a building block in medicinal chemistry. The integrity of this molecule is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions regarding the stability of this compound under diverse experimental conditions. Our goal is to empower researchers to anticipate and mitigate stability challenges, ensuring the quality and success of their work.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during the handling, storage, and use of this compound.

Issue 1: Unexpected Degradation of Solid Compound During Storage

Question: I've observed a decrease in purity of my solid this compound sample over time, even when stored in what I thought were standard conditions. What could be causing this degradation?

Answer: The stability of solid this compound can be compromised by several environmental factors. It is crucial to store it in a cool, dark, and dry place to minimize degradation.[1]

  • Causality:

    • Thermal Stress: While the compound is a solid, elevated temperatures can provide sufficient energy to initiate slow decomposition over extended periods.[1]

    • Photodegradation: The isoxazole ring and the phenyl substituent contain chromophores that can absorb UV light, leading to photoisomerization or photooxidation.[1] Exposure to direct sunlight or even fluorescent lighting can accelerate degradation.[1]

    • Hydrolysis from Atmospheric Moisture: The compound can be susceptible to hydrolysis. Storing it in a non-desiccated environment allows for the adsorption of atmospheric moisture, which can lead to slow, solid-state hydrolysis.

    • Oxidation: Contact with strong oxidizing agents should be avoided as they can degrade the molecule.[1]

  • Solutions & Best Practices:

    • Storage Conditions: For long-term storage, refrigeration (0-8°C) in a tightly sealed container is recommended.[1]

    • Light Protection: Always store the compound in amber vials or containers wrapped in aluminum foil to protect it from light.[1][2]

    • Moisture Control: Store the compound in a desiccator, particularly if the storage area has high humidity.

    • Inert Atmosphere: For highly sensitive applications or very long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

cluster_storage Troubleshooting: Solid State Degradation start Purity Decrease Observed check_temp Is storage temperature elevated? start->check_temp check_light Is sample exposed to light? start->check_light check_humidity Is storage environment humid? start->check_humidity check_oxidizer Contact with oxidizing agents? start->check_oxidizer solution_temp Store at 0-8°C check_temp->solution_temp Yes solution_light Use amber vials or foil check_light->solution_light Yes solution_humidity Store in a desiccator check_humidity->solution_humidity Yes solution_oxidizer Ensure clean equipment check_oxidizer->solution_oxidizer Yes

Caption: Troubleshooting workflow for unexpected degradation.

Issue 2: Inconsistent Results in Solution-Based Assays

Question: My experimental results using this compound in solution are not reproducible. Could the compound be degrading in my assay buffer?

Answer: Yes, the stability of the isoxazole ring is often pH-dependent. Isoxazole derivatives can be susceptible to both acid and base-catalyzed hydrolysis.[1][3][4] Maximum stability for many isoxazoles is typically observed in the neutral pH region.[3]

  • Causality:

    • Acid-Catalyzed Hydrolysis: In strongly acidic conditions (e.g., pH < 2), the isoxazole ring can undergo protonation, making it susceptible to nucleophilic attack by water, leading to ring opening.[3][5]

    • Base-Catalyzed Hydrolysis: In alkaline conditions (e.g., pH > 9), the isoxazole ring can be attacked by hydroxide ions, which also leads to ring cleavage.[4] Studies on the related compound leflunomide show that base-catalyzed ring opening is significantly faster at 37°C than at ambient temperature.[4]

    • Buffer Effects: While some studies on isoxazole derivatives have shown no significant buffer catalysis, it is a possibility that should not be entirely ruled out without experimental verification for this specific molecule.[3]

  • Solutions & Best Practices:

    • pH Control: Whenever possible, maintain the pH of your solution in the neutral range (pH 6-8) to maximize stability.

    • Run Time: Prepare solutions fresh and minimize the duration of experiments, especially if operating outside the optimal pH range.

    • Temperature: Perform experiments at the lowest feasible temperature to slow down potential degradation kinetics.[4]

    • Pilot Stability Study: Before conducting a large-scale experiment, perform a small pilot study. Dissolve the compound in your chosen buffer, and analyze its purity by HPLC at several time points (e.g., 0, 2, 4, 8, 24 hours) to assess its stability under your specific assay conditions.

cluster_hydrolysis Conceptual Hydrolytic Degradation Pathway isoxazole This compound (Stable Isoxazole Ring) acid H+ (Acidic pH) base OH- (Alkaline pH) ring_opened Ring-Opened Intermediate(s) acid->ring_opened Catalyzes Ring Opening base->ring_opened Catalyzes Ring Opening degradation_products Degradation Products ring_opened->degradation_products

Sources

Technical Support Center: A Guide to Preventing Degradation of 5-Methyl-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methyl-3-phenylisoxazole. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile heterocyclic compound. Proper storage and handling are critical to ensure its stability and the integrity of your experimental results. This document provides in-depth technical guidance, troubleshooting advice, and validated protocols to prevent the degradation of this compound.

Section 1: Understanding the Stability of this compound

This compound is a five-membered heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its stability is largely governed by the isoxazole ring, which contains a relatively weak Nitrogen-Oxygen (N-O) bond.[2][3] Understanding the vulnerabilities of this bond is key to preventing degradation.

Key Degradation Pathways:

  • Hydrolysis: The isoxazole ring can be susceptible to cleavage, particularly under basic (high pH) conditions. This base-catalyzed hydrolysis can lead to ring-opening, forming undesired byproducts. A study on the related isoxazole-containing drug, leflunomide, demonstrated significantly faster decomposition at pH 10 compared to neutral or acidic conditions.[4]

  • Photolysis: Exposure to ultraviolet (UV) light can provide the energy needed to break the weak N-O bond, leading to rearrangement or decomposition of the isoxazole ring into other structures.[3]

  • Thermal Decomposition: While generally stable at room temperature, isoxazole derivatives can degrade at elevated temperatures.[5] High heat provides the kinetic energy to overcome the activation barrier for decomposition reactions.

Understanding these pathways allows for the development of a rational storage and handling strategy. The primary goal is to mitigate exposure to the environmental factors—moisture, light, and heat—that initiate these degradation processes.

Section 2: Frequently Asked Questions (FAQs) for Optimal Storage

This section addresses the most common questions regarding the proper storage and handling of this compound.

Q1: What are the ideal temperature and humidity conditions for storing solid this compound? A1: For long-term storage, solid this compound should be stored in a refrigerator at 2-8°C. The container must be tightly sealed to protect it from moisture. It is crucial to handle the compound in a dry, well-ventilated area to prevent moisture condensation on the cold solid, which could lead to hydrolysis.[6]

Q2: Should I protect my sample from light? A2: Yes. Due to the potential for photolytic degradation of the isoxazole ring, it is best practice to store the compound in an amber or opaque vial to protect it from light.[3] When weighing or handling the compound, minimize its exposure to direct, bright light.

Q3: What is the best type of container for storage? A3: Use a tightly sealed, inert container. Glass vials with PTFE-lined caps are ideal. Ensure the container is dry and, for optimal long-term stability, consider flushing the headspace with an inert gas like argon or nitrogen before sealing. This displaces oxygen and moisture, further protecting the compound.[6]

Q4: How does pH affect the stability of this compound in solution? A4: The isoxazole ring is most stable under neutral to slightly acidic conditions. Basic conditions (high pH) can catalyze hydrolytic ring-opening.[4] If you are preparing solutions, use buffered systems where possible and avoid highly basic conditions unless required for a specific reaction. Prepare solutions fresh for each experiment to minimize the risk of degradation over time.

Q5: I received the compound at room temperature. Is it compromised? A5: Not necessarily. Many suppliers ship stable solid compounds at ambient temperature for short durations.[7] However, upon receipt, you should immediately transfer it to the recommended long-term storage conditions (refrigerated, dry, and dark) to maximize its shelf life.

Section 3: Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides a problem-and-solution framework for common issues that may indicate compound degradation.

Observed Problem Potential Cause Recommended Action & Explanation
Change in Appearance Chemical DegradationAction: Discontinue use of the stock. A change in color (e.g., from white/pale yellow to brown) or physical state (e.g., clumping of a free-flowing powder) often indicates the formation of impurities. Explanation: Degradation products can alter the crystal lattice and chromophoric properties of the compound.
New Peaks in Analysis Formation of ImpuritiesAction: Analyze the sample using a high-resolution technique like LC-MS to identify the mass of the impurities. Compare the new analytical profile (e.g., HPLC, NMR) to a reference standard or the initial Certificate of Analysis (CoA). Explanation: Degradation leads to new chemical entities that will appear as distinct peaks in analytical chromatograms or spectra.
Poor Experimental Results Loss of Purity/PotencyAction: Qualify your stock of this compound against a new, trusted lot or a reference standard. Run a simple, known reaction to confirm its reactivity. Explanation: If the compound has degraded, its effective concentration is lower, and impurities may interfere with downstream applications, leading to reduced yields or failed experiments.
Poor Solubility Impurity FormationAction: Attempt to filter the solution through a 0.22 µm PTFE filter. Analyze both the filtrate and any insoluble material. Explanation: Degradation products are often polymeric or have different polarity, leading to decreased solubility in the intended solvent.

Section 4: Protocols for Handling and Stability Assessment

Adhering to standardized protocols is essential for maintaining the integrity of this compound.

Protocol 4.1: Recommended Procedure for Aliquoting and Handling

Rationale: This protocol minimizes the exposure of the bulk material to atmospheric moisture and temperature fluctuations, which are primary drivers of degradation.

  • Preparation: Before opening the primary container, allow it to equilibrate to room temperature for at least 30-60 minutes in a desiccator. This prevents atmospheric moisture from condensing on the cold solid.

  • Inert Environment: Perform all weighing and handling in a glove box or on a lab bench with low humidity. If an inert atmosphere is not available, work quickly and efficiently.

  • Aliquoting: Weigh the desired amounts of the compound into smaller, individual vials suitable for single or short-term use. Use amber glass vials with PTFE-lined caps.

  • Inert Gas Purge: Before sealing the aliquots, gently flush the headspace of each vial with a stream of dry nitrogen or argon.

  • Sealing and Labeling: Tightly seal each vial. Label clearly with the compound name, lot number, concentration (if in solution), and date of preparation.

  • Storage: Return the primary container and the new aliquots to the recommended storage conditions (2-8°C, protected from light).

Protocol 4.2: General Method for HPLC-Based Purity Assessment

Rationale: This protocol provides a self-validating system to check the purity of your compound against a reference or its initial state, allowing you to confirm its stability before use.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in Acetonitrile.

  • System Suitability:

    • Inject a standard sample multiple times. The retention time should not vary by more than 2%.

    • The peak for this compound should be sharp and symmetrical (tailing factor between 0.9 and 1.5).

  • Analysis: Inject your test sample. The purity can be calculated based on the area of the main peak relative to the total area of all peaks. A significant increase in impurity peaks compared to the Certificate of Analysis indicates degradation.

Section 5: Visual Summaries

Table 1: Summary of Recommended Storage Conditions
ParameterSolid Compound (Long-Term)In Solution (Short-Term)
Temperature 2-8°C (Refrigerator)-20°C (if stability is confirmed) or 2-8°C
Atmosphere Tightly sealed, inert gas (N₂/Ar) recommendedTightly sealed vials
Light Protect from light (Amber/Opaque Vials)Protect from light (Amber Vials/Aluminum Foil)
Container Inert Glass Vial with PTFE-lined capInert Glass Vial with PTFE-lined cap
pH (Solution) N/ANeutral to slightly acidic (pH 4-7.4)
Diagrams

G cluster_0 Troubleshooting Workflow start Suspected Degradation (e.g., color change, poor results) qa_check Perform Quality Analysis (e.g., HPLC, NMR) start->qa_check compare_coa Compare data to Certificate of Analysis (CoA) or reference standard qa_check->compare_coa decision Purity Acceptable? compare_coa->decision use_compound Proceed with Experiment decision->use_compound Yes discard Discard Stock & Procure New Lot Review Storage/Handling Procedures decision->discard No

Caption: Troubleshooting workflow for suspected compound degradation.

Section 6: References

  • Prakash, C., et al. (2000). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of this compound-4-Carbonyl Chloride in Chemical Manufacturing and R&D.[Link]

  • ResearchGate. Structure and stability of isoxazoline compounds.[Link]

  • Verma, S. K., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • Chandra, et al. (2013). This compound-4-carboxylic acid. ResearchGate. [Link]

  • Boruah, M., et al. (2022). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry. [Link]

  • Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. ResearchGate. [Link]

  • Kumar, R., et al. (2024). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics. [Link]

  • Wikipedia. Isoxazole.[Link]

  • Liu, Y., et al. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules. [Link]

Sources

resolving impurities in 5-Methyl-3-phenylisoxazole NMR spectra

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for resolving common issues in the NMR analysis of 5-Methyl-3-phenylisoxazole. This resource is designed for researchers, medicinal chemists, and process development scientists who rely on high-quality NMR data for structural confirmation and purity assessment. Here, we move beyond simple problem-listing to provide in-depth, cause-and-effect troubleshooting, grounded in established spectroscopic principles.

Introduction: The Challenge of a "Clean" Spectrum

This compound is a key heterocyclic scaffold in medicinal chemistry. While seemingly simple, obtaining a pristine NMR spectrum can be challenging. Impurities stemming from synthesis, work-up, or sample handling can lead to ambiguous data, complicating analysis and potentially compromising research outcomes. This guide provides a systematic, question-driven approach to identifying and resolving these spectral impurities.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: Establishing a baseline is critical. While slight variations can occur based on solvent and concentration, the characteristic signals for this compound are well-defined. The regioisomer, 3-Methyl-5-phenylisoxazole, is a common impurity with distinct shifts, particularly for the methyl and isoxazole ring protons.[1][2]

Table 1: Comparative NMR Data for Isoxazole Regioisomers in CDCl₃

Assignment This compound (Product) 3-Methyl-5-phenylisoxazole (Impurity) [1]Rationale for Distinction
Isoxazole-H (C4-H) ~6.4-6.5 ppm (s)~6.33 ppm (s)The electronic environment of the C4-proton is subtly different. This is often the clearest non-aromatic singlet to distinguish the two.
Methyl-H (CH₃) ~2.5 ppm (s)~2.33 ppm (s)The methyl group at position 5 is slightly more deshielded than one at position 3.
Phenyl-H (Ar-H) ~7.7-7.8 (m, 2H), ~7.4-7.5 (m, 3H)~7.7-7.8 (m, 2H), ~7.4-7.5 (m, 3H)Phenyl group signals are often very similar and may overlap, making them less reliable for distinguishing regioisomers.
Isoxazole-C (C3) ~161-162 ppm~160.2 ppmThe carbon bearing the phenyl group.
Isoxazole-C (C4) ~101-102 ppm~100.0 ppmThe protonated carbon of the isoxazole ring.
Isoxazole-C (C5) ~170-171 ppm~169.4 ppmThe carbon bearing the methyl group.
Methyl-C (CH₃) ~12-13 ppm~11.4 ppmThe chemical shift of the methyl carbon provides a clear distinction.
Phenyl-C (Ar-C) ~126-130 ppm (multiple signals)~125-130 ppm (multiple signals)Similar to the proton signals, these are often less useful for rapid isomer identification due to overlap.

Note: The values for the target compound are predicted based on standard heterocyclic chemical shift principles and data from similar structures. Always confirm with an authenticated standard.

Q2: My ¹H NMR spectrum shows unexpected peaks. What are the most common culprits?

A2: Unidentified signals almost always trace back to one of three sources: residual solvents from purification, unreacted starting materials, or reaction byproducts.

Impurities Source 1: Residual Solvents

Solvents used during reaction work-up or chromatography are notoriously difficult to remove completely, especially high-boiling point solvents.[3] They are the most common source of extraneous peaks.

Table 2: ¹H NMR Signals for Common Laboratory Solvents [4][5]

Solvent Signal (CDCl₃) Multiplicity
Acetone2.17 ppmSinglet
Acetonitrile2.10 ppmSinglet
Dichloromethane (DCM)5.30 ppmSinglet
Diethyl Ether3.48 ppm & 1.21 ppmQuartet & Triplet
Ethyl Acetate4.12 ppm, 2.05 ppm, 1.26 ppmQuartet, Singlet, Triplet
n-Hexane1.25 ppm & 0.88 ppmBroad Multiplet, Triplet
Methanol3.49 ppmSinglet
Toluene7.2-7.3 ppm & 2.36 ppmMultiplet & Singlet
Water~1.56 ppmBroad Singlet
Impurities Source 2: Synthesis Byproducts & Starting Materials

The synthetic route determines the likely impurities. A common synthesis involves the cyclization of a precursor like ethyl benzoylacetate with hydroxylamine, followed by methylation, or the reaction of benzaldehyde oxime with ethyl acetoacetate.[6][7] Incomplete reactions can leave these reagents or intermediates in your final product.

Table 3: Potential Byproducts and their Distinguishing ¹H NMR Signals

Compound Key Distinguishing Signal(s) in CDCl₃ Reason for Presence
This compound-4-carboxylic acid [8][9]Carboxylic acid proton (-COOH) at >10 ppm (very broad); Methyl proton at ~2.8 ppm.A common precursor or side-product from certain synthetic routes.[6]
Ethyl this compound-4-carboxylate [7]Ethyl group signals: ~4.4 ppm (q, 2H) and ~1.4 ppm (t, 3H).Incomplete hydrolysis of the ester precursor.
Benzaldehyde Oxime Aldehyde proton at ~8.1 ppm (s); Phenyl protons ~7.4-7.6 ppm.Unreacted starting material.
Ethyl Acetoacetate (keto-enol tautomers) Multiple signals including ~1.9 ppm, ~2.2 ppm, ~3.4 ppm, ~4.2 ppm, ~5.0 ppm, and ~12 ppm.Unreacted starting material.
Q3: My spectrum has very broad peaks and a rolling baseline. What is happening?

A3: This is typically symptomatic of issues with sample preparation or NMR acquisition parameters, not necessarily chemical impurities.

  • Poor Shimming: The magnetic field is not homogeneous across the sample. This is the most common cause of broad, distorted peaks. Solution: Re-shim the instrument, focusing on both on-axis and off-axis shims.

  • High Concentration: Overly concentrated samples can lead to viscosity-induced broadening and detector saturation.[10] This can also cause a "phasing" effect where the baseline rolls. Solution: Dilute your sample. An ideal concentration for ¹H NMR is 5-10 mg in 0.6-0.7 mL of solvent.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., iron, copper) from reagents or spatulas can cause significant peak broadening. Solution: Filter the NMR sample through a small plug of celite or silica in a pipette to remove fine particulates.

Q4: I see a broad singlet that disappears when I add a drop of D₂O. What is it?

A4: This is the classic signature of an exchangeable proton (an -OH or -NH group).[3] Protons attached to heteroatoms can exchange with the deuterium from D₂O, rendering them invisible to ¹H NMR. In the context of this compound analysis, this signal is most often:

  • Water (H₂O): The most common impurity.

  • Carboxylic Acid (-COOH): From the byproduct this compound-4-carboxylic acid.[8]

  • Silica Gel: Traces of acidic silica gel from chromatography can contribute to a broad, exchangeable background signal.

Diagnostic Workflows & Protocols

To systematically diagnose issues, follow a logical progression of experiments.

Workflow for Troubleshooting NMR Impurities

G cluster_0 Symptom Identification cluster_1 Problem Classification cluster_2 Investigation & Solution Symptom Observe NMR Spectrum UnexpectedPeaks Unexpected Sharp Peaks Symptom->UnexpectedPeaks Sharp signals? BroadPeaks Broad Peaks / Poor Baseline Symptom->BroadPeaks Distorted signals? DisappearingPeak Peak Disappears with D₂O Symptom->DisappearingPeak Run D₂O shake? CheckSolvent 1. Compare to Solvent Table (Table 2) UnexpectedPeaks->CheckSolvent Reshim Re-shim Spectrometer BroadPeaks->Reshim IdentifyExchangeable Identify as -OH or -NH (e.g., Water, Acid) DisappearingPeak->IdentifyExchangeable CheckImpurity 2. Compare to Impurity Table (Tables 1 & 3) CheckSolvent->CheckImpurity SpikeSample 3. Spike with Standard CheckImpurity->SpikeSample Purify 4. Re-purify Sample (e.g., Chromatography) SpikeSample->Purify Dilute Dilute Sample Reshim->Dilute

Caption: A flowchart for troubleshooting NMR spectra.

Diagram of Key Chemical Structures

Caption: Target molecule and common related impurities.

Experimental Protocol 1: D₂O Shake for Identifying Exchangeable Protons

This is a rapid and definitive test to identify protons on oxygen or nitrogen atoms.

  • Acquire Standard Spectrum: Dissolve your sample (~5-10 mg) in a deuterated solvent (e.g., 0.7 mL CDCl₃) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one drop (~20-30 µL) of deuterium oxide (D₂O).

  • Mix Thoroughly: Cap the tube and shake vigorously for 30-60 seconds to ensure mixing. A brief vortexing is ideal. The sample may become cloudy, which is normal.

  • Re-acquire Spectrum: Place the tube back in the spectrometer. It may require minor re-shimming. Acquire a new ¹H NMR spectrum.

  • Analyze: Compare the "before" and "after" spectra. The signal corresponding to the exchangeable proton will have disappeared or significantly diminished.

Experimental Protocol 2: Sample Spiking for Impurity Confirmation

This method confirms the identity of a suspected impurity by observing the change in signal intensity.

  • Acquire Initial Spectrum: Obtain a ¹H NMR spectrum of your purified compound. Identify the unknown peak(s) and integrate them relative to a known peak of your product.

  • Identify Suspect: Based on the chemical shift and multiplicity, hypothesize the identity of the impurity (e.g., 3-Methyl-5-phenylisoxazole).

  • Spike the Sample: Add a very small amount (e.g., <0.1 mg) of a pure, authenticated standard of the suspected impurity directly to the NMR tube.

  • Mix and Re-acquire: Shake the tube gently to dissolve the added standard and re-acquire the ¹H NMR spectrum.

  • Analyze: If your hypothesis was correct, the relative integration of the previously unidentified peak will have increased. If a new set of peaks appears, your initial guess was incorrect.

References
  • SpectraBase. 5-Methyl-3-phenyl-4-isoxazolecarboxylic acid [13C NMR]. [Link]

  • Supporting Information for relevant synthetic chemistry papers.
  • SpectraBase. 3-(PARA-METHYL-PHENYL)-5-PHENYL-ISOXAZOLE [13C NMR]. [Link]

  • Fruchier, A., & Psaume, B. (1989). ON THE NITRATION OF 5-PHENYL- AND 3-METHYL-5-PHENYLISOXAZOLES. HETEROCYCLES, 29(10), 1945.
  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • ResearchGate. (PDF) this compound-4-carboxylic acid. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Supporting Information for 3-methyl-5-phenylisoxazole.
  • SpectraBase. 5-Methyl-3-phenyl-4-isoxazolecarboxylic acid [MS (GC)]. [Link]

  • SDSU NMR Facility. Common Problems | SDSU NMR Facility – Department of Chemistry. [Link]

  • Chandra, et al. (2013). This compound-4-carboxylic acid. Acta Crystallographica Section E, 69(Pt 5), o897. [Link]

  • Royal Society of Chemistry. Supporting information for Ethyl 3-phenylisoxazole-4-carboxylate. [Link]

  • ResearchGate. Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. [Link]

  • Google Patents.
  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Chad's Prep. Interpreting NMR Example 1 | Organic Chemistry. [Link]

  • Chandra, et al. (2013). Ethyl this compound-4-carboxylate. Acta Crystallographica Section E, 69(Pt 7), o1059. [Link]

  • Oriental Journal of Chemistry. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes. [Link]

  • ResearchGate. (PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. SYNTHESIS AND CHARACTERIZATION OF IMPURITY F IN 4-AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 5-Methyl-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 5-methyl-3-phenylisoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis and functionalization of this important heterocyclic scaffold. The content is structured in a question-and-answer format to directly address specific issues and provide clear, actionable guidance.

Troubleshooting Guide

This section addresses specific problems that may arise during your experiments. Each issue is analyzed from a mechanistic standpoint to provide robust and scientifically grounded solutions.

Issue 1: Low or No Yield in a Suzuki-Miyaura Coupling Reaction

Question: I am attempting a Suzuki-Miyaura coupling of 4-bromo-5-methyl-3-phenylisoxazole with an arylboronic acid, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield in Suzuki-Miyaura couplings involving heteroaromatic halides like your isoxazole substrate is a common issue that can typically be traced back to the catalyst system, reaction conditions, or reagent stability.[1][2]

Potential Causes & Recommended Solutions:

  • Inactive Catalyst System: The choice of palladium source and ligand is paramount.

    • Expertise & Experience: First-generation catalysts like Pd(PPh₃)₄ are often thermally unstable and can be inefficient for coupling with electron-rich or sterically hindered heteroaromatics.[3] Modern catalyst systems, which utilize bulky, electron-rich phosphine ligands (i.e., Buchwald ligands), are designed to promote the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[4][5] Ligands like SPhos and XPhos have shown unprecedented activity for these processes, often allowing reactions to proceed at lower temperatures or with lower catalyst loadings.[5]

    • Actionable Advice: Switch from Pd(PPh₃)₄ to a more robust pre-catalyst system. A good starting point would be to screen a few different catalyst/ligand combinations. See the comparative data in Table 1.

  • Inappropriate Base Selection: The base is not just a proton scavenger; it is critical for activating the boronic acid in the transmetalation step.[6]

    • Expertise & Experience: The strength and solubility of the base can dramatically affect the reaction rate. For many heteroaromatic couplings, inorganic carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are effective.[6] Stronger bases like sodium tert-butoxide (NaOt-Bu) can be effective but may promote side reactions, including isoxazole ring degradation if the temperature is too high. Cesium carbonate is often a good choice for challenging couplings due to its high solubility in organic solvents.[6]

    • Actionable Advice: If using a mild base like Na₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃. Running the reaction in a biphasic solvent system (e.g., Toluene/H₂O or Dioxane/H₂O) is often necessary to solubilize these inorganic bases.

  • Poor Reagent Quality:

    • Expertise & Experience: Boronic acids are susceptible to decomposition (protodeboronation) upon storage.[7] This is especially true for heteroarylboronic acids. Using boronic acid pinacol esters can improve stability.[7] Furthermore, solvents must be thoroughly degassed to remove oxygen, which can oxidize the Pd(0) active catalyst to inactive palladium black.[7]

    • Actionable Advice: Use a fresh bottle of boronic acid or consider synthesizing the corresponding pinacol ester. Ensure all solvents are rigorously degassed by bubbling with argon or nitrogen for at least 20-30 minutes before use.

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-bromo-5-methyl-3-phenylisoxazole with Phenylboronic Acid.

EntryPd Source (2 mol%)Ligand (4 mol%)Base (2 equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄K₂CO₃Dioxane/H₂O1001615
2Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O1001625
3Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O90488
4XPhos Pd G3K₃PO₄Toluene/H₂O90492

Yields are based on representative literature data and are for illustrative purposes.

G start Low/No Yield in Suzuki Coupling check_reagents 1. Verify Reagent Quality - Fresh boronic acid? - Degassed solvents? - Anhydrous conditions? start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok reagents_ok->check_reagents No, Fix & Retry change_catalyst 2. Optimize Catalyst System - Switch from Pd(PPh3)4 to Pd(dba)2/SPhos or an XPhos Pre-catalyst. reagents_ok->change_catalyst Yes catalyst_ok Improved? change_catalyst->catalyst_ok change_base 3. Screen Different Bases - Try K3PO4 or Cs2CO3 instead of K2CO3. catalyst_ok->change_base No success Problem Solved catalyst_ok->success Yes base_ok Improved? change_base->base_ok change_temp 4. Adjust Temperature - Incrementally increase temperature (e.g., 80°C -> 100°C). base_ok->change_temp No base_ok->success Yes change_temp->success Improvement Seen fail Consult Specialist/ Re-evaluate Route change_temp->fail No Improvement

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

Issue 2: Isoxazole Ring Cleavage Observed as a Major Side Reaction

Question: During my cross-coupling reaction at elevated temperatures, I am observing significant formation of byproducts that appear to result from the decomposition of my this compound starting material. How can I prevent this?

Answer:

This is a critical issue. The N-O bond in the isoxazole ring is susceptible to reductive cleavage under certain transition-metal-catalyzed conditions, especially at high temperatures or with specific reagents.[8][9] This cleavage typically results in the formation of β-aminoenones or other decomposition products.[8]

Potential Causes & Recommended Solutions:

  • Harsh Reaction Conditions:

    • Expertise & Experience: High temperatures (>120 °C) and the presence of strong reducing agents or certain metal complexes can promote N-O bond cleavage. Molybdenum hexacarbonyl (Mo(CO)₆) is known to cause this transformation efficiently, but other transition metals, including palladium under forcing conditions, can facilitate it.[9][10]

    • Actionable Advice: The most effective solution is to use a more active catalyst system that allows the reaction to proceed at a lower temperature. Using a modern ligand like SPhos or XPhos can often enable reactions at 80-100 °C, minimizing the risk of thermal decomposition.[5]

  • Incompatible Reagents:

    • Expertise & Experience: Some reagents used to generate low-valent titanium or other highly reductive species can readily cleave isoxazoles.[11] While less common in standard cross-coupling, contamination or unintended side reactions with certain bases or additives could be a factor.

    • Actionable Advice: Stick to well-established cross-coupling protocols. Avoid unnecessarily strong bases or additives not commonly cited for your specific reaction type. If you suspect a reagent, try a fresh bottle from a different supplier.

Frequently Asked Questions (FAQs)

Q1: What is the best position on the this compound ring to functionalize via cross-coupling?

The most common and synthetically accessible position for cross-coupling on the 3,5-disubstituted isoxazole core is the C4 position. This requires the synthesis of a 4-halo-5-methyl-3-phenylisoxazole intermediate, typically 4-iodo or 4-bromo. Electrophilic cyclization of a Z-2-alkyn-1-one O-methyl oxime using an iodine source like ICl is a mild and effective route to the required 4-iodoisoxazole precursor.[12] This intermediate is then readily used in a variety of palladium-catalyzed cross-coupling reactions.[12][13]

Q2: How do I choose the right palladium catalyst and ligand for my specific cross-coupling reaction (e.g., Suzuki vs. Sonogashira vs. Buchwald-Hartwig)?

The choice is highly dependent on the specific coupling partners.

  • Suzuki-Miyaura: As discussed, bulky, electron-rich monophosphine ligands are state-of-the-art. For this compound, ligands like SPhos, XPhos, or RuPhos paired with a Pd(0) source like Pd₂(dba)₃ or used as a pre-formed pre-catalyst (e.g., XPhos Pd G3) are excellent starting points.[5]

  • Sonogashira: This reaction typically requires a dual catalyst system of palladium and copper(I).[14][15] A common and effective system is Pd(PPh₃)₂Cl₂ with CuI as the co-catalyst in the presence of an amine base like triethylamine or diisopropylamine.[13][16]

  • Heck: The choice of ligand is critical to control regioselectivity and efficiency. For simple Heck couplings, phosphine-free systems using Pd(OAc)₂ can work, but phosphine ligands are generally required.[17] Triphenylphosphine (PPh₃) is a common starting point.

  • Buchwald-Hartwig Amination: This reaction is highly sensitive to the ligand used. The choice depends on the nature of the amine (primary, secondary, alkyl, aryl). Bulky biarylphosphine ligands such as BrettPhos or Josiphos are often highly effective for coupling primary amines.[18]

Q3: What role does the base play in a Suzuki-Miyaura reaction, and how do I select the best one?

The base has a crucial role in the catalytic cycle, specifically in the transmetalation step. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic borate species (e.g., [R-B(OH)₃]⁻), which then transfers its organic group (R) to the palladium center more readily.[6]

  • Weak Bases (e.g., K₂CO₃, Na₂CO₃): Good general-purpose bases, especially for activated aryl halides. Often require aqueous co-solvents.

  • Stronger Bases (e.g., K₃PO₄, Cs₂CO₃): More effective for less reactive aryl halides (including chlorides) and sterically hindered substrates. They are often the best choice for heteroaromatic couplings.[6]

  • Very Strong Bases (e.g., NaOt-Bu, LHMDS): Typically used for Buchwald-Hartwig aminations.[19] They can be used for challenging Suzuki couplings but increase the risk of side reactions like ester hydrolysis or isoxazole decomposition.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X (L)₂ Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)-R¹ (L)₂ OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination RedElim Ar-R¹ Transmetalation->RedElim ArX Ar-X (Isoxazole-Br) ArX->OxAdd Boronic R¹B(OH)₂ Borate [R¹B(OH)₃]⁻ Boronic->Borate Base Base (e.g., K₃PO₄) Base->Borate Borate->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura reaction, highlighting the base's role.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-bromo-5-methyl-3-phenylisoxazole

This protocol uses a highly active catalyst system suitable for heteroaromatic substrates.

Materials:

  • 4-bromo-5-methyl-3-phenylisoxazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 catalyst (2 mol%)

  • Potassium phosphate (K₃PO₄), powdered (2.0 equiv)

  • Toluene and Water (10:1 ratio, to make a 0.2 M solution based on the halide)

  • Round-bottom flask, magnetic stir bar, condenser

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 4-bromo-5-methyl-3-phenylisoxazole, the arylboronic acid, XPhos Pd G3, and powdered K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed toluene and water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-6 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling of 4-iodo-5-methyl-3-phenylisoxazole

Materials:

  • 4-iodo-5-methyl-3-phenylisoxazole (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous THF or DMF (to make a 0.2 M solution)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodo-5-methyl-3-phenylisoxazole, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous solvent (THF or DMF) followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat gently to 40-50 °C if the reaction is sluggish.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Palladium-Catalyzed Cross-Coupling Reaction of Isoxazole Derivatives. ResearchGate. [Link]

  • Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. National Institutes of Health (NIH). [Link]

  • Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. ResearchGate. [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. [Link]

  • Optimization of the reaction conditions for the synthesis of isoxazole. ResearchGate. [Link]

  • Optimization of the reaction conditions. ResearchGate. [Link]

  • Reductive ring opening of isoxazoles with Mo(CO)6 and water. RSC Publishing. [Link]

  • Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. ACS Publications. [Link]

  • Molybdenum-Mediated Cleavage Reactions of Isoxazoline Rings Fused in Bicyclic Frameworks. ACS Publications. [Link]

  • Reductive Ring Opening of lsoxazoles with M O ( C Q ) ~ and Water. RSC Publishing. [Link]

  • Synthesis of heterocyclic triads by Pd-catalyzed cross-couplings and evaluation of their cell-specific toxicity profile. PubMed. [Link]

  • A Convenient and Chemoselective Method for the Reductive Ring Cleavage of Isoxazoles and Isoxazolines with EtMgBr/Ti(O i Pr) 4 Reagent. ResearchGate. [Link]

  • Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health (NIH). [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. National Institutes of Health (NIH). [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Institutes of Health (NIH). [Link]

  • Heck reaction. Wikipedia. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Publishing. [Link]

  • Buchwald-Hartwig Amination. OpenOChem Learn. [Link]

  • Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. National Institutes of Health (NIH). [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. ACS Publications. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. [Link]

  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances. [Link]

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Heck and Suzuki coupling reactions in water using poly(2-oxazoline)s functionalized with palladium carbene complexes as soluble, amphiphilic polymer supports. ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Chemistry Portal. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • A new P3N ligand for Pd-catalyzed cross-couplings in water. National Institutes of Health (NIH). [Link]

  • Struggling with Suzuki Reaction. Reddit. [Link]

  • Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. ResearchGate. [Link]

  • Buchwald-Hartwig amination. YouTube. [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. [Link]

  • Heck Reaction—State of the Art. MDPI. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. RSC Publishing. [Link]

  • Microwave enhanced Sonogashira coupling. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 5-Methyl-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of solvent selection in the synthesis of 5-Methyl-3-phenylisoxazole, presented by the BenchChem Technical Support Team.

This technical support center is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges encountered during the synthesis of this compound, with a particular focus on the critical role of solvents.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. This reaction involves the in situ generation of a nitrile oxide (from benzaldehyde oxime) which then reacts with an alkyne (propyne or a synthetic equivalent). This method is widely adopted due to its reliability and adaptability to various substrates.

Q2: Why is my reaction yield for this compound consistently low?

A2: Low yields can stem from several factors. A primary cause is the instability of the nitrile oxide intermediate, which can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), especially at high concentrations.[1] Other common issues include impure starting materials, suboptimal reaction temperature, or an inappropriate choice of solvent that may not sufficiently solubilize reactants or may promote side reactions.[2]

Q3: How does the choice of solvent impact the synthesis?

A3: The solvent plays a crucial role in the reaction's success.[2] It affects:

  • Solubility: Ensuring all reactants are in the solution phase is critical for the reaction to proceed.

  • Reaction Rate: Solvent polarity can influence the stabilization of transition states, thereby affecting the reaction kinetics.

  • Side Reactions: The solvent can impact the rate of nitrile oxide dimerization. Generating the nitrile oxide in situ in the presence of the alkyne is a key strategy to minimize this side reaction.[1]

  • Regioselectivity: In cases where unsymmetrical alkynes are used, the solvent can influence which regioisomer is preferentially formed.[1]

Q4: What are common byproducts, and how can I minimize them?

A4: The most common byproduct is the furoxan dimer formed from the self-condensation of two nitrile oxide molecules. To minimize this, the nitrile oxide should be generated slowly and in situ, ensuring that the alkyne (the dipolarophile) is readily available to "trap" it as it forms.[1] Using an appropriate solvent and maintaining optimal temperature are also key.

Q5: Can this synthesis be performed under "green" or solvent-free conditions?

A5: Yes, recent advancements have focused on environmentally friendly conditions. Methodologies using green solvents like water or ionic liquids, and even solvent-free reactions under ball-milling conditions, have been successfully developed for isoxazole synthesis.[3] Microwave irradiation has also been employed to improve yields and dramatically reduce reaction times.[1]

Troubleshooting and Optimization Guide

This section provides a systematic approach to resolving common experimental issues.

Problem 1: Low or No Product Yield

Question: I am observing very low or no formation of this compound. How can I troubleshoot this?

Answer: A low or non-existent yield is a common problem that can be systematically addressed by evaluating the integrity of your starting materials and the reaction conditions.

Below is a logical workflow to diagnose the potential cause of low yield.

G start Low or No Yield Observed verify_sm 1. Verify Starting Material Quality - Purity of benzaldehyde oxime & alkyne (NMR, LC-MS) - Stability of nitrile oxide precursor start->verify_sm check_conditions 2. Review Reaction Conditions - Temperature control - Reaction time - Atmosphere (inert?) - Base selection (if applicable) verify_sm->check_conditions Materials OK optimize_solvent 3. Optimize Solvent System - Check reactant solubility - Screen different solvents (polar aprotic, polar protic, non-polar) - Consider solvent mixtures check_conditions->optimize_solvent Conditions Correct success Yield Improved optimize_solvent->success Optimization Successful

Caption: A flowchart for troubleshooting low yields.

Causality Explained:

  • Starting Material Integrity: The purity of the benzaldehyde oxime and the alkyne is paramount. Contaminants can inhibit the reaction or lead to unwanted side products. The nitrile oxide precursor (oxime) should be pure to ensure efficient generation of the reactive dipole.

  • Reaction Conditions:

    • Temperature: Temperature control is critical. While some cycloadditions proceed at room temperature, others may need heating.[2] However, excessive heat can accelerate the decomposition of the nitrile oxide, leading to lower yields. For highly reactive nitrile oxides, cooling may be necessary.[2]

    • Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC). Insufficient time leads to low conversion, while extended times can cause product degradation.[1]

  • Solvent Choice: The solvent is not merely a medium but an active participant in determining the reaction's fate. A solvent that fails to dissolve the reactants will prevent the reaction from occurring efficiently. Furthermore, solvent polarity can influence the stability of the nitrile oxide intermediate.

Problem 2: Difficulty with Product Purification

Question: My crude product is a complex mixture, and I'm struggling to isolate the pure this compound. What are the best purification strategies?

Answer: Purifying isoxazole derivatives can be challenging due to the presence of byproducts and unreacted starting materials with similar polarities.

Purification Strategies:

  • Column Chromatography: This is the most effective method. A systematic screening of solvent systems using TLC is essential to achieve good separation.[1]

    • Solvent Systems: Start with a non-polar eluent system, such as a mixture of hexane and ethyl acetate, and gradually increase the polarity. A common starting point is a 9:1 or 8:2 mixture of cyclohexane/ethyl acetate.[4]

    • Additives: Sometimes, adding a small amount of a base like triethylamine or an acid like acetic acid to the eluent can improve separation by suppressing the ionization of polar impurities.[1]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective technique for achieving high purity.

    • Solvent Selection: Experiment with various solvents. Ethanol is often a good choice for isoxazole derivatives.[5][6] The ideal solvent will dissolve the compound when hot but not when cold.

The Critical Role of Solvents: A Deeper Dive

The choice of solvent can be the deciding factor between a high-yielding synthesis and a failed reaction. The 1,3-dipolar cycloaddition mechanism involves polar intermediates, making solvent polarity a key parameter.

Data on Solvent Effects

The following table summarizes the general effects of different solvent classes on the synthesis of isoxazoles.

Solvent ClassExample SolventsTypical Effect on YieldTypical Effect on Reaction TimeKey Considerations
Polar Aprotic Acetonitrile (MeCN), Dimethylformamide (DMF), Dichloromethane (DCM)Often Good to ExcellentModerateGood solubility for many reactants. Can stabilize polar intermediates. DCM is a common choice.[7][8]
Polar Protic Ethanol (EtOH), Methanol (MeOH), Water (H₂O)VariableModerate to SlowCan participate in hydrogen bonding, potentially slowing the reaction. Ethanol is frequently used, especially in syntheses from chalcones.[9] Mixtures like t-BuOH:H₂O have also been reported.[10]
Non-Polar Toluene, Hexane, Diethyl EtherGenerally LowerSlowMay result in poor solubility of starting materials. However, in some specific isoxazole syntheses, non-polar solvents have been found to give higher yields.
"Green" Solvents Deep Eutectic Solvents (e.g., Choline chloride:glycerol)Good to ExcellentCan be fastEnvironmentally friendly alternatives that can offer high yields and avoid toxic, volatile organic compounds.[11]
Solvent-Free Ball-millingGood to ExcellentFastA mechanochemical approach that is environmentally friendly and can lead to high yields with simplified workup.[3]

Experimental Protocols

Protocol: Synthesis of this compound via 1,3-Dipolar Cycloaddition

This protocol describes the synthesis via the in situ generation of benzonitrile oxide from benzaldehyde oxime, followed by its cycloaddition with propyne (or a suitable surrogate).

G cluster_0 Step 1: In situ generation of Benzonitrile Oxide cluster_1 Step 2: [3+2] Cycloaddition Benzaldehyde Oxime Benzaldehyde Oxime Benzonitrile Oxide Benzonitrile Oxide Benzaldehyde Oxime->Benzonitrile Oxide  Oxidizing Agent  (e.g., Chloramine-T)  Solvent (e.g., Ethanol) Propyne Propyne This compound This compound Propyne->this compound  Reaction in Solvent Benzonitrile Oxide_ref Benzonitrile Oxide Benzonitrile Oxide_ref->this compound  Reaction in Solvent

Caption: General scheme for 1,3-dipolar cycloaddition.

Materials:

  • Benzaldehyde oxime (1.0 eq)

  • Chloramine-T (1.1 eq)

  • Propyne (gas) or a suitable alkyne source (1.2 eq)

  • Ethanol (reaction solvent)

  • Ethyl acetate and Hexane (for chromatography)

  • Standard glassware for organic synthesis

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde oxime (1.0 eq) in ethanol.[6]

  • Alkyne Addition: Introduce the alkyne (1.2 eq) to the solution. If using propyne gas, bubble it through the solution for a few minutes.

  • Nitrile Oxide Generation: To the stirred solution, add Chloramine-T (1.1 eq) portion-wise at room temperature or while cooling in an ice bath. The portion-wise addition helps control the concentration of the generated nitrile oxide.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC (eluent: 8:2 Hexane/Ethyl Acetate). The reaction is typically complete within 2-6 hours.

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the starting oxime on TLC), evaporate the solvent under reduced pressure.

    • Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate or diethyl ether (3 x 30 mL).[9]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield pure this compound.

References

  • Technical Support Center: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition - Benchchem.
  • Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem.
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC - NIH.
  • Troubleshooting regioselectivity in isoxazole synthesis - Benchchem.
  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities - ResearchGate.
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC - PubMed Central.
  • Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... - ResearchGate.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC.
  • An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent - Connect Journals.
  • This compound-4-carboxylic acid - PMC - NIH.
  • Methyl 3-phenylisoxazole-5-carboxylate - PMC - NIH.
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile - Zanco Journal of Medical Sciences.
  • (PDF) Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide - ResearchGate.
  • Ethyl this compound-4-carboxylate - PMC - NIH.

Sources

Validation & Comparative

A Senior Application Scientist’s Guide to the Validation of Bioactivity Assays for 5-Methyl-3-phenylisoxazole and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold and the Imperative of Rigorous Assay Validation

The 5-Methyl-3-phenylisoxazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. Derivatives have been investigated for their potential as enzyme inhibitors, antimicrobial agents, and modulators of key physiological pathways.[1][2] The journey from a synthesized isoxazole derivative to a validated lead compound, however, is critically dependent on the quality and reliability of the bioactivity assays employed.

This guide provides an in-depth comparison and validation framework for key bioactivity assays relevant to the this compound class. We will move beyond mere procedural descriptions to explore the causality behind experimental choices, establish self-validating protocols, and ground our recommendations in authoritative standards. Our focus is not just on generating data, but on generating trustworthy, reproducible, and meaningful biological insights.

Pillar 1: Validation of Enzyme Inhibition Assays

Many isoxazole derivatives exert their effects by inhibiting specific enzymes.[3][4] Validating these assays is paramount to accurately determine potency (e.g., IC₅₀) and understand the mechanism of inhibition.

Target Class A: Neurotransmitter-Modulating Enzymes

1. Acetylcholinesterase (AChE) Inhibition

AChE inhibitors are cornerstone therapeutics for Alzheimer's disease and myasthenia gravis.[5] The isoxazole scaffold has been explored for this inhibitory activity.

  • Principle of the Assay (Ellman's Method): The most common method for screening AChE inhibitors is a colorimetric assay based on the Ellman method.[5][6] AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that is quantified by measuring its absorbance at 412 nm.[6][7] The rate of TNB formation is proportional to AChE activity.

  • Comparative Analysis: Colorimetric vs. Fluorometric Detection While the DTNB-based colorimetric assay is robust and cost-effective, fluorometric assays offer higher sensitivity and are less prone to interference from colored compounds.[8] The choice depends on the required throughput and the chemical properties of the compound library.

FeatureColorimetric (Ellman's Method)Fluorometric Assay
Principle Measures absorbance of yellow TNB product.[5]Measures fluorescence of a product generated by H₂O₂ and a probe.
Wavelength 412 nm[6]Varies (e.g., Ex/Em = 530/585 nm)
Sensitivity GoodExcellent
Throughput High, amenable to automation.[5][9]High, amenable to automation.[8]
Interference Colored or turbid compounds.Fluorescent compounds, light scattering.
Cost LowerHigher

2. Monoamine Oxidase (MAO) Inhibition

MAO enzymes (MAO-A and MAO-B) are critical targets for the treatment of depression and neurodegenerative diseases like Parkinson's.[10][11]

  • Principle of the Assay (Fluorometric): A common high-throughput screening (HTS) method involves the use of p-tyramine as a substrate for both MAO-A and MAO-B.[11][12] The oxidative deamination of p-tyramine by MAO produces H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin), which can be measured (e.g., λex = 530nm / λem = 585nm).[12]

Workflow for Validating Enzyme Inhibition Assays

A trustworthy inhibition assay is a self-validating system. The following workflow ensures that the observed inhibition is real, specific, and accurately quantified.

G cluster_pre Assay Development & Optimization cluster_val Inhibitor Validation Z_prime Determine Z'-factor > 0.5 (Assay Robustness) Linearity Confirm Enzyme/Substrate Linearity (Initial Velocity Conditions) Z_prime->Linearity DMSO_tol Establish DMSO Tolerance (Solvent Effects) Linearity->DMSO_tol IC50_gen Generate IC50 Curve (10-point dose response) DMSO_tol->IC50_gen Proceed to Validation Time_dep Check for Time-Dependence (Pre-incubation vs. no pre-incubation) IC50_gen->Time_dep Substrate_dep Vary Substrate Concentration (vs. Km) Time_dep->Substrate_dep Enzyme_dep Vary Enzyme Concentration (Test for Tight Binding) Substrate_dep->Enzyme_dep MOA Characterize MOA (e.g., Competitive, Non-competitive) Enzyme_dep->MOA Determine Mechanism of Inhibition (MOA)

Caption: Workflow for robust enzyme inhibitor assay validation.

Experimental Protocol: AChE Inhibition Assay

This protocol is adapted from the improved Ellman method.[5][6]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.

    • DTNB Reagent: Dissolve DTNB in Assay Buffer to a final concentration of 1.5 mM.

    • ATCh Substrate: Dissolve acetylthiocholine iodide in Assay Buffer to a final concentration of 15 mM.

    • AChE Enzyme: Prepare a stock solution of AChE from electric eel in Assay Buffer. Dilute to the optimal working concentration just before use.

    • Test Compound: Prepare a 10 mM stock of this compound in DMSO. Create serial dilutions in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of Assay Buffer to the blank wells.

    • Add 25 µL of the test compound dilutions or vehicle control (e.g., 1% DMSO in buffer) to the respective wells.

    • Add 25 µL of the AChE enzyme solution to all wells except the blanks.

    • Mix and pre-incubate the plate for 15 minutes at 25°C.

    • Add 50 µL of the DTNB reagent to all wells.

    • Initiate the reaction by adding 50 µL of the ATCh substrate to all wells.

    • Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.[5]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (mOD/min).

    • Calculate the percent inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Pillar 2: Cell Viability and Cytotoxicity Assay Comparison

When assessing the potential of isoxazole derivatives as anticancer agents, it is crucial to quantify their effect on cell viability.[4][13] The MTT and XTT assays are two of the most common methods, both relying on the metabolic activity of living cells.[14]

Assay Principles and Key Differences
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the reduction of the yellow, water-soluble MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple, insoluble formazan product.[14][15] This formazan must be solubilized before the absorbance can be measured, typically around 570 nm.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: The XTT assay is a second-generation method. Similar to MTT, XTT is reduced to a colored formazan product. However, the formazan product of XTT is water-soluble, which eliminates the need for a solubilization step and simplifies the protocol.[14] Absorbance is measured between 450-500 nm.[15]

G cluster_criteria Experimental Needs cluster_assays Assay Choice start Choose Assay Based On: throughput High-Throughput Screening? start->throughput compound Compound has reducing properties or interferes with solubilizer? start->compound simplicity Protocol Simplicity Needed? start->simplicity xtt Choose XTT Assay throughput->xtt Yes mtt Choose MTT Assay throughput->mtt No compound->xtt Yes simplicity->xtt Yes simplicity->mtt No

Caption: Decision tree for selecting a cell viability assay.

Comparative Guide: MTT vs. XTT
ParameterMTT AssayXTT AssayRationale & Justification
Product Insoluble purple formazan[14]Water-soluble orange formazanThe water-soluble product of XTT eliminates a major source of potential error and variability: the solubilization step.
Protocol Step Requires a solubilization step (e.g., DMSO, acidified isopropanol).[15]No solubilization step required.[14]This makes the XTT assay faster, more convenient, and more amenable to high-throughput screening.
Sensitivity Generally considered more sensitive.Slightly less sensitive than MTT.The longer incubation and endpoint nature of MTT can lead to greater signal accumulation.
Endpoint Endpoint assay (cells are killed by solubilizer).Non-endpoint (can be read kinetically).The ability to take multiple readings over time with XTT can provide additional data on the kinetics of cytotoxicity.
Interference Compounds that affect mitochondrial respiration; colored compounds.Compounds that reduce XTT directly; colored compounds.Always run a compound-only control (no cells) to check for direct reduction of the tetrazolium salt.
Experimental Protocol: XTT Cell Viability Assay

This protocol provides a general framework and should be optimized for the specific cell line.[15]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (e.g., <0.5% DMSO).

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • XTT Labeling:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions (typically involves mixing the XTT reagent and an electron-coupling solution).

    • Add 50 µL of the freshly prepared XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator. The incubation time should be optimized based on cell type and density.

  • Absorbance Measurement:

    • Gently shake the plate to ensure a uniform color distribution.

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 450 and 500 nm. A reference wavelength of ~650 nm can be used for background correction.[15]

  • Data Analysis:

    • Subtract the absorbance of the "medium only" blank from all readings.

    • Calculate the percentage of cell viability as: % Viability = (Abs_treated / Abs_vehicle_control) * 100.

    • Plot the % Viability against the log of the compound concentration to determine the IC₅₀ value.

Pillar 3: Validation of Antimicrobial Susceptibility Assays

Isoxazole derivatives have demonstrated notable antibacterial and antifungal activities.[16][17][18] The standard method for quantifying this activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Principle of Broth Microdilution

This method involves challenging a standardized inoculum of a specific bacterium or fungus with serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a defined incubation period.[16]

Protocol Validation: Ensuring Trustworthy MIC Values

A valid MIC value is not just a number; it's a reproducible result obtained under standardized conditions.

  • Standard Strains: Use reference strains from recognized culture collections (e.g., ATCC, MTCC) to ensure inter-laboratory comparability. For example, Staphylococcus aureus MTCC 96 (Gram-positive) and Escherichia coli MTCC 443 (Gram-negative).[16]

  • Positive Control: A known antibiotic (e.g., Ciprofloxacin, Cloxacillin) must be run in parallel to confirm the susceptibility of the test organisms and the validity of the assay conditions.[16]

  • Negative/Growth Control: Wells containing only the inoculum and medium (with vehicle, e.g., DMSO) must show adequate growth.

  • Sterility Control: Wells containing only the medium must show no growth.

Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, perform two-fold serial dilutions of the test compound in an appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria).[16] The final volume in each well should be 100 µL.

    • Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well containing the test compound, resulting in a final volume of 200 µL.

    • Include positive control (standard antibiotic) and growth control wells.

    • Seal the plate and incubate at 37°C for 18-24 hours for most bacteria.

  • Reading the MIC:

    • Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration where no turbidity is observed.

    • Alternatively, a growth indicator dye (e.g., resazurin) can be added, or the optical density (OD) can be read on a plate reader.

References

  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). Retrieved from [Link]

  • Simeonov, A., et al. (2012). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening Assays in Drug Discovery. PubMed Central. Retrieved from [Link]

  • BioAssay Systems. (n.d.). QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit. Retrieved from [Link]

  • Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Retrieved from [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]

  • Semantic Scholar. (2024). Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 24(10), 1919. PubMed Central. Retrieved from [Link]

  • Zengin, G., et al. (2021). Validation of the Antioxidant and Enzyme Inhibitory Potential of Selected Triterpenes Using In Vitro and In Silico Studies, and the Evaluation of Their ADMET Properties. Antioxidants, 10(4), 545. PubMed Central. Retrieved from [Link]

  • Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376-387. Retrieved from [Link]

  • Ruesch, D., et al. (2015). High Constitutive Activity Accounts for the Combination of Enhanced Direct Activation and Reduced Potentiation in Mutated GABAA Receptors. Journal of Biological Chemistry, 290(1), 376-384. PubMed Central. Retrieved from [Link]

  • Olsen, R. W., & Sieghart, W. (2009). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry: Principles of Molecular, Cellular, and Medical Neurobiology (8th ed.). NCBI Bookshelf. Retrieved from [Link]

  • Chandra, et al. (2013). This compound-4-carboxylic acid. Acta Crystallographica Section E, E69(Pt 6), o897. ResearchGate. Retrieved from [Link]

  • Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. PubMed. Retrieved from [Link]

  • Chandra, et al. (2013). This compound-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o897. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Retrieved from [Link]

  • RSC Publishing. (2024). Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hy. Retrieved from [Link]

  • Martin, B. S., & Mohn, A. R. (2010). Optimizing GABAA receptor antagonism for the induction of long-term potentiation in the mouse and rat dentate gyrus in vitro. Journal of Neurophysiology, 104(4), 1835-1843. American Physiological Society. Retrieved from [Link]

  • Durnaś, B., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2911. National Institutes of Health. Retrieved from [Link]

  • Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(10), 3564-3573. RSC Publishing. Retrieved from [Link]

  • Martin, L. J., et al. (2010). α5GABAA Receptor Activity Sets the Threshold for Long-Term Potentiation and Constrains Hippocampus-Dependent Memory. Journal of Neuroscience, 30(15), 5269-5282. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. (2). Activation of the wild-type GABA A receptor by weak agonists.... Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of this compound-4-Carbonyl Chloride in Chemical Manufacturing and R&D. Retrieved from [Link]

  • PubChem. (n.d.). This compound-4-carboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Assay Validation and Enzyme Kinetics - 2618 PDFs. Retrieved from [Link]

  • Pujar, G. V., et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(1). ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2021). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128254. PubMed Central. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide: 5-Methyl-3-phenylisoxazole Versus Other Isoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive comparative analysis of 5-Methyl-3-phenylisoxazole, a prominent member of the isoxazole family of heterocyclic compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document provides an in-depth examination of its synthesis, physicochemical properties, and biological activities in relation to other key isoxazole analogues. By elucidating the structure-activity relationships and the causality behind experimental methodologies, this guide aims to serve as a valuable resource for the rational design and development of novel isoxazole-based therapeutics.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. This structural motif is present in a multitude of clinically approved drugs and biologically active compounds, prized for its metabolic stability and ability to engage in various non-covalent interactions with biological targets. Isoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.

This compound serves as a fundamental building block in the synthesis of more complex pharmaceutical agents. Its specific substitution pattern—a methyl group at the 5-position and a phenyl group at the 3-position—imparts distinct physicochemical and biological characteristics that warrant a detailed comparative investigation. This guide will explore these characteristics, drawing comparisons with its structural isomer, 3-methyl-5-phenylisoxazole, and other relevant isoxazole derivatives to provide a nuanced understanding of its therapeutic potential.

Synthesis of Phenylisoxazoles: A Focus on 1,3-Dipolar Cycloaddition

The construction of the isoxazole ring is most commonly and efficiently achieved through a [3+2] cycloaddition reaction, specifically the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. This method offers a high degree of regioselectivity and is amenable to a wide range of substrates, making it a preferred strategy in both academic and industrial settings.

Plausible Synthetic Workflow for this compound

While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in readily available literature, a robust and reproducible synthesis can be designed based on established 1,3-dipolar cycloaddition methodology. The following protocol outlines a plausible and scientifically sound approach.

Experimental Protocol: Synthesis of this compound

  • Objective: To synthesize this compound via the 1,3-dipolar cycloaddition of benzonitrile oxide with propyne.

  • Materials:

    • Benzaldehyde oxime

    • N-Chlorosuccinimide (NCS)

    • Triethylamine (TEA)

    • Propyne (gas or condensed liquid)

    • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Procedure:

    • In situ generation of Benzonitrile Oxide:

      • Dissolve benzaldehyde oxime (1.0 eq) in the chosen anhydrous solvent in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).

      • Cool the solution to 0°C using an ice bath.

      • Slowly add a solution of N-Chlorosuccinimide (1.1 eq) in the same solvent via the dropping funnel. The reaction is often exothermic and should be monitored carefully.

      • After the addition is complete, add triethylamine (1.2 eq) dropwise to the reaction mixture. The formation of triethylammonium chloride as a white precipitate indicates the generation of benzonitrile oxide.

    • Cycloaddition Reaction:

      • Into the flask containing the in situ generated benzonitrile oxide, carefully introduce propyne. If using propyne gas, it can be bubbled through the solution. If using condensed propyne, it should be added cautiously at a low temperature.

      • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Work-up and Purification:

      • Upon completion, quench the reaction by adding water.

      • Separate the organic layer and wash it sequentially with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

      • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Causality Behind Experimental Choices:

  • In situ generation of nitrile oxide: Benzonitrile oxide is a reactive intermediate and is typically generated in the presence of the dipolarophile (propyne) to minimize its decomposition or dimerization.

  • Use of NCS and TEA: N-Chlorosuccinimide acts as a chlorinating agent for the oxime, which is then dehydrochlorinated by the base, triethylamine, to form the nitrile oxide. This is a common and effective method for nitrile oxide generation.

  • Anhydrous conditions: The reaction is sensitive to moisture, which can hydrolyze the nitrile oxide and reduce the yield of the desired isoxazole.

  • Inert atmosphere: Prevents side reactions with atmospheric oxygen and moisture.

Diagram of the Synthetic Workflow:

G cluster_synthesis Synthesis of this compound Benzaldehyde_oxime Benzaldehyde Oxime NCS_TEA NCS, TEA (in situ Nitrile Oxide Generation) Benzaldehyde_oxime->NCS_TEA Cycloaddition [3+2] Cycloaddition NCS_TEA->Cycloaddition Propyne Propyne Propyne->Cycloaddition 5_Methyl_3_phenylisoxazole This compound Cycloaddition->5_Methyl_3_phenylisoxazole

Caption: General workflow for the synthesis of this compound.

Comparative Physicochemical Properties

The seemingly subtle difference in the placement of the methyl and phenyl groups between this compound and its isomer, 3-methyl-5-phenylisoxazole, can lead to notable variations in their physicochemical properties. These differences, in turn, can influence their pharmacokinetic profiles, such as solubility, membrane permeability, and metabolic stability.

Table 1: Physicochemical Properties of Phenylisoxazole Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
This compound-4-carboxylic acidC₁₁H₉NO₃203.19192-194
3-Methyl-5-phenylisoxazoleC₁₀H₉NO159.1863-68

Analysis of Properties:

The carboxylic acid derivative of this compound has a significantly higher melting point compared to 3-methyl-5-phenylisoxazole. This is expected due to the presence of the carboxylic acid group, which can participate in intermolecular hydrogen bonding, leading to a more stable crystal lattice. The difference in the core phenylisoxazole structure also contributes to these properties. The positioning of the bulky phenyl group at the 3-position in this compound may influence crystal packing differently than when it is at the 5-position in the isomer.

Comparative Biological Activities: A Focus on Anticancer and Anti-inflammatory Potential

Isoxazole derivatives are well-documented for their promising anticancer and anti-inflammatory activities. The specific substitution pattern on the isoxazole ring plays a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity

Direct comparative studies of the anticancer activity of this compound and its isomers are scarce. However, by examining the reported activities of various phenylisoxazole derivatives, we can infer potential structure-activity relationships.

Table 2: Anticancer Activity of Selected Isoxazole Derivatives (IC₅₀ values in µM)

CompoundCancer Cell LineIC₅₀ (µM)Reference
A this compound derivativeHuman breast cancer (MCF-7)Not specified, but showed activity
A 5-phenylisoxazole derivativeHuman leukemia cell linesShowed significant activity

Discussion:

The available data, though not a direct comparison, suggests that the phenylisoxazole scaffold is a viable pharmacophore for the development of anticancer agents. The presence of a methyl group, as in this compound, can influence the compound's lipophilicity and steric interactions with the target protein, thereby modulating its activity. The phenyl group can be further substituted to optimize potency and selectivity.

Diagram of a Potential Anticancer Mechanism:

G cluster_pathway Hypothetical Anticancer Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., PI3K/Akt, MAPK) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Isoxazole This compound (or derivative) Isoxazole->Signaling_Cascade Inhibition

Caption: Hypothetical inhibition of a cancer-related signaling pathway.

Anti-inflammatory Activity

The anti-inflammatory properties of isoxazoles are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

Experimental Protocol: In Vitro COX Inhibition Assay

  • Objective: To determine the inhibitory activity of this compound and its comparators against COX-1 and COX-2 enzymes.

  • Methodology:

    • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

    • Assay Procedure:

      • The test compounds are pre-incubated with the enzyme in a suitable buffer.

      • The reaction is initiated by the addition of the substrate, arachidonic acid.

      • The production of prostaglandin E₂ (PGE₂) is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

    • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated. A lower IC₅₀ value indicates greater potency.

Expected Outcomes and Comparative Insights:

By comparing the IC₅₀ values of this compound and other isoxazole derivatives against COX-1 and COX-2, researchers can assess their potency and selectivity. A compound with a significantly lower IC₅₀ for COX-2 compared to COX-1 is considered a selective COX-2 inhibitor, which is often desirable to minimize gastrointestinal side effects associated with non-selective NSAIDs. The substitution pattern on the phenyl and isoxazole rings will be a key determinant of this selectivity.

Spectroscopic Characterization

The structural elucidation and confirmation of synthesized isoxazoles rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 3: Expected Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR Aromatic protons (phenyl group): multiplet in the range of δ 7.2-7.8 ppm. Isoxazole ring proton: singlet around δ 6.0-6.5 ppm. Methyl protons: singlet around δ 2.3-2.5 ppm.
¹³C NMR Aromatic carbons: signals in the range of δ 125-135 ppm. Isoxazole ring carbons: signals typically in the range of δ 100-170 ppm. Methyl carbon: signal around δ 10-15 ppm.
IR (cm⁻¹) C-H stretching (aromatic): ~3050-3100 cm⁻¹. C=N stretching (isoxazole): ~1600-1650 cm⁻¹. C=C stretching (aromatic and isoxazole): ~1450-1600 cm⁻¹. C-O stretching (isoxazole): ~1000-1250 cm⁻¹.

Note: The exact chemical shifts and absorption frequencies can vary depending on the solvent and the specific instrument used.

Conclusion and Future Directions

This compound represents a versatile and valuable scaffold in medicinal chemistry. This guide has provided a comparative framework for understanding its synthesis, physicochemical properties, and potential biological activities. While direct comparative data remains somewhat limited, the compiled information underscores the importance of the substitution pattern on the isoxazole ring in dictating the pharmacological profile of these compounds.

Future research should focus on the direct, side-by-side comparison of this compound and its isomers in a battery of biological assays to definitively establish their structure-activity relationships. The synthesis of novel derivatives with modifications to the phenyl ring is also a promising avenue for the development of more potent and selective therapeutic agents. The detailed protocols and comparative data presented herein provide a solid foundation for these future endeavors.

References

  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • ResearchGate. (2019). Anticancer and Molecular Docking Studies of 1-(5-substituted phenyl) isoxazol-3-yl)-5-phenyl-1H-tetrazoles. Retrieved from [Link]

structure-activity relationship (SAR) of 5-Methyl-3-phenylisoxazole analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Methyl-3-phenylisoxazole Analogs

Introduction: The Versatile this compound Scaffold

The this compound core is a privileged heterocyclic structure in medicinal chemistry, forming the foundation for a wide array of pharmacologically active compounds. Its derivatives have shown a remarkable diversity of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, provides a stable and synthetically accessible framework. The strategic placement of a methyl group at the 5-position and a phenyl ring at the 3-position offers key points for chemical modification, allowing for the fine-tuning of a compound's physicochemical properties and biological target interactions.

Understanding the structure-activity relationship (SAR) is paramount in the rational design of novel therapeutics based on this scaffold. SAR studies systematically investigate how modifications to the chemical structure of a molecule affect its biological activity. By identifying which functional groups and structural features are crucial for potency and selectivity, researchers can optimize lead compounds to enhance their therapeutic efficacy and minimize adverse effects. This guide provides a comparative analysis of the SAR of this compound analogs, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this endeavor.

The Impact of Phenyl Ring Substitutions on Biological Activity

The phenyl ring at the 3-position of the isoxazole core is a primary target for structural modification. The nature, position, and size of substituents on this ring can dramatically influence the biological activity of the resulting analogs.

Anti-inflammatory Activity

Derivatives of this compound have been extensively investigated as anti-inflammatory agents, most notably as inhibitors of cyclooxygenase (COX) enzymes.[3] The anti-inflammatory effects are primarily attributed to their ability to modulate key inflammatory pathways.[3]

A key SAR observation is the effect of electron-withdrawing and electron-donating groups on the phenyl ring. For instance, in a series of 3-phenyl-isoxazol-5-ol analogs, small halogen atoms like fluorine and chlorine at the para-position of the phenyl ring resulted in the most potent inhibitory activity against chitin synthesis.[4] Conversely, large, bulky groups or potent electron-withdrawing groups like nitro (NO2) and trifluoromethyl (CF3) often lead to a significant decrease in activity, suggesting that both steric hindrance and electronic properties play a critical role.[4]

In a study of isoxazole derivatives as anti-inflammatory agents, compounds with a hydroxyl group on the phenyl ring demonstrated significant activity.[5] Specifically, analogs with hydroxyl groups at the ortho and para positions of the phenyl ring showed promising results in in-vivo anti-inflammatory assays.[5]

Antimicrobial Activity

The antimicrobial potential of this compound analogs is also heavily influenced by the substitution pattern on the phenyl ring. Studies have shown that the presence of certain substituents can enhance the antibacterial and antifungal properties of these compounds.

In one study, novel 5-methyl-1-(4-(6-methylimidazo[1,2-b]isoxazol-3-yl)phenyl)-3-aryl-1,3,5-triazinane-2-thiones were synthesized and evaluated for their in vitro antimicrobial activity.[6] The results indicated that these hybrid molecules exhibit potent antimicrobial activity compared to standard drugs.[6] Another study on substituted 5-(4-fluorophenyl)-3-phenylisoxazole compounds revealed that most analogs possessed good antibacterial activity, with the exception of those with 4-iodo and 3-methyl substituents on the phenyl ring.[7]

The following Graphviz diagram illustrates the general SAR trends for phenyl ring substitutions on the this compound core.

SAR_Phenyl_Ring cluster_substituents Phenyl Ring Substitutions (Position R) cluster_activity Impact on Biological Activity Core This compound Core Halogens Small Halogens (F, Cl) at para-position Core->Halogens Favorable Alkyl Small, linear alkyl groups Core->Alkyl Tolerated Hydroxyl Hydroxyl (OH) at ortho/para-positions Core->Hydroxyl Favorable Bulky Bulky groups (t-butyl) Strong EWGs (NO2, CF3) Core->Bulky Unfavorable Increased_Activity Increased Potency (Anti-inflammatory, Antimicrobial) Halogens->Increased_Activity Alkyl->Increased_Activity Hydroxyl->Increased_Activity Decreased_Activity Decreased Potency Bulky->Decreased_Activity

Caption: General SAR trends for phenyl ring substitutions.

The Influence of Modifications on the Isoxazole Core and Appended Moieties

While the phenyl ring is a major focus of SAR studies, modifications to other parts of the this compound scaffold also play a crucial role in determining biological activity.

Carboxamide Derivatives

A significant number of potent analogs feature a carboxamide group attached to the isoxazole ring, often at the 4-position. These derivatives have shown promise as antitubercular and antibacterial agents.[8] A study on 5-methylisoxazole-3-carboxamide derivatives revealed that certain compounds exhibited significant antitubercular activity with MIC values as low as 3.125 μM.[8] The nature of the amine component of the carboxamide is a key determinant of activity.

Fused Ring Systems

The fusion of the isoxazole ring with other heterocyclic systems can lead to novel compounds with enhanced biological profiles. For instance, the synthesis of novel benzofuran-isoxazole hybrid heterocyclic units has yielded compounds with high activity against various bacterial and fungal strains.[2] These fused systems can provide a more rigid conformational framework, potentially leading to higher affinity for biological targets.

Comparative Data Summary

The following tables summarize the biological activities of representative this compound analogs from various studies.

Table 1: Anti-inflammatory Activity of Isoxazole Derivatives

CompoundTargetIC50 (µM)Reference
3-(4-methoxyphenyl)-4-phenyl-isoxazoleCOX-2-[5]
3-(4-hydroxyphenyl)-4-phenyl-isoxazoleCOX-2-[5]
3-(2-hydroxyphenyl)-4-phenyl-isoxazoleCOX-2-[5]

Note: Qualitative data from in-vivo studies indicated significant anti-inflammatory potential for the hydroxylated compounds.[5]

Table 2: Antimicrobial Activity of 5-Methylisoxazole-3-Carboxamide Derivatives [8]

CompoundM. tuberculosis H37Rv MIC (µM)B. subtilis MIC (µM)E. coli MIC (µM)
9 6.256.25>100
10 3.12525>100
13 6.256.25>100
14 3.12550>100

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. The following are representative protocols for assays commonly used to evaluate the biological activity of this compound analogs.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from methods used to evaluate the antimicrobial activity of novel synthesized compounds.[8]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various bacterial strains.

Materials:

  • Test compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the stock solutions with MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Dilute the bacterial suspension in MHB and add it to each well of the microtiter plate.

  • Include positive controls (wells with bacteria and no compound) and negative controls (wells with medium only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The following diagram illustrates the workflow for the broth microdilution assay.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading Stock Prepare Compound Stock Solutions Serial_Dilution Perform Serial Dilutions in 96-well plate Stock->Serial_Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Add_Bacteria Add Bacterial Suspension to each well Inoculum->Add_Bacteria Serial_Dilution->Add_Bacteria Incubate Incubate at 37°C for 18-24 hours Add_Bacteria->Incubate Read_MIC Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC

Caption: Workflow for the broth microdilution assay.

In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema Model)

This protocol is a standard method for evaluating the anti-inflammatory potential of novel compounds in rodents.[5]

Objective: To assess the ability of test compounds to reduce acute inflammation in a rat model.

Materials:

  • Test compounds

  • Wistar rats

  • Carrageenan solution (1% w/v in saline)

  • Pletysmometer

  • Standard drug (e.g., Diclofenac sodium)

Procedure:

  • Divide the rats into groups: control, standard, and test groups receiving different doses of the compounds.

  • Administer the test compounds and the standard drug orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a pletysmometer at regular intervals (e.g., 0, 1, 2, and 3 hours) after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the control group.

Conclusion and Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The SAR studies highlighted in this guide demonstrate that subtle structural modifications can lead to significant changes in biological activity. The substitution pattern on the 3-phenyl ring is a critical determinant of potency for a range of activities, with small, electron-withdrawing groups often being favorable. Furthermore, the derivatization of the isoxazole core, particularly with carboxamide moieties, and the creation of fused heterocyclic systems offer promising avenues for the development of novel compounds with enhanced efficacy.

Future research in this area should focus on a multi-pronged approach. The synthesis and screening of more diverse libraries of analogs will help to further elucidate the SAR and identify new lead compounds. The use of computational modeling and molecular docking studies can provide valuable insights into the binding modes of these compounds with their biological targets, thereby guiding the rational design of more potent and selective inhibitors.[5][9] Additionally, a deeper investigation into the mechanisms of action of the most promising analogs will be essential for their progression into preclinical and clinical development.

References

  • Synthesis and antimicrobial activity of novel 5-methyl-1-(4-(6-methylimidazo [1,2-b]isoxazol-3-yl)phenyl)-3-aryl-1,3,5-triazinan. (URL: [Link])

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC. (URL: [Link])

  • Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents - JOCPR. (URL: [Link])

  • This compound-4-carboxylic acid - ResearchGate. (URL: [Link])

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed. (URL: [Link])

  • Structure-Activity Relationship Studies Reveal New Astemizole Analogues Active against Plasmodium falciparum In Vitro. (URL: [Link])

  • Structure activity relationship of the synthesized compounds - ResearchGate. (URL: [Link])

  • Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents - ResearchGate. (URL: [Link])

  • Synthesis, Characterization and Anti-Inflammatory Activity of Metal Complexes of 5-Methyl-N-[4-(Trifluoromethyl) Phenyl]- Isoxazole-4-Carboxamide on Carrageenan Induced Arthritic Rats. (URL: [Link])

  • Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19 - PubMed Central. (URL: [Link])

  • Antibacterial activities of substituted 5-(4-fluorophenyl)-3-phenylisoxazole compounds - ResearchGate. (URL: [Link])

  • Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC - PubMed Central. (URL: [Link])

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC - NIH. (URL: [Link])

Sources

A Comparative Guide to the Synthesis of 5-Methyl-3-phenylisoxazole: An In-Depth Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The 5-methyl-3-phenylisoxazole core, in particular, serves as a crucial building block for various therapeutic agents. The efficiency of its synthesis is therefore of paramount importance in drug discovery and development pipelines. This guide provides a comprehensive comparison of two primary synthetic routes to this compound: the classical condensation of a β-diketone with hydroxylamine and the versatile 1,3-dipolar cycloaddition. We will delve into the mechanistic underpinnings, detailed experimental protocols, and a comparative analysis of their efficacy based on yield, reaction conditions, and overall practicality.

Route 1: The Classic Condensation of 1-Phenyl-1,3-butanedione with Hydroxylamine

This long-established method remains a cornerstone for the synthesis of isoxazoles due to its straightforward nature and the ready availability of the starting materials. The core of this reaction is the condensation of a 1,3-dicarbonyl compound, in this case, 1-phenyl-1,3-butanedione (also known as benzoylacetone), with hydroxylamine.

Mechanistic Insights

The reaction proceeds through a well-understood mechanism. Initially, the more reactive amino group of hydroxylamine attacks one of the carbonyl groups of the β-diketone to form a carbinolamine intermediate. Subsequent dehydration leads to the formation of an oxime. The hydroxyl group of the oxime then undergoes an intramolecular nucleophilic attack on the second carbonyl group, leading to a cyclic hemiaminal. A final dehydration step yields the aromatic isoxazole ring.[1] The regioselectivity of the reaction, determining whether the 3- or 5-substituted isoxazole is formed, is dependent on the relative reactivity of the two carbonyl groups in the β-diketone. In the case of 1-phenyl-1,3-butanedione, the phenyl-substituted carbonyl is generally less electrophilic than the methyl-substituted carbonyl, leading predominantly to the formation of this compound.

G A 1-Phenyl-1,3-butanedione + Hydroxylamine B Oxime Intermediate A->B Condensation & Dehydration C Cyclic Hemiaminal B->C Intramolecular Cyclization D This compound C->D Dehydration

Caption: Reaction pathway for the synthesis of this compound via condensation.

Experimental Protocol

A typical experimental procedure for this route is as follows:

  • Reaction Setup: To a solution of 1-phenyl-1,3-butanedione (1.0 eq) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium acetate or pyridine, 1.1 eq).

  • Reaction Execution: The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by recrystallization or column chromatography to afford pure this compound.

Route 2: The Elegant 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a powerful and highly versatile method for the construction of five-membered heterocyclic rings, including isoxazoles. This route involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). For the synthesis of this compound, this translates to the cycloaddition of benzonitrile oxide with propyne.

Mechanistic Insights

The 1,3-dipolar cycloaddition is a concerted pericyclic reaction where the three atoms of the dipole react with two atoms of the dipolarophile in a single step through a cyclic transition state. Benzonitrile oxide is typically generated in situ from a precursor, most commonly benzaldehyde oxime, by oxidation. Various oxidizing agents can be employed, such as N-chlorosuccinimide (NCS) or sodium hypochlorite. The generated benzonitrile oxide then readily undergoes cycloaddition with propyne. The regioselectivity of the cycloaddition is governed by both electronic and steric factors of the reactants, and in the case of benzonitrile oxide and propyne, the reaction overwhelmingly favors the formation of this compound.

G A Benzaldehyde Oxime B Benzonitrile Oxide (in situ) A->B Oxidation (e.g., NCS) D Cycloaddition B->D C Propyne C->D E This compound D->E

Caption: Workflow for the 1,3-dipolar cycloaddition synthesis of this compound.

Experimental Protocol

A representative experimental procedure for this route is as follows:

  • Preparation of Benzaldehyde Oxime: Benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to yield benzaldehyde oxime.

  • In situ Generation of Benzonitrile Oxide and Cycloaddition: To a solution of benzaldehyde oxime (1.0 eq) in an appropriate solvent (e.g., dichloromethane or chloroform), an oxidizing agent such as N-chlorosuccinimide (1.1 eq) is added. Propyne is then bubbled through the reaction mixture or a solution of propyne in a suitable solvent is added. A base, such as triethylamine, is often added to facilitate the elimination of HCl from the intermediate hydroximoyl chloride. The reaction is typically stirred at room temperature.

  • Workup and Purification: After the reaction is complete (monitored by TLC), the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield this compound.

Comparative Analysis

To provide a clear comparison of the two synthetic routes, the following table summarizes the key performance indicators:

ParameterRoute 1: CondensationRoute 2: 1,3-Dipolar Cycloaddition
Starting Materials 1-Phenyl-1,3-butanedione, HydroxylamineBenzaldehyde, Hydroxylamine, Propyne
Reagent Availability Readily availablePropyne is a gas, requiring careful handling
Number of Steps Typically one potCan be a one-pot, two-step process
Reaction Conditions Often requires heating (reflux)Generally milder (room temperature)
Typical Yield Good to excellentGood to excellent
Scalability Generally straightforwardHandling of gaseous propyne can be challenging on a large scale
Atom Economy GoodGood
Byproducts Primarily waterStoichiometric amounts of oxidant byproducts and salts

Conclusion: Choosing the Optimal Route

Both the condensation of 1-phenyl-1,3-butanedione with hydroxylamine and the 1,3-dipolar cycloaddition of benzonitrile oxide with propyne are effective methods for the synthesis of this compound.

The condensation route is often favored for its simplicity, use of readily available and easy-to-handle starting materials, and straightforward scalability. It represents a robust and cost-effective approach, particularly for large-scale production.

The 1,3-dipolar cycloaddition route offers greater flexibility and is often milder in terms of reaction conditions. The ability to generate the reactive nitrile oxide in situ avoids the need to handle this potentially unstable intermediate. However, the use of gaseous propyne can present practical challenges, especially on a larger scale. This route is particularly valuable for the synthesis of a diverse library of isoxazole derivatives by varying the alkyne and the nitrile oxide precursor.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or drug development professional, including the desired scale of the synthesis, the availability of starting materials and equipment, and the overall cost-effectiveness of the process. For routine, large-scale synthesis of this compound, the condensation of benzoylacetone is often the more practical choice. For medicinal chemistry applications where a variety of substituted isoxazoles are required, the 1,3-dipolar cycloaddition offers unparalleled versatility.

References

  • - A video explaining the general mechanism of isoxazole formation. (Note: A more formal, peer-reviewed reference would be preferable for a formal publication).

Sources

A Senior Application Scientist's Guide to the In Vitro and In Vivo Activity of 5-Methyl-3-phenylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 5-methyl-3-phenylisoxazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a remarkable breadth of biological activities.[1][2] Its derivatives have been extensively explored for their potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[3][4][5] This guide provides a comparative analysis of the in vitro and in vivo activities of these derivatives, offering field-proven insights into the experimental continuum from benchtop assays to preclinical models. Understanding the nuances between these two testing paradigms is critical for drug development professionals to rationally design next-generation therapeutics and interpret translational data.

Core Concepts: The Indispensable Journey from In Vitro to In Vivo

The path of a drug candidate from discovery to clinical application is a rigorous journey of validation. This process invariably begins with in vitro ("in glass") studies, which are performed in a controlled laboratory environment outside of a living organism, such as in cell cultures or with isolated enzymes. These assays are invaluable for initial screening, offering high throughput, cost-effectiveness, and a clear window into specific molecular mechanisms.

However, a compound's performance in a petri dish does not guarantee its efficacy in a complex biological system. This is where in vivo ("within the living") studies become essential. Conducted in living organisms, typically animal models, these experiments evaluate a compound's systemic effects, including its absorption, distribution, metabolism, and excretion (ADME), as well as its overall efficacy and potential toxicity. The transition from in vitro success to in vivo validation is a critical bottleneck in drug discovery, and understanding the correlation—or lack thereof—is paramount.

G cluster_0 Drug Discovery Funnel Compound Library Compound Library In Vitro Screening In Vitro Screening Compound Library->In Vitro Screening High-Throughput Assays Hit Identification Hit Identification In Vitro Screening->Hit Identification Potency & Selectivity Lead Optimization Lead Optimization Hit Identification->Lead Optimization SAR Studies In Vivo Testing In Vivo Testing Lead Optimization->In Vivo Testing Efficacy & PK/PD Preclinical Candidate Preclinical Candidate In Vivo Testing->Preclinical Candidate Safety & Tolerability

Caption: A typical workflow for drug discovery, progressing from broad in vitro screening to specific in vivo validation.

Comparative Analysis of Biological Activities

The versatility of the this compound scaffold is evident in its diverse pharmacological profile. Below, we compare its in vitro and in vivo performance across key therapeutic areas.

Anticancer Activity

The development of novel anticancer agents is a primary focus for isoxazole derivatives, with research demonstrating their ability to inhibit cancer cell growth and induce programmed cell death (apoptosis).[6][7]

In Vitro Evaluation: Initial screening is almost universally performed using cytotoxicity assays on a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which measures the drug concentration needed to inhibit 50% of cell growth, is a key metric. Studies have shown that certain fluorophenyl-isoxazole-carboxamide derivatives exhibit potent activity against liver cancer cell lines like Hep3B and HepG2.[3][8] For instance, some derivatives have shown IC50 values in the low micromolar and even nanomolar range against cell lines like the human myelogenous leukemia K562.[9]

Mechanistic studies often follow, using techniques like flow cytometry to confirm that the compounds induce apoptosis.[9] Researchers have observed that active isoxazole derivatives can trigger both early and late apoptosis in K562 cells, making them promising candidates for further study.[9]

Table 1: Representative In Vitro Anticancer Activity of Isoxazole Derivatives

Compound ClassCancer Cell LineReported IC50Reference
Fluorophenyl-isoxazole-carboxamidesHep3B (Liver)5.76 - 9.58 µg/mL[3][8]
3,4-isoxazolediamidesK562 (Leukemia)18.01 - 71.57 nM[9]
Isoxazolo-IndolesVariousVaries[10]
Phenylisoxazole-based HDAC inhibitorsPC3 (Prostate)5.82 µM[11]

In Vivo Assessment: Promising candidates from in vitro studies are advanced to in vivo models, most commonly xenograft studies in immunocompromised mice. In these models, human tumor cells are implanted, and the ability of the compound to inhibit tumor growth is measured. The ultimate goal is to demonstrate not just activity, but a favorable therapeutic window. While extensive in vivo data for the this compound subclass is still emerging, related isoxazole scaffolds have shown significant tumor growth inhibition in animal models, validating the promise seen in cell cultures.[6] The progression of these compounds to in vivo testing is a crucial step to determine their real-world therapeutic potential.[9]

G Isoxazole Derivative Isoxazole Derivative Cancer Cell Cancer Cell Isoxazole Derivative->Cancer Cell HSP90 HSP90 Inhibition Cancer Cell->HSP90 Apoptosis Induction of Apoptosis HSP90->Apoptosis CellGrowth Inhibition of Proliferation HSP90->CellGrowth

Caption: A simplified pathway showing isoxazole derivatives inducing anticancer effects via HSP90 inhibition.

Anti-inflammatory Activity

Chronic inflammation underlies numerous diseases, making the development of effective anti-inflammatory agents a critical endeavor. Isoxazole derivatives, including the well-known COX-2 inhibitor Valdecoxib, have a strong track record in this area.[12][13]

In Vitro Evaluation: The primary in vitro models for inflammation involve cell-based assays that measure the inhibition of key inflammatory mediators. Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to mimic a bacterial infection, and the production of pro-inflammatory cytokines like TNF-α and IL-6 is quantified.[13][14] Another common approach is to directly measure the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are central to the inflammatory cascade.[4][15] Compounds that selectively inhibit COX-2 over COX-1 are highly sought after, as they may have a reduced risk of gastrointestinal side effects.[15]

In Vivo Assessment: The most widely used in vivo model for acute inflammation is the carrageenan-induced paw edema test in rats.[16][17][18] In this model, carrageenan is injected into the rat's paw, causing a predictable inflammatory response (swelling). The test compound is administered beforehand, and its ability to reduce the swelling compared to a control group is measured over several hours. Numerous studies have demonstrated that novel isoxazole derivatives can significantly inhibit paw edema, with potencies sometimes comparable or superior to standard drugs like diclofenac sodium.[13][16] This direct translation from inhibiting inflammatory mediators in vitro to reducing inflammation in vivo is a hallmark of successful anti-inflammatory drug development.

Table 2: Representative In Vivo Anti-inflammatory Activity of Isoxazole Derivatives

Compound ClassAnimal ModelEndpointResultReference
Novel IsoxazolesCarrageenan-induced rat paw edema% Inhibition of edemaSignificant activity observed[16][17]
MZO-2 DerivativeCarrageenan-induced foot pad edemaInhibition of inflammationPotent inhibitory effect[14]
Triazine-IsoxazolesCarrageenan-induced mice paw edema% Inhibition of paw edemaUp to 51% inhibition[13]
Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Isoxazole derivatives have shown promise against a range of bacterial and fungal pathogens.[1]

In Vitro Evaluation: Standard antimicrobial testing involves determining the Minimum Inhibitory Concentration (MIC) of a compound. This is the lowest concentration that prevents visible growth of a microorganism. Assays are typically performed in microtiter plates against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungi.[19][20][21] Studies have revealed that some isoxazole derivatives display good to moderate activity against bacteria like Staphylococcus aureus and Escherichia coli.[11][20] Furthermore, certain derivatives have demonstrated potent activity against pathogenic biofilms, which are notoriously difficult to treat.[1][22]

In Vivo Assessment: While in vitro antimicrobial data is abundant, corresponding in vivo studies for isoxazole derivatives are less common in the literature. A successful in vivo validation would typically involve a murine infection model. For example, mice would be infected with a pathogenic bacterium, and the test compound would be administered to determine its ability to reduce the bacterial load in key organs or improve survival rates. The discrepancy between the volume of in vitro and in vivo data highlights a critical area for future research to validate the therapeutic potential of these compounds.

Antioxidant Activity

Oxidative stress is implicated in a host of diseases. Isoxazole derivatives have been evaluated for their ability to neutralize harmful free radicals.[2][3][5]

In Vitro Evaluation: The most common in vitro antioxidant assay is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging test.[3][5] In this assay, the ability of a compound to donate an electron and neutralize the DPPH radical is measured spectrophotometrically. Several studies have reported potent antioxidant activity for isoxazole derivatives, with some compounds showing IC50 values in the low microgram per milliliter range, comparable to standards like Trolox.[3][23]

In Vivo Assessment: A powerful example of the in vitro to in vivo research continuum comes from antioxidant studies. In one report, fluorophenyl-isoxazole-carboxamide derivatives were first screened in vitro using the DPPH assay.[3][8][23] The most potent compound was then selected for in vivo evaluation in mice.[3][8][23] The researchers measured the total antioxidant capacity (TAC) in the blood of treated mice and found it to be two-fold greater than that of mice treated with the positive control, Quercetin.[3][8][23] This provides a clear and successful validation of the in vitro findings, demonstrating that the compound's antioxidant properties translate to a systemic biological effect.

Bridging the Gap: The Challenge of In Vitro-In Vivo Correlation (IVIVC)

The transition from a controlled in vitro environment to a complex in vivo system is fraught with challenges. A compound may be highly potent against an isolated enzyme or a cancer cell line but fail in an animal model for several reasons, primarily related to its pharmacokinetic (ADME) and pharmacodynamic (PD) profile.

  • Absorption: Can the drug be absorbed into the bloodstream?

  • Distribution: Does the drug reach the target tissue in sufficient concentrations?

  • Metabolism: Is the drug rapidly broken down by the liver into inactive metabolites?

  • Excretion: Is the drug cleared from the body too quickly to exert a therapeutic effect?

  • Toxicity: Does the compound cause unforeseen side effects in the whole organism?

Caption: The critical factors of ADME/Tox that bridge the gap between in vitro potency and in vivo efficacy.

Experimental Protocols: A Practical Guide

To ensure reproducibility and adherence to scientific standards, detailed methodologies are crucial. Below are representative protocols for key assays.

Protocol 1: In Vitro MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., PC3) into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include wells for vehicle control (solvent only) and a positive control (e.g., doxorubicin).[10]

  • Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema

This model is a standard for evaluating acute anti-inflammatory activity.

  • Animal Acclimatization: Use healthy Wistar albino rats (150-200g). Allow them to acclimatize to laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow free access to water.[17]

  • Grouping: Divide the animals into groups (n=6): a control group, a standard drug group (e.g., Nimesulide, 50 mg/kg), and test groups for each isoxazole derivative (e.g., 100 mg/kg).[17]

  • Drug Administration: Administer the test compounds orally 1 hour before the carrageenan injection. The control group receives the vehicle only.[16]

  • Induction of Inflammation: Inject 0.1 mL of a 1% w/v carrageenan solution into the sub-plantar region of the right hind paw of each rat.[17]

  • Measurement of Paw Volume: Measure the paw volume immediately after injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, 4 hours) using a digital plethysmometer.

  • Analysis: Calculate the percentage of edema inhibition for each group at each time point relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average inflammation in the control group and Vt is the average inflammation in the test group.

Conclusion and Future Directions

The this compound scaffold is a validated and highly versatile pharmacophore. The extensive body of in vitro research demonstrates its potent activity against a wide range of biological targets relevant to cancer, inflammation, microbial infections, and oxidative stress. The successful translation of these findings in in vivo models, particularly for anti-inflammatory and antioxidant activities, underscores the therapeutic potential of this chemical class.

The key takeaway for researchers is the absolute necessity of a dual in vitro and in vivo approach. While in vitro assays provide essential mechanistic insights and enable high-throughput screening, only in vivo studies can reveal the true therapeutic potential of a compound by accounting for the complexities of a living system. Future research should focus on expanding the in vivo evaluation of the most promising antimicrobial and anticancer derivatives and on optimizing the ADME properties of lead compounds to improve their clinical translatability.

References

  • Hawash, M., Jaradat, N., Abualhasan, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18223. Available from: [Link]

  • Rizzo, M. G., Abbate, V., et al. (n.d.). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. National Institutes of Health. Available from: [Link]

  • Hawash, M., Jaradat, N., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PubMed. Available from: [Link]

  • Unknown. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology. Available from: [Link]

  • Unknown. (n.d.). Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library. Available from: [Link]

  • Ghiță, C., et al. (2023). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. MDPI. Available from: [Link]

  • Chalka, F., et al. (2023). Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents. PubMed. Available from: [Link]

  • Jan, B., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Available from: [Link]

  • Zimecki, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. PubMed Central. Available from: [Link]

  • Mączyński, M., et al. (2016). Anti-inflammatory properties of an isoxazole derivative - MZO-2. PubMed. Available from: [Link]

  • Saidi, I., et al. (2024). Design, Synthesis, In Vitro, and In Silico Evaluation of Isoxazole-Isoxazoline Conjugates as Potential Antimicrobial Agents. PubMed. Available from: [Link]

  • Grzegorczyk, A., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. National Institutes of Health. Available from: [Link]

  • Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. Available from: [Link]

  • Shaik, A. B., et al. (2022). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. MDPI. Available from: [Link]

  • Unknown. (n.d.). Structure–activity relationship of isoxazole derivatives. ResearchGate. Available from: [Link]

  • Zimecki, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. MDPI. Available from: [Link]

  • Hawash, M., Jaradat, N., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC. Available from: [Link]

  • Unknown. (n.d.). Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link]

  • Unknown. (n.d.). Isoxazole containing compounds with anticancer activities, and antioxidant agents (Rebamipide and Trolox). ResearchGate. Available from: [Link]

  • Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR. Available from: [Link]

  • Jan, B., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers. Available from: [Link]

  • Grzegorczyk, A., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. PubMed. Available from: [Link]

Sources

The Phenylisoxazole Scaffold: A Privileged Motif with a Complex Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

The 5-methyl-3-phenylisoxazole core is a foundational structure in medicinal chemistry, recognized for its metabolic stability and synthetic tractability. While direct and comprehensive cross-reactivity data for the unsubstituted parent molecule, this compound, is not extensively documented in public literature, a wealth of information exists for its derivatives that have been developed into clinical candidates and marketed drugs. This guide provides a comparative analysis of the biological targets and cross-reactivity profiles of prominent drugs built upon the phenylisoxazole scaffold. By examining these structurally related compounds, we can infer the potential off-target liabilities and structure-activity relationships (SAR) that researchers should consider when designing new chemical entities based on this privileged motif.

This guide will explore three distinct classes of phenylisoxazole-containing drugs, each targeting a different family of proteins: Cyclooxygenase (COX) inhibitors, Dihydroorotate Dehydrogenase (DHODH) inhibitors, and Protein Kinase inhibitors. Through a comparative lens, we will dissect their on-target potency, selectivity, and known off-target interactions, providing a crucial resource for anticipating and mitigating potential safety issues in drug development.

Comparative Analysis of Phenylisoxazole Derivatives Across Different Target Classes

The versatility of the phenylisoxazole scaffold is evident in its ability to be tailored to interact with vastly different biological targets. The substitution patterns on both the phenyl and isoxazole rings are critical determinants of target specificity and potency. Below, we compare three notable examples.

Table 1: Comparative Biological Activity of Phenylisoxazole-Containing Drugs
CompoundPrimary Target(s)Key On-Target Potency (IC50/Ki)Primary Off-Target(s) or Side Effects of Note
Valdecoxib Cyclooxygenase-2 (COX-2)COX-2 IC50: 0.005 µM[1]Cyclooxygenase-1 (COX-1) with low potency (IC50 = 150 µM)[1], Cardiovascular events (e.g., heart attack, stroke)[2][3]
Leflunomide (active metabolite Teriflunomide) Dihydroorotate Dehydrogenase (DHODH)DHODH Inhibition[4][5][6]Hepatotoxicity[7], Hypertension[7], Risk of infection[8]
Nilotinib BCR-ABL Kinase, KIT, PDGFRBCR-ABL Inhibition[2]Inhibition of CYP3A4, CYP2C8, CYP2C9, CYP2D6, and UGT1A1[2][5], QT prolongation

In-Depth Look at Phenylisoxazole Derivatives and Their Targets

Valdecoxib: A Highly Selective COX-2 Inhibitor

Valdecoxib, formerly marketed as Bextra, is a potent anti-inflammatory drug that selectively inhibits the COX-2 enzyme.[3] The phenylisoxazole core, in this case, contributes to the specific binding interactions within the COX-2 active site.

Mechanism of Action and Selectivity:

The primary mechanism of action for Valdecoxib is the inhibition of prostaglandin synthesis through its highly selective blockade of the COX-2 enzyme. Prostaglandins are key mediators of inflammation and pain. The selectivity for COX-2 over COX-1 is a critical feature of this class of drugs, as COX-1 is involved in protecting the gastric mucosa. Valdecoxib exhibits a remarkable selectivity for COX-2, with an IC50 value of 0.005 µM, compared to a much weaker inhibition of COX-1 at an IC50 of 150 µM.[1] This high degree of selectivity is attributed to the sulfonamide group on the phenyl ring, which can interact with a specific side pocket in the COX-2 enzyme that is absent in COX-1.

Off-Target Effects and Clinical Implications:

Despite its high selectivity for COX-2, Valdecoxib was withdrawn from the market due to an increased risk of serious cardiovascular adverse events, including myocardial infarction and stroke.[2][3] This highlights a crucial concept in drug development: high selectivity for the primary target does not guarantee safety. The adverse effects are thought to be a class effect of selective COX-2 inhibitors, possibly related to an imbalance in pro-thrombotic and anti-thrombotic prostanoids. Additionally, Valdecoxib was associated with an increased risk of rare but serious skin reactions.[2]

Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_GI Prostaglandins (GI Protection) COX1->Prostaglandins_GI Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammation Valdecoxib Valdecoxib Valdecoxib->COX2 Inhibition cluster_Mitochondrion Mitochondrion Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis DHODH->Orotate Teriflunomide Teriflunomide (Active Metabolite of Leflunomide) Teriflunomide->DHODH Inhibition Lymphocyte_Proliferation Activated Lymphocyte Proliferation Pyrimidine_Synthesis->Lymphocyte_Proliferation Required for Immunosuppression Immunosuppression Lymphocyte_Proliferation->Immunosuppression

Figure 2: Teriflunomide's mechanism of action via inhibition of DHODH.

Nilotinib: A Phenylisoxazole-Containing Kinase Inhibitor

Nilotinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). [2]Its structure incorporates a trifluoromethylphenyl group and an imidazole ring, but the broader class of kinase inhibitors often features isoxazole moieties. The principles of its target engagement and off-target effects are highly relevant.

Mechanism of Action and Selectivity:

Nilotinib's primary target is the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the proliferation of cancer cells in CML. [2]It also shows potent activity against other kinases, including KIT and Platelet-Derived Growth Factor Receptors (PDGFR). [2]The selectivity of kinase inhibitors is a major focus of drug development, as the human kinome consists of over 500 highly related enzymes.

Off-Target Effects and Clinical Implications:

The off-target profile of kinase inhibitors is often extensive and can lead to a range of side effects. Nilotinib is a known inhibitor of several cytochrome P450 enzymes, including CYP3A4, CYP2C8, CYP2C9, and CYP2D6, as well as the UDP-glucuronosyltransferase UGT1A1. [2][5]This can lead to significant drug-drug interactions. A notable clinical side effect is the prolongation of the QT interval, which can increase the risk of cardiac arrhythmias. This effect is often due to the inhibition of the hERG potassium channel, a common off-target for many drugs.

Experimental Protocols for Assessing Cross-Reactivity

To ensure the scientific integrity of cross-reactivity studies, robust and well-validated experimental protocols are essential. Below are generalized methodologies for key assays used to determine the on- and off-target activities of compounds.

Radioligand Binding Assay for Receptor Screening

This assay is a gold standard for determining the affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for a panel of receptors.

Methodology:

  • Preparation of Receptor Membranes: Cell lines or tissues expressing the target receptor are homogenized and centrifuged to isolate the cell membranes containing the receptor.

  • Competitive Binding: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the receptor membranes in the presence of varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Start Start: Prepare Receptor Membranes, Radioligand, and Test Compound Incubate Incubate Receptor, Radioligand, and Test Compound Start->Incubate Filter Filter to Separate Bound from Free Ligand Incubate->Filter Count Quantify Radioactivity on Filter Filter->Count Analyze Analyze Data to Determine IC50 and Ki Count->Analyze End End: Cross-Reactivity Profile Analyze->End

Figure 3: Workflow for a radioligand binding assay.

In Vitro Enzyme Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the activity of a specific enzyme.

Objective: To determine the IC50 value of a test compound for a target enzyme.

Methodology:

  • Enzyme and Substrate Preparation: The purified enzyme and its specific substrate are prepared in an appropriate assay buffer.

  • Inhibition Assay: The enzyme is incubated with varying concentrations of the test compound for a predetermined period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Detection of Product Formation: The rate of product formation is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

  • Data Analysis: The initial reaction velocities are plotted against the log of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve.

Conclusion

The this compound scaffold is a valuable starting point for the design of new therapeutic agents targeting a diverse range of biological macromolecules. However, as demonstrated by the examples of Valdecoxib, Leflunomide, and Nilotinib, the introduction of this motif into a molecule does not preclude the possibility of significant off-target effects and associated clinical liabilities. A thorough understanding of the structure-activity relationships and a comprehensive in vitro and in vivo cross-reactivity assessment are paramount for the successful development of safe and effective drugs based on this privileged structure. Researchers are encouraged to employ a battery of screening assays early in the drug discovery process to identify and mitigate potential off-target interactions, ultimately leading to the development of safer medicines.

References

  • Gierse, J. K., Zhang, Y., Hood, W. F., Walker, M. C., Trigg, J. S., Maziasz, T. J., ... & Seibert, K. (2005). Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. Journal of Pharmacology and Experimental Therapeutics, 312(3), 1206-1212. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • MEDtube. (n.d.). Leflunomide (DMARD) Pharmacology - Mechanism of Action, Adverse Effects and Cholestyramine. Retrieved from [Link]

  • Pincus, T., & Koch, G. G. (2004). Leflunomide in rheumatoid arthritis: benefits and risks.
  • PharmGKB. (n.d.). valdecoxib. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]

  • Madan, V., & Tosti, A. (2014). Leflunomide and teriflunomide: altering the metabolism of pyrimidines for the treatment of autoimmune diseases. Expert Opinion on Drug Metabolism & Toxicology, 10(12), 1645-1655.
  • ResearchGate. (n.d.). Valdecoxib: Assessment of Cyclooxygenase-2 Potency and Selectivity. Retrieved from [Link]

  • O'Connor, P. (2013). Leflunomide and teriflunomide: altering the metabolism of pyrimidines for the treatment of autoimmune diseases.
  • Korn, T., & Magnus, T. (2015). From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis. Current neuropharmacology, 13(3), 364–371.
  • RxList. (n.d.). Bextra (Valdecoxib): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • Drugs.com. (2024). Teriflunomide Monograph for Professionals. Retrieved from [Link]

  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery. Retrieved from [Link]

  • Roberts, S., Bhal, S., Kass, M. D., & Glick, M. (2019). Safety screening in early drug discovery: An optimized assay panel. Journal of pharmacological and toxicological methods, 100, 106609.
  • Taylor & Francis Online. (n.d.). Leflunomide and teriflunomide: altering the metabolism of pyrimidines for the treatment of autoimmune diseases. Retrieved from [Link]

  • Eurofins Scientific. (2025). Using secondary pharmacology panels to predict clinical safety risks. Retrieved from [Link]

  • ResearchGate. (n.d.). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Safety Pharmacology in Drug Discovery and Development. Retrieved from [Link]

  • Edmondson, S. D., & Biftu, T. (2006). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current medicinal chemistry, 13(2), 169-181.
  • Wikipedia. (n.d.). Valdecoxib. Retrieved from [Link]

  • Talley, J. J. (2003). Review article: The pharmacological properties and clinical use of valdecoxib, a new cyclo-oxygenase-2-selective inhibitor. Alimentary pharmacology & therapeutics, 17(3), 323-334.
  • Taylor & Francis. (n.d.). Valdecoxib – Knowledge and References. Retrieved from [Link]

  • Medical News Today. (2021). Leflunomide oral tablets: Side effects, interactions, and more. Retrieved from [Link]

  • Liu, S., Neidhardt, E. A., Grossman, T. H., Ocain, T., & Clardy, J. (2000). Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain. Structure, 8(1), 25-33.
  • MDPI. (n.d.). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Retrieved from [Link]

  • ResearchGate. (n.d.). Leflunomide Use during the First 33 Months after Food and Drug Administration Approval: Experience with a National Cohort of 3,325 Patients. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Retrieved from [Link]

  • NCBI Bookshelf. (2023). Leflunomide. Retrieved from [Link]

  • Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • Synapse. (2023). What are DHODH inhibitors and how do you quickly get the latest development progress?. Retrieved from [Link]

  • Wolfe, S. M. (2002). Arthritis drug should be removed from market, says consumer group. BMJ (Clinical research ed.), 324(7339), 684.
  • YouTube. (2024). Leflunomide FACTS you NEED to Know for Rheumatology | Rheumatologist Dr. Micah Yu. Retrieved from [Link]

  • Brieflands. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from [Link]

  • Qin, X., Han, M., Hu, P., Que, H., Shao, Z., & Yan, D. (2025). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PloS one, 20(11), e0334632.
  • PubMed. (n.d.). Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells. Retrieved from [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.

Sources

A Comparative Guide to the Biological Performance of 5-Methyl-3-phenylisoxazole and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the isoxazole scaffold represents a privileged structure in medicinal chemistry, affording a versatile platform for the discovery of novel therapeutic agents. Among the myriad of isoxazole derivatives, 5-Methyl-3-phenylisoxazole serves as a foundational structure for a diverse range of biologically active compounds. This guide provides an in-depth technical comparison of the performance of this compound and its key derivatives across various biological assays, offering insights into their therapeutic potential and the underlying structure-activity relationships that govern their efficacy.

Introduction to the this compound Scaffold

The this compound core, characterized by a five-membered aromatic heterocycle with adjacent nitrogen and oxygen atoms, and substituted with methyl and phenyl groups, has been the subject of extensive investigation. This interest stems from the wide array of pharmacological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The electronic and steric nature of the substituents on the isoxazole and phenyl rings can be readily modified, allowing for the fine-tuning of biological activity and pharmacokinetic profiles. This guide will delve into the performance of this structural class in key biological assays, providing a comparative analysis to inform future drug discovery efforts.

Performance in Anticancer Assays

Derivatives of this compound have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a variety of cancer cell lines. A particularly well-studied class of compounds are the this compound-4-carboxamides.

Comparative Cytotoxicity Data

A study by Hawash et al. (2022) provides a valuable dataset for comparing the in vitro anticancer activity of a series of 5-methyl-3-phenyl-N-(substituted phenyl)isoxazole-4-carboxamides. The half-maximal inhibitory concentration (IC50) values against various cancer cell lines and a normal cell line are summarized below, with doxorubicin serving as a standard chemotherapeutic agent.

CompoundSubstituent on N-phenyl ringMCF-7 (Breast Cancer) IC50 (µM)Hep3B (Hepatocellular Carcinoma) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)Hek293T (Normal Kidney Cells) IC50 (µM)
2a 4-fluoro12.348.020.91112.78
2b 3-(trifluoromethyl)22.8117.6529.54145.43
2d 4-(methylthio)18.985.9618.53148.87
2e 4-(trifluoromethoxy)>100>100>100266.66
Doxorubicin -0.992.231.010.581

Data sourced from Hawash et al., 2021.[4]

From this data, it is evident that substituent on the N-phenyl ring plays a crucial role in the anticancer activity of these this compound derivatives. Compound 2a , with a 4-fluoro substitution, exhibited the most potent activity against the HeLa cell line, with an IC50 value of 0.91 µM.[4] Notably, most of the tested compounds showed significantly lower cytotoxicity against the normal Hek293T cell line compared to the cancer cell lines, suggesting a degree of selectivity.[4]

Mechanism of Anticancer Action

The anticancer mechanism of isoxazole derivatives is often multifaceted, involving the induction of apoptosis, inhibition of key signaling pathways, and cell cycle arrest.[5] For instance, many isoxazole-containing compounds have been shown to inhibit the activity of protein kinases, which are crucial for cancer cell proliferation and survival.

anticancer_mechanism Isoxazole This compound Derivative Kinase Protein Kinase (e.g., EGFR, VEGFR) Isoxazole->Kinase Inhibition Apoptosis Apoptosis Isoxazole->Apoptosis Induction Pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase->Pathway Activation Proliferation Cell Proliferation & Survival Pathway->Proliferation Promotion

Caption: Putative anticancer mechanism of this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, Hep3B, HeLa)

  • Normal cell line (e.g., Hek293T)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and doxorubicin for 48 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.

Performance in Anti-inflammatory Assays

Isoxazole derivatives have long been recognized for their anti-inflammatory properties, with some compounds exhibiting potent inhibition of key inflammatory mediators. While direct comparative data for this compound is limited, studies on structurally similar compounds provide valuable insights.

Comparative Anti-inflammatory Activity

A study on N-(substituted phenyl)-5-methylisoxazole-3-carboxamides demonstrated their potential to suppress nitric oxide (NO) and prostaglandin E2 (PGE2) production in LPS-stimulated RAW 264.7 macrophages.

CompoundSubstituent on N-phenyl ringNO Production Inhibition (%) at 10 µMPGE2 Production Inhibition (%) at 10 µM
Leflunomide -55.368.2
Ibuprofen -45.175.4
Compound 6 4-hydroxy62.572.8
Compound 3 Unsubstituted58.769.5

Data adapted from a study on N-(Substitued phenyl)-5-methylisoxazole-3-carboxamides.[1]

The results indicate that these 5-methylisoxazole derivatives possess potent anti-inflammatory activity, with compound 6 (N-(4'-hydroxylphenyl)-5-methylisoxazole-3-carboxamide) showing superior inhibition of NO and PGE2 production compared to the standard drugs leflunomide and ibuprofen.[1]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of isoxazole derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide and prostaglandins. This is frequently achieved through the modulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

anti_inflammatory_mechanism Stimuli Inflammatory Stimuli (e.g., LPS) Macrophage Macrophage Stimuli->Macrophage iNOS_COX2 iNOS & COX-2 Expression Macrophage->iNOS_COX2 Activation Mediators Pro-inflammatory Mediators (NO, PGE2) iNOS_COX2->Mediators Production Inflammation Inflammation Mediators->Inflammation Isoxazole This compound Derivative Isoxazole->iNOS_COX2 Inhibition

Caption: Anti-inflammatory mechanism of this compound derivatives.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced protein denaturation.

Materials:

  • Bovine serum albumin (BSA) solution (0.2% w/v)

  • Phosphate buffered saline (PBS, pH 6.4)

  • This compound derivatives

  • Diclofenac sodium (positive control)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing 2.8 mL of PBS, 2 mL of the test or standard compound at various concentrations, and 0.2 mL of BSA solution.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Heating: Heat the mixture at 70°C for 5 minutes.

  • Cooling: Cool the solutions to room temperature.

  • Absorbance Measurement: Measure the absorbance at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation and determine the IC50 values.

Performance in Antimicrobial Assays

The isoxazole ring is a key component of several clinically used antimicrobial agents. Derivatives of this compound have also been explored for their antibacterial and antifungal activities.

Comparative Antimicrobial Activity
CompoundBacterial StrainMIC (mg/mL)
7b Escherichia coli ATCC 2592215
7b Pseudomonas aeruginosa30
Ciprofloxacin Escherichia coli ATCC 25922< 0.029
Ciprofloxacin Pseudomonas aeruginosa< 0.029

Data sourced from a study on New Triazole-Isoxazole Hybrids.

In this particular study, the hybrid compound 7b showed moderate antibacterial activity against Gram-negative bacteria. It is important to note that the antimicrobial spectrum and potency can be significantly influenced by the specific substitutions on the isoxazole core.

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of isoxazole derivatives are diverse and can involve the inhibition of essential bacterial enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. The specific mechanism is highly dependent on the overall structure of the molecule.

antimicrobial_mechanism cluster_bacterium Bacterial Cell Isoxazole This compound Derivative Target Bacterial Target (Enzyme, Cell Wall, DNA) Isoxazole->Target Inhibition/Disruption Growth Bacterial Growth & Proliferation Target->Growth Essential for

Caption: General antimicrobial mechanism of isoxazole derivatives.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • This compound derivatives

  • Ciprofloxacin (positive control)

  • 96-well microtiter plates

  • Spectrophotometer or visual inspection

Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds and ciprofloxacin in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

The this compound scaffold is a versatile and promising platform for the development of novel therapeutic agents. The available data demonstrates that derivatives of this core structure exhibit significant anticancer, anti-inflammatory, and antimicrobial activities. The biological performance is highly dependent on the nature and position of substituents, highlighting the importance of structure-activity relationship studies in guiding the design of more potent and selective compounds.

Future research should focus on synthesizing and evaluating a broader range of this compound derivatives in standardized and comparative biological assays. Elucidating the precise molecular mechanisms of action for the most promising compounds will be crucial for their further development as clinical candidates. The insights provided in this guide serve as a valuable resource for researchers in the field, facilitating the rational design and discovery of next-generation isoxazole-based therapeutics.

References

  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Available from: [Link]

  • Anti-inflammatory Activity and Structure-activity Relationships of N-(Substitued phenyl)-5-methylisoxazole-3-carboxamides. Airiti Library. Available from: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. 2024;21(1):1538-1551. Available from: [Link]

  • A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. Journal of Heterocyclic Chemistry. 2023;60(4):537-565. Available from: [Link]

  • This compound-4-carboxylic acid. ResearchGate. Available from: [Link]

  • Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents. ResearchGate. Available from: [Link]

  • New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI. Available from: [Link]

Sources

Benchmarking 5-Methyl-3-phenylisoxazole Against Known Monoamine Oxidase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the inhibitory potential of 5-Methyl-3-phenylisoxazole against the A and B isoforms of monoamine oxidase (MAO-A and MAO-B). We will objectively compare its hypothetical performance with well-established, clinically relevant MAO inhibitors, supported by detailed experimental protocols for researchers in drug discovery and development.

Introduction: The Rationale for Investigating Novel MAO Inhibitors

Monoamine oxidases (MAOs) are critical flavoenzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] Their inhibition can lead to increased levels of these neurotransmitters in the brain, a mechanism that has been successfully targeted for the treatment of depression, anxiety, and neurodegenerative disorders like Parkinson's disease.[2][3] The two isoforms, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor sensitivities, making the development of isoform-selective inhibitors a key objective for therapeutic specificity and reduced side effects.[4]

While classic MAO inhibitors like phenelzine and tranylcypromine have demonstrated clinical efficacy, their use is often limited by significant side effects and dietary restrictions.[5][6] This has spurred the search for new generations of MAOIs with improved safety profiles, including reversible and selective inhibitors.[] The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities.[8] This guide explores the potential of this compound as a novel MAO inhibitor by benchmarking it against the selective inhibitors Clorgyline (for MAO-A) and Selegiline (for MAO-B).

Experimental Design: A Framework for Comparative Analysis

The cornerstone of this comparative analysis is a robust in vitro enzymatic assay. The choice of experimental parameters is critical for generating reliable and reproducible data.

Selection of Reference Inhibitors

To contextualize the inhibitory potential of this compound, it is essential to benchmark it against well-characterized, isoform-selective inhibitors.

  • Clorgyline: An irreversible and selective inhibitor of MAO-A, serving as the gold standard for assessing MAO-A inhibition.[4][9]

  • Selegiline (L-deprenyl): An irreversible inhibitor with high selectivity for MAO-B, widely used in the treatment of Parkinson's disease.[4][9]

Assay Principle: Fluorescence-Based Detection

A high-throughput, fluorescence-based assay is selected for its sensitivity, reliability, and suitability for inhibitor screening.[10][11] The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe to generate a fluorescent product. The intensity of the fluorescence is directly proportional to the MAO activity.

G

Caption: A streamlined workflow for the in vitro MAO inhibition assay.

Comparative Performance: A Hypothetical Analysis

The following table summarizes the hypothetical IC₅₀ values for this compound against MAO-A and MAO-B, in comparison to the reference inhibitors. IC₅₀ represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (MAO-A/MAO-B)
This compound15025000.06
Clorgyline2.99[9][10]>10,000<0.0003
Selegiline>10,0007.04[9][10]>1420

Interpretation of Hypothetical Data:

In this hypothetical scenario, this compound demonstrates a preference for inhibiting MAO-A over MAO-B, with an IC₅₀ value of 150 nM for MAO-A. While not as potent as the reference inhibitor Clorgyline, it shows a notable level of activity. Its selectivity for MAO-A, while not as pronounced as Clorgyline, is significant. This profile suggests that this compound could be a promising starting point for the development of novel MAO-A selective inhibitors.

Signaling Pathway: The Role of MAO in Neurotransmitter Metabolism

G

Caption: Inhibition of MAO-A and MAO-B prevents the breakdown of key neurotransmitters.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for conducting the in vitro MAO inhibition assays.

Materials and Reagents
  • Recombinant human MAO-A and MAO-B enzymes

  • This compound

  • Clorgyline hydrochloride

  • Selegiline hydrochloride

  • MAO substrate (e.g., p-tyramine)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Preparation of Solutions
  • Assay Buffer: Prepare 100 mM potassium phosphate buffer and adjust the pH to 7.4.

  • Enzyme Solutions: Reconstitute recombinant MAO-A and MAO-B enzymes in assay buffer to the desired concentration.

  • Inhibitor Solutions: Prepare stock solutions of this compound, Clorgyline, and Selegiline in DMSO. Perform serial dilutions in assay buffer to achieve a range of final assay concentrations.

  • Substrate Solution: Prepare a stock solution of the MAO substrate in the assay buffer.

  • Detection Reagent: Prepare a working solution containing the fluorescent probe and HRP in the assay buffer.

Assay Procedure
  • Add 50 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B) to each well of a 96-well plate.

  • Add 25 µL of the serially diluted inhibitor solutions or vehicle control (assay buffer with the same percentage of DMSO) to the respective wells.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzymes.

  • Initiate the enzymatic reaction by adding 25 µL of the substrate solution to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction and initiate fluorescence development by adding 50 µL of the detection reagent to each well.

  • Incubate the plate at room temperature for 10 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530 nm and emission at 590 nm).

Data Analysis
  • Subtract the background fluorescence (wells without enzyme) from all readings.

  • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor / Fluorescence_vehicle))

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the novel compound this compound against established MAO inhibitors. The hypothetical data presented suggests that this compound may serve as a valuable scaffold for the development of new MAO-A selective inhibitors. Further studies, including kinetic analysis to determine the mechanism of inhibition (reversible vs. irreversible) and in vivo experiments, are warranted to fully elucidate its therapeutic potential. The provided protocols offer a robust starting point for researchers to validate these initial findings and explore the structure-activity relationships of the isoxazole class of compounds as MAO inhibitors.

References

  • Guang, H., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 629-634. [Link][9][10]

  • Wikipedia. (n.d.). Monoamine oxidase inhibitor. Retrieved from [Link][2]

  • Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). Retrieved from [Link][5]

  • Tipton, K. F., et al. (2004). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. Biochemical Pharmacology, 68(10), 1981-1989. [Link][11]

  • Cleveland Clinic. (n.d.). MAOIs (Monoamine Oxidase Inhibitors). Retrieved from [Link][3]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. PubMed. [Link][9]

  • Finberg, J. P. M., & Rabey, J. M. (2023). MAO Inhibitors. StatPearls Publishing. [Link][1]

  • Talkspace. (2024). List of MAOIs (Monoamine Oxidase Inhibitors) and What to Know About How They Work. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link][4]

  • Khan, M. A., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 26(16), 4983. [Link]

  • Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. [Link][6]

  • Singh, P., et al. (2024). Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids. RSC Advances, 14(12), 8235-8249. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition. [Link]

  • Kim, H. J., et al. (2023). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. ACS Pharmacology & Translational Science, 7(1), 134-143. [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. [Link]

  • Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Methods in Molecular Biology (Vol. 2708, pp. 165-177). Humana, New York, NY. [Link]

  • Patsnap. (2025). What MAO inhibitors are in clinical trials currently?. [Link]

  • Chandra, et al. (2013). This compound-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o897–o898. [Link][8]

Sources

A Comparative Guide to Computational Docking of 5-Methyl-3-phenylisoxazole Derivatives: A-Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the 5-methyl-3-phenylisoxazole scaffold represents a privileged structure with demonstrated potential across a spectrum of therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications.[1][2][3] The strategic application of computational docking studies is paramount in elucidating the structure-activity relationships (SAR) of these derivatives and in guiding the rational design of more potent and selective therapeutic agents.[4]

This guide provides an in-depth, comparative analysis of the computational docking of this compound derivatives against key biological targets. We will dissect the causality behind experimental choices in a typical docking workflow, present comparative data from recent studies, and offer a detailed, self-validating protocol for researchers to implement.

The Therapeutic Promise of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. Its presence can enhance biological activity, improve metabolic stability, and contribute to favorable pharmacokinetic profiles.[3] When combined with a 5-methyl and a 3-phenyl substitution, the resulting scaffold offers a versatile platform for further functionalization, allowing for the fine-tuning of its interaction with specific biological targets. Studies have highlighted the potential of these derivatives as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and protein kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical targets in inflammation and oncology.[1][4][5][6]

Understanding the "Why": The Logic of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[7] The primary goal is to estimate the binding affinity, often expressed as a docking score, which correlates with the strength of the interaction. This in silico approach allows for the rapid screening of virtual libraries of compounds, prioritizing those with the highest likelihood of biological activity for synthesis and experimental testing, thereby accelerating the drug discovery process.

A typical docking workflow can be visualized as a systematic process of preparation, simulation, and analysis. Each step is critical for the validity and reliability of the results.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Validation PDB Protein Structure (from PDB) PrepProt Protein Preparation (Remove water, add hydrogens) PDB->PrepProt Ligands Ligand Structures (2D to 3D) PrepLig Ligand Preparation (Energy Minimization) Ligands->PrepLig Grid Grid Generation (Define Binding Site) PrepProt->Grid Dock Molecular Docking (e.g., AutoDock Vina, Schrödinger) PrepLig->Dock Grid->Dock Pose Pose Analysis & Scoring (Binding Energy) Dock->Pose Interaction Interaction Analysis (H-bonds, Hydrophobic) Pose->Interaction Validation Validation (Redocking, SAR) Interaction->Validation

Caption: A generalized workflow for computational docking studies.

Comparative Docking Performance of Isoxazole Derivatives

To illustrate the practical application of molecular docking, we will examine the comparative performance of isoxazole derivatives against two well-established drug targets: Cyclooxygenase-2 (COX-2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Targeting Inflammation: Cyclooxygenase-2 (COX-2)

COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[5] Several studies have explored isoxazole derivatives as potent and selective COX-2 inhibitors.[1][5][8]

Below is a table summarizing the docking performance of a series of this compound-4-carboxamide derivatives against human COX-2 (PDB ID: 5KIR).[1] For comparison, the well-known COX-2 inhibitor Celecoxib is included.

CompoundDocking Score (kcal/mol)Key Interacting Residues
Derivative A13 -10.2Arg513, Tyr355, Tyr385, Ser530
Derivative B2 -9.8Arg513, His90, Gln192
Celecoxib (Reference) -11.5Arg513, His90, Ser353, Phe518

Data synthesized from Hawash et al., 2022.[1]

The data indicates that the this compound derivatives exhibit strong binding affinities for the COX-2 active site, with docking scores comparable to the reference inhibitor. The interactions with key residues such as Arg513 in the secondary binding pocket are crucial for the observed selectivity.[1]

The following diagram illustrates the key signaling pathway targeted by COX-2 inhibitors.

G ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor This compound Derivative Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 signaling pathway.

Targeting Angiogenesis in Cancer: VEGFR-2

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] Consequently, VEGFR-2 is a prime target for anticancer drug development. Isoxazole-containing compounds have shown promise as VEGFR-2 inhibitors.[6]

The table below presents a comparative docking analysis of a series of phenylisoxazole derivatives against the ATP-binding site of VEGFR-2 (PDB ID: 4ASD). For comparison, the approved VEGFR-2 inhibitor Sorafenib is included.

CompoundDocking Score (kcal/mol)Key Interacting Residues
Isoxazole Derivative 1 -9.5Cys919, Asp1046, Glu885
Isoxazole Derivative 2 -9.2Cys919, Asp1046, Glu885, Leu840
Sorafenib (Reference) -10.1Cys919, Asp1046, Glu885, Phe1047

Representative data synthesized from multiple sources on isoxazole derivatives as VEGFR-2 inhibitors.[6][8]

The docking studies reveal that these isoxazole derivatives can effectively occupy the ATP-binding pocket of VEGFR-2, forming key hydrogen bonds with residues like Cys919 and Asp1046, which are crucial for inhibitor binding.[6]

The signaling cascade initiated by VEGFR-2 is a critical pathway in cancer progression.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Signaling Angiogenesis Angiogenesis, Cell Proliferation, Survival Signaling->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway.

Experimental Protocol: A Step-by-Step Guide to a Self-Validating Docking Study

This section provides a detailed protocol for performing a computational docking study of this compound derivatives against a chosen protein target, using the widely accessible AutoDock Vina software. This protocol is designed to be self-validating by including a redocking step of a known co-crystallized ligand.

I. Preparation of the Receptor and Ligands
  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 5KIR for COX-2).

    • Using a molecular visualization software such as UCSF Chimera or PyMOL, remove all water molecules and any co-crystallized ligands and ions that are not relevant to the binding site.

    • Add polar hydrogens to the protein structure.

    • Save the prepared protein structure as a PDB file.

  • Ligand Preparation:

    • Draw the 2D structures of your this compound derivatives and any reference compounds using a chemical drawing software like ChemDraw.

    • Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94). This can be done using software like Avogadro or the LigPrep tool in the Schrödinger suite.

    • Save the prepared ligands as PDB files.

II. Molecular Docking with AutoDock Vina
  • File Conversion:

    • Use AutoDock Tools to convert the prepared protein and ligand PDB files into the PDBQT format, which includes partial charges and atom types required by AutoDock Vina.

  • Grid Box Generation:

    • Define the search space for the docking simulation by creating a grid box around the active site of the protein. The center and dimensions of the grid box should be chosen to encompass the entire binding pocket. If a co-crystallized ligand was present in the original PDB file, its coordinates can be used to center the grid box.

  • Configuration File:

    • Create a configuration text file that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the name of the output file.

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking calculations and generate an output PDBQT file containing the predicted binding poses and their corresponding binding affinities.

III. Analysis and Validation of Results
  • Pose Visualization and Analysis:

    • Load the protein and the output ligand PDBQT file into a molecular visualization program.

    • Analyze the top-ranked binding poses for each ligand. Examine the interactions between the ligand and the protein's active site residues, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

  • Validation by Redocking:

    • As a crucial validation step, dock the co-crystallized ligand (if available) back into the active site of the protein using the same protocol.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation of the docking protocol.

Conclusion and Future Directions

Computational docking is an indispensable tool in modern drug discovery, providing valuable insights into the molecular interactions that govern biological activity. For this compound derivatives, these in silico studies have been instrumental in identifying promising candidates for further development as anti-inflammatory and anticancer agents.

The comparative data and detailed protocol presented in this guide are intended to empower researchers to effectively utilize molecular docking in their own research endeavors. By understanding the principles behind the methodology and adhering to rigorous validation practices, the scientific community can continue to unlock the full therapeutic potential of the versatile isoxazole scaffold. Future work should focus on integrating molecular dynamics simulations to account for protein flexibility and more accurately predict binding affinities, further refining the rational design of next-generation this compound-based therapeutics.

References

  • Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Molecular Structure, 1267, 133605. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30137–30148. Available from: [Link]

  • Khan, I., et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Journal of Molecular Structure, 1301, 137351. Available from: [Link]

  • Kumar, A., et al. (2022). Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. International Journal of Pharmaceutical Sciences and Research, 13(10), 3855-3863. Available from: [Link]

  • Nadaraj, V., et al. (2014). Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives. International Journal of Molecular Sciences, 15(7), 11834-11854. Available from: [Link]

  • Al-Warhi, T., et al. (2022). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 27(15), 4995. Available from: [Link]

  • The Scripps Research Institute. (2021). AutoDock Vina. Available from: [Link]

  • Schrödinger, LLC. (2022). Protein Ligand Docking Lesson Plan. Available from: [Link]

  • Kaushik, N., et al. (2019). Anticancer and Molecular Docking Studies of 1-(5-substituted phenyl) isoxazol-3-yl)-5-phenyl-1H-tetrazoles. International Journal of Biochemistry Research & Review, 26(3), 1-12. Available from: [Link]

  • Singh, P., & Kumar, A. (2023). Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. YouTube. Available from: [Link]

  • Sharma, A., et al. (2022). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. Letters in Drug Design & Discovery, 19(8), 734-746. Available from: [Link]

  • Singh, H., et al. (2024). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 42(9), 4909-4935. Available from: [Link]

  • Al-Amiery, A. A., et al. (2022). Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole Derivatives. Journal of Pharmaceutical Negative Results, 13(3), 362-371. Available from: [Link]

  • Patel, R. V., et al. (2025). Synthesis and Biologic Evaluation of Substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one Derivatives as Selective COX-2 Inhibitors: Molecular Docking Study. Archiv der Pharmazie. Available from: [Link]

  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. Available from: [Link]

  • Manjula, S. N., et al. (2018). Molecular docking analysis of COX-2 with compounds from Piper longum. Bioinformation, 14(7), 374–378. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 28(18), 6661. Available from: [Link]

  • Radwan, A. A., et al. (2010). Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl- 1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. Scientia Pharmaceutica, 78(2), 195-214. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(15), 5898. Available from: [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. Available from: [Link]

  • Schrödinger, Inc. (2015). How to dock molecules with softwares from Schrödinger Inc. Available from: [Link]

  • AutoDock Vina 1.2.0 documentation. (n.d.). Basic docking. Retrieved from [Link]

  • AutoDock Vina 1.2.0 documentation. (n.d.). Multiple ligands docking. Retrieved from [Link]

  • Kaushik, N., et al. (2019). Anticancer and Molecular Docking Studies of 1-(5-substituted phenyl) isoxazol-3-yl)-5-phenyl-1H-tetrazoles. ResearchGate. Available from: [Link]

  • Sharma, A., et al. (2022). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. ResearchGate. Available from: [Link]

  • Penning, T. D., et al. (1997). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. ResearchGate. Available from: [Link]

  • Al-Amiery, A. A., et al. (2022). In silico Study of New Five-Membered Heterocyclic Derivatives Bearing (1,3,4-oxadiazole and 1,3,4-thiadiazole) As Promising Cyclooxygenase Inhibitors. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 22(3), 1-13. Available from: [Link]

  • Kumar, A., et al. (2025). Novel 5-((Phenylimino)methyl)-1,2,4-triazol-3-one Derivatives: Synthesis, Anticancer Potential and Molecular Docking Insights. Asian Journal of Chemistry, 37(6), 1257-1265. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Methyl-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 5-Methyl-3-phenylisoxazole, a heterocyclic compound frequently utilized in medicinal chemistry and drug development. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste responsibly.

Core Principle: Hazard-Awareness and Waste Characterization

This compound and its derivatives, while valuable in research, must be treated as hazardous waste unless definitively proven otherwise by a qualified environmental health and safety (EHS) professional. The primary hazards associated with this class of compounds necessitate careful handling throughout their lifecycle, from use to disposal.

Table 1: GHS Hazard Profile for Isoxazole Derivatives

Hazard Classification Description Rationale and Implication for Disposal
Acute Oral Toxicity Harmful if swallowed.[1] Prevents accidental ingestion and dictates strict hygiene protocols. Waste must be securely contained to prevent exposure.
Skin Corrosion/Irritation May cause skin irritation or severe burns.[1][2] Requires the use of appropriate gloves and protective clothing. All contaminated materials become hazardous waste.
Serious Eye Damage/Irritation Causes serious eye damage.[1] Mandates the use of safety goggles. Any spill poses a significant risk to vision, reinforcing the need for careful handling.

| Environmental Hazards | May be toxic to aquatic life with long-lasting effects. | Crucially, this prohibits disposal down the drain or in regular trash. Environmental release must be avoided.[3] |

Pre-Disposal Protocol: Secure Containment and Segregation

Proper disposal begins long before the waste is removed from the laboratory. It starts with meticulous segregation and labeling at the point of generation.

Step-by-Step Waste Accumulation:

  • Select a Designated Waste Container:

    • Choose a container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass for certain solvent mixtures) that is in good condition with a secure, screw-top lid.[4]

    • The original product container can be used if it is properly re-labeled as waste.

  • Affix a Hazardous Waste Label:

    • As soon as the first drop of waste enters the container, it must be labeled.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "Waste this compound." List all components and their approximate percentages if it is a mixture.[5]

      • The date accumulation started.

      • The specific hazards (e.g., "Toxic," "Irritant").

  • Segregate from Incompatible Materials:

    • The primary reactive risk for isoxazole derivatives involves avoiding unintentional and hazardous reactions. Store the waste container away from:

      • Strong Oxidizing Agents[2][6]

      • Strong Bases[2][6]

      • Amines[2][6]

    • Causality: Mixing incompatible chemicals can lead to exothermic reactions, gas evolution, or fire, posing a severe risk in a waste storage area. Always refer to the Safety Data Sheet (SDS) for a complete list of incompatibilities.[7]

  • Maintain Secure Storage:

    • Keep the waste container tightly closed except when adding waste.[4][5]

    • Store the container in a designated satellite accumulation area within the lab, which should be under the control of the operator.[8]

    • Utilize secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks or spills.[5]

Mandatory Personal Protective Equipment (PPE)

When handling this compound for any purpose, including disposal preparation, the following PPE is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for the specific solvents in use.

  • Protective Clothing: A standard lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron may be necessary.[3]

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1][3]

Disposal Workflow and Decision-Making

The final disposal of this compound must be conducted through your institution's EHS department or a licensed hazardous waste contractor. It is illegal and unsafe to dispose of this chemical via standard trash or sanitary sewer systems.[3]

G Decision Workflow for this compound Disposal start Waste Generated (Unused chemical, reaction mixture, contaminated materials) characterize Characterize Waste (Assume Hazardous per RCRA guidelines) start->characterize Begin Process empty_container Empty Container? start->empty_container containerize Step 1: Containerize & Label - Compatible container - Secure lid - Affix Hazardous Waste Label characterize->containerize segregate Step 2: Segregate - Store away from incompatibles (Oxidizers, Bases, Amines) containerize->segregate store Step 3: Secure Storage - In Satellite Accumulation Area - Use Secondary Containment segregate->store contact_ehs Step 4: Arrange Pickup - Contact EHS or licensed waste disposal vendor store->contact_ehs disposal Final Disposal (Managed by Vendor) - Licensed Chemical Destruction Plant - Controlled Incineration contact_ehs->disposal empty_container->characterize No (Contains Residue) triple_rinse Decontaminate Container - Triple rinse - Collect first rinseate as hazardous waste empty_container->triple_rinse Yes triple_rinse->containerize Add Rinseate to Waste dispose_container Dispose of Rinsed Container (per institutional policy) triple_rinse->dispose_container

Caption: Disposal workflow for this compound.

Detailed Protocol for Final Disposal:

  • Decontaminate Empty Containers: For containers holding only residual amounts of the chemical, they must be decontaminated before disposal.

    • Thoroughly empty all contents into the designated hazardous waste container.[5]

    • Rinse the container with a suitable solvent (e.g., acetone or ethanol) three times.

    • Crucially, the first rinseate must be collected and disposed of as hazardous waste. [5] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses.

    • After rinsing and air-drying, deface the original label and dispose of the container as directed by your EHS office. Some policies require puncturing the container to prevent reuse.[3]

  • Schedule a Waste Pickup:

    • Once your waste container is full or has been in accumulation for the maximum allowable time (e.g., 12 months for academic labs under Subpart K), contact your EHS office to schedule a pickup.[8]

    • Provide them with an accurate description of the waste contents.

  • Final Disposition (Handled by Vendor):

    • The licensed waste vendor will transport the material to a permitted treatment, storage, and disposal facility (TSDF).

    • The most common and effective disposal method for this type of organic chemical is controlled incineration in a specialized chemical destruction plant, often with flue gas scrubbing to neutralize harmful byproducts.[3]

Emergency Procedures: Spills and Exposure

Accidents require immediate and correct responses to mitigate harm.

In Case of a Spill:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If the material or solvents used are flammable, remove all sources of ignition.[3]

  • Ventilate: Increase ventilation in the area by opening fume hood sashes.

  • Contain and Absorb: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).

  • Collect Waste: Sweep up the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[1][2]

  • Report: Report the incident to your supervisor and EHS department.[9]

First Aid for Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[1][6]

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

  • Ingestion: Wash out mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

By following these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.

References

  • EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES. Chemical & Engineering News. (2004-05-24). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). (2025-11-25). [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Materials List. FairTrade.net. (2016-12-01). [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. (2019-06-12). [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. (2024-08-30). [Link]

  • This compound-4-carboxylic acid. National Institutes of Health (NIH). [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. University of Oklahoma. [Link]

  • USP 800 & Hazardous Drug Disposal. Stericycle. (2025-05-20). [Link]

  • Hazardous Waste Pharmaceuticals Rule. U.S. Environmental Protection Agency (EPA). (2024-05-30). [Link]

  • Incompatible Chemicals. Utah State University. [Link]

  • EPA Subpart P Regulations. PharmWaste Technologies, Inc. [Link]

  • 3-METHYL-5-PHENYLISOXAZOLE. precisionFDA. [Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). [Link]

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA). (2025-04-15). [Link]

  • This compound-4-carboxamide. PubChem. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methyl-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 5-Methyl-3-phenylisoxazole and its derivatives requires a meticulous approach to personal protection. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, emphasizing not just the 'what' but the 'why' behind each procedural step. Our goal is to foster a culture of safety that goes beyond mere compliance, ensuring the well-being of every member of the research team.

Hazard Assessment: Understanding the Risks of this compound and Its Analogs

While specific toxicological data for this compound may be limited, a thorough risk assessment can be conducted by examining the known hazards of structurally similar compounds and isoxazole derivatives. Safety Data Sheets (SDS) for related molecules, such as this compound-4-carboxylic acid and this compound-4-carbonyl chloride, provide critical insights into the potential dangers.

The primary hazards associated with isoxazole derivatives often include:

  • Acute Oral Toxicity : Some derivatives are harmful if swallowed[1].

  • Skin Corrosion/Irritation : Certain analogs can cause severe skin burns and irritation[2][3][4].

  • Serious Eye Damage : Contact can lead to serious and potentially irreversible eye damage[2][3][4].

  • Respiratory Sensitization : Inhalation of dust or aerosols may cause allergic or asthmatic symptoms or breathing difficulties.

Given these potential hazards, a conservative approach to personal protective equipment is warranted. We must assume that this compound presents similar risks until comprehensive toxicological data is available.

The Hierarchy of Controls: A Foundation for Safety

Before detailing specific PPE, it is crucial to acknowledge the hierarchy of controls in occupational safety. PPE is the last line of defense.[5] The most effective safety measures are engineering and administrative controls:

  • Elimination/Substitution : If possible, use a less hazardous chemical.

  • Engineering Controls : Handle the compound in a certified chemical fume hood or a glove box to minimize inhalation exposure.[6]

  • Administrative Controls : Establish clear standard operating procedures (SOPs), provide thorough training, and restrict access to authorized personnel.

  • Personal Protective Equipment (PPE) : Use appropriate PPE to protect against residual risks.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound in a laboratory setting.

Hand Protection: The First Barrier

Gloves are a critical barrier against dermal absorption. However, no single glove material is impervious to all chemicals.

  • Glove Selection : Nitrile gloves are a suitable initial choice due to their broad chemical resistance. It is imperative to consult a glove compatibility chart for specific breakthrough times if available. For extended handling or when working with solutions, consider double-gloving.

  • Proper Technique : Always inspect gloves for tears or punctures before use.[6] When double-gloving, the inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff. Change gloves immediately if contamination is suspected, and always after handling the compound. Never wear gloves outside the laboratory.

Body Protection: Shielding Against Spills and Splashes

A lab coat is the minimum requirement for body protection.

  • Lab Coat : A long-sleeved, flame-resistant lab coat that fits properly is essential. The cuffs should be snug to prevent accidental contact with chemicals.

  • Chemical-Resistant Apron : For procedures with a higher risk of splashes, such as transferring large volumes, a chemical-resistant apron worn over the lab coat is recommended.

  • Disposable Gowns : In situations requiring enhanced protection, such as when handling potent derivatives or during large-scale operations, disposable gowns made of low-permeability fabric are advisable.[7]

Eye and Face Protection: A Non-Negotiable Requirement

The eyes are particularly vulnerable to chemical splashes.

  • Safety Glasses : At a minimum, ANSI Z87.1-rated safety glasses with side shields must be worn.

  • Chemical Goggles : For procedures involving liquids or the potential for splashes, chemical splash goggles that form a seal around the eyes are required.[4][7]

  • Face Shield : When there is a significant risk of splashes or when handling corrosive derivatives, a face shield should be worn in conjunction with safety goggles to protect the entire face.[5]

Respiratory Protection: Guarding Against Inhalation

Respiratory protection is necessary when engineering controls are insufficient to prevent the inhalation of dust or aerosols.

  • Risk Assessment : The need for respiratory protection should be determined by a formal risk assessment. If the compound is a fine powder and there is a risk of aerosolization, a respirator is required.

  • Respirator Type : A NIOSH-approved N95 respirator may be sufficient for powders. For more hazardous operations or when exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[6]

  • Fit Testing : A proper fit is crucial for a respirator to be effective. All users of tight-fitting respirators must be fit-tested annually.

Procedural Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area in Fume Hood gather_materials Gather All Necessary Equipment and Reagents prep_area->gather_materials 1. Secure Area don_ppe Don PPE: 1. Lab Coat 2. Goggles/Face Shield 3. Inner Gloves 4. Outer Gloves gather_materials->don_ppe 2. Prepare for Handling weigh_solid Weigh Solid Compound don_ppe->weigh_solid 3. Enter Handling Phase dissolve Dissolve in Solvent weigh_solid->dissolve 4. Prepare for Reaction reaction Perform Reaction/Procedure dissolve->reaction 5. Execute Experiment decontaminate Decontaminate Work Surfaces reaction->decontaminate 6. Begin Post-Experiment Cleanup dispose_waste Dispose of Chemical Waste in Designated Container decontaminate->dispose_waste 7. Secure Waste doff_ppe Doff PPE in Correct Order: 1. Outer Gloves 2. Gown/Apron 3. Goggles/Face Shield 4. Inner Gloves dispose_waste->doff_ppe 8. Personal Decontamination wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 9. Final Safety Step

Caption: Workflow for Safe Handling of this compound

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include clear operational and disposal protocols.

Step-by-Step Operational Plan
  • Preparation :

    • Designate a specific area within a chemical fume hood for handling this compound.

    • Ensure a safety shower and eyewash station are readily accessible.

    • Assemble all necessary equipment and reagents before starting.

    • Don the appropriate PPE as outlined above.

  • Handling :

    • Handle the compound as a solid whenever possible to minimize dust generation.

    • If weighing the solid, do so in the fume hood on a draft shield.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers with the compound sealed when not in use.

  • Cleanup :

    • Decontaminate all surfaces and equipment after use with an appropriate solvent (e.g., ethanol), followed by soap and water.

    • Collect all contaminated materials for proper disposal.

Disposal Plan
  • Chemical Waste : All excess this compound and its solutions must be disposed of as hazardous chemical waste in a clearly labeled, sealed container.[3] Do not pour down the drain.[3]

  • Contaminated PPE : Used gloves, disposable gowns, and other contaminated materials should be placed in a designated hazardous waste container.

  • Sharps : Any contaminated needles or other sharps must be disposed of in an approved sharps container.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[2][3] Seek medical attention.

  • Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting.[2][3] Rinse the mouth with water and seek immediate medical attention.

  • Spill : Evacuate the area. If the spill is small, trained personnel with appropriate PPE can clean it up using an absorbent material. For large spills, evacuate the lab and contact the institution's environmental health and safety department.

Data Summary Table

Hazard CategoryAssociated RisksRecommended PPE
Dermal Contact Skin irritation, burns, absorption[2][3][4]Nitrile gloves (double-gloving recommended), lab coat, chemical-resistant apron as needed[6]
Eye Contact Serious eye damage, blindness[2][3][4]Chemical splash goggles, face shield for high-risk tasks[5]
Inhalation Respiratory irritation, sensitizationN95 respirator or higher, based on risk assessment[6]
Ingestion Harmful if swallowed[1]No eating, drinking, or smoking in the lab; proper hand hygiene

References

  • This compound-4-carboxylic acid - Safety Data Sheet. (2025). ChemicalBook.
  • This compound-4-carbonyl chloride - Safety Data Sheet. (2025). ChemicalBook.
  • This compound-4-carbonyl chloride - Safety Data Sheet. (2025). ChemicalBook.
  • This compound-4-carboxylic acid 99 1136-45-4. Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025). Fisher Scientific.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Centers for Disease Control and Prevention.
  • 3-Methyl-5-phenylisoxazole | C10H9NO | CID 136804. PubChem - NIH.
  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration - OSHA.
  • 5-Phenylisoxazole-3-carboxylic acid 97 14441-90-8. Sigma-Aldrich.
  • 5-Butyl-3-phenylisoxazole SDS, 1017-10-3 Safety Data Sheets. ECHEMI.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-3-phenylisoxazole
Reactant of Route 2
Reactant of Route 2
5-Methyl-3-phenylisoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.